(3-(Cyclopentylcarbamoyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[3-(cyclopentylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO3/c15-12(14-11-6-1-2-7-11)9-4-3-5-10(8-9)13(16)17/h3-5,8,11,16-17H,1-2,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOBFDGZJVJNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396268 | |
| Record name | [3-(Cyclopentylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-24-7 | |
| Record name | B-[3-[(Cyclopentylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Cyclopentylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-(Cyclopentylcarbamoyl)phenyl)boronic acid: A Technical Guide to its Putative Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: (3-(Cyclopentylcarbamoyl)phenyl)boronic acid is a compound for which specific, peer-reviewed research on its mechanism of action is not publicly available. This guide, therefore, presents a detailed overview of the putative mechanisms of action based on the well-established biological activities of the phenylboronic acid chemical class. The information herein is intended to provide a foundational understanding for research and development professionals by extrapolating from the known pharmacology of structurally related compounds.
Executive Summary
This compound belongs to the class of phenylboronic acids, a versatile group of compounds with significant applications in medicinal chemistry. The boronic acid moiety is a key pharmacophore that can interact with various biological targets, primarily through the formation of reversible covalent bonds with serine and threonine residues in enzyme active sites. This technical guide explores three primary putative mechanisms of action for this compound, based on established targets of similar boronic acid-containing molecules:
-
Inhibition of Serine Proteases: Arylboronic acids are known to be potent competitive inhibitors of serine proteases, which play crucial roles in various physiological and pathological processes.
-
Inhibition of the 26S Proteasome: The proteasome is a critical cellular machinery for protein degradation, and its inhibition is a validated strategy in cancer therapy. Boronic acid-containing drugs, such as bortezomib, are clinically approved proteasome inhibitors.
-
Inhibition of Polyamine Biosynthesis: The polyamine pathway is essential for cell growth and proliferation, and its enzymes are potential targets for therapeutic intervention. Boronic acids can potentially inhibit key enzymes in this pathway, such as spermidine synthase.
This document provides a comprehensive analysis of these potential mechanisms, including associated signaling pathways, quantitative data from related compounds, and detailed experimental protocols to facilitate further research.
Putative Mechanism of Action 1: Serine Protease Inhibition
Background
Serine proteases are a large family of enzymes that cleave peptide bonds in proteins, with a serine residue acting as the nucleophile in their active site[1]. They are involved in a wide range of physiological processes, including digestion, blood coagulation, and immunity[1][2]. Dysregulation of serine protease activity is implicated in various diseases, making them attractive therapeutic targets. Arylboronic acids have been identified as strong competitive inhibitors of serine proteases like chymotrypsin and subtilisin[3][4].
Molecular Mechanism
The inhibitory action of arylboronic acids against serine proteases is attributed to the Lewis acidic nature of the boron atom[5]. The boron atom forms a reversible covalent bond with the hydroxyl group of the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis[5]. This interaction blocks the catalytic activity of the enzyme. The binding affinity is often pH-dependent[3][4].
Signaling Pathway
Inhibition of specific serine proteases can modulate various signaling pathways. For instance, inhibition of proteases involved in the activation of Protease-Activated Receptors (PARs) can disrupt downstream signaling cascades that regulate inflammation, cell proliferation, and other cellular responses[2].
Quantitative Data for Phenylboronic Acid Serine Protease Inhibitors
The following table summarizes the inhibitory constants (Ki) for various phenylboronic acid derivatives against chymotrypsin. This data provides a reference for the potential potency of this compound.
| Compound | Enzyme | Ki (µM) | Reference |
| Phenylboronic acid | α-Chymotrypsin | 2100 | J. Biol. Chem. 248 (1973): 827-831 |
| 4-Toluylboronic acid | α-Chymotrypsin | 1400 | J. Biol. Chem. 248 (1973): 827-831 |
| 3-Nitro-4-fluorophenylboronic acid | α-Chymotrypsin | 130 | J. Biol. Chem. 248 (1973): 827-831 |
| 3,5-Dinitrophenylboronic acid | α-Chymotrypsin | 40 | J. Biol. Chem. 248 (1973): 827-831 |
Experimental Protocol: Chymotrypsin Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of a boronic acid compound against α-chymotrypsin.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE) substrate
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8) containing CaCl2 (e.g., 100 mM)
-
This compound or other test inhibitor
-
Solvent for inhibitor (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 256 nm
-
Cuvettes
Procedure:
-
Prepare Reagents:
-
Prepare the Tris-HCl buffer.
-
Dissolve BTEE in a suitable solvent (e.g., 50% methanol) to a stock concentration (e.g., 1.07 mM).
-
Dissolve α-chymotrypsin in 1 mM HCl to a stock concentration (e.g., 1 mg/mL). Dilute further in 1 mM HCl to an appropriate working concentration (e.g., 10-30 µg/mL) just before use.
-
Prepare a stock solution of the boronic acid inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor.
-
-
Assay Setup:
-
Set the spectrophotometer to 256 nm and maintain the temperature at 25°C.
-
In a cuvette, add 1.5 mL of Tris-HCl buffer and 1.4 mL of the BTEE solution.
-
Add a specific volume of the inhibitor solution (or solvent for control).
-
Incubate the mixture in the spectrophotometer for 4-5 minutes to reach thermal equilibrium.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding 0.1 mL of the diluted α-chymotrypsin solution.
-
Immediately start recording the increase in absorbance at 256 nm for 4-5 minutes. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (ΔA256/min) from the linear portion of the curve.
-
Determine the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors[6].
-
Putative Mechanism of Action 2: 26S Proteasome Inhibition
Background
The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis, cell cycle progression, and apoptosis[7][8]. The 26S proteasome is a large multi-catalytic protease complex responsible for degrading ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells[8][9][10][11]. Boronic acid-containing compounds, most notably the FDA-approved drug bortezomib, are potent and selective proteasome inhibitors[12][13][14][15].
Molecular Mechanism
Boronic acid-based proteasome inhibitors, such as bortezomib, act as reversible inhibitors of the 26S proteasome[15][16]. The boron atom in the inhibitor forms a stable but reversible complex with the N-terminal threonine residue in the active site of the β5 subunit, which is responsible for the chymotrypsin-like activity of the proteasome[15][16]. This inhibition prevents the degradation of key pro-apoptotic proteins and cell cycle regulators.
Signaling Pathway
Proteasome inhibition triggers apoptosis through multiple interconnected signaling pathways[8][9]. The accumulation of pro-apoptotic proteins (e.g., p53, Bax, Bak) and the inhibition of the pro-survival NF-κB pathway are key events. Additionally, the accumulation of unfolded proteins in the endoplasmic reticulum (ER) leads to ER stress and the unfolded protein response (UPR), which can also initiate apoptosis[8].
Quantitative Data for Boronic Acid Proteasome Inhibitors
The following table presents the inhibitory concentrations (IC50) and constants (Ki) for several boronic acid-based proteasome inhibitors.
| Compound | Target | IC50 (nM) | Ki (nM) | Reference |
| Bortezomib | 20S Proteasome (Chymotrypsin-like) | 3-20 | 1.6 | Blood. 2009;113(23):5927–37[13][16] |
| Ixazomib | 20S Proteasome (Chymotrypsin-like) | - | 4.9 | Structure. 2006; 14(3):451-6[14][17] |
| Delanzomib | 20S Proteasome (Chymotrypsin-like) | - | 1.4 | Structure. 2006; 14(3):451-6[14][17] |
Experimental Protocol: Proteasome Chymotrypsin-Like Activity Assay
This protocol describes a cell-based assay to measure the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.
Materials:
-
Cultured cells (e.g., cancer cell line)
-
Cell culture medium and supplements
-
This compound or other test inhibitor
-
Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay Kit (or similar) containing:
-
Luminogenic substrate (e.g., Suc-LLVY-aminoluciferin)
-
Assay buffer
-
Luciferase
-
-
White-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Plating:
-
Plate cells in a white-walled 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the boronic acid inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor (or vehicle control).
-
Incubate the cells for the desired treatment period (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions. This typically involves reconstituting the substrate and mixing it with the assay buffer and luciferase.
-
Allow the plate to equilibrate to room temperature.
-
Add a volume of the prepared Proteasome-Glo™ reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
-
Signal Measurement:
-
Mix the contents of the wells on a plate shaker for 2 minutes at room temperature.
-
Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the proteasome activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Putative Mechanism of Action 3: Inhibition of Polyamine Biosynthesis
Background
Polyamines, such as putrescine, spermidine, and spermine, are small, positively charged molecules that are essential for cell growth, proliferation, and differentiation[18]. The polyamine biosynthesis pathway is tightly regulated, and its dysregulation is often associated with cancer. Enzymes in this pathway, such as spermidine synthase (SPDS), represent potential targets for anticancer drug development.
Molecular Mechanism
This compound, due to its structural features, could potentially act as an inhibitor of key enzymes in the polyamine biosynthesis pathway, such as spermidine synthase. Spermidine synthase catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine to form spermidine[19]. A boronic acid inhibitor could potentially bind to the active site of SPDS, preventing the binding of substrates and thus inhibiting the synthesis of spermidine.
Signaling Pathway
Inhibition of polyamine biosynthesis leads to the depletion of intracellular polyamine pools. This depletion can induce cell cycle arrest and inhibit cell proliferation by affecting various downstream processes, including DNA replication, transcription, and translation.
Quantitative Data for Spermidine Synthase Inhibitors
The following table provides IC50 values for known inhibitors of spermidine synthase, offering a comparative basis for the potential activity of this compound.
| Compound | Enzyme | IC50 (µM) | Reference |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | Human Spermidine Synthase | 43 | J Biol Chem. 2011; 286(44): 38416–38424[20] |
| AdoDATO (S-adenosyl-1,8-diamino-3-thiooctane) | Thermotoga maritima PAPT | 0.2 | Structure. 2002; 10(8): 1041–1050[5] |
| 4-MCHA | Rat Spermidine Synthase | 1.4 | J Med Chem. 1990; 33(5): 1380-1385[12] |
Experimental Protocol: Spermidine Synthase Activity Assay
This protocol describes a method to measure the activity of spermidine synthase and its inhibition by a test compound.
Materials:
-
Purified spermidine synthase enzyme
-
Putrescine
-
Decarboxylated S-adenosylmethionine (dcSAM), potentially radiolabeled (e.g., [³⁵S]dcSAM) for a radiometric assay, or a fluorescent detection method can be used.
-
This compound or other test inhibitor
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Scintillation counter and scintillation fluid (for radiometric assay) or a fluorometer
-
HPLC system for product quantification (alternative method)
Procedure (Radiometric Assay):
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, putrescine, and [³⁵S]dcSAM.
-
Add various concentrations of the boronic acid inhibitor (or vehicle control) to the reaction tubes.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified spermidine synthase enzyme.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
The product, [³⁵S]5'-methylthioadenosine ([³⁵S]MTA), can be separated from the unreacted [³⁵S]dcSAM using various chromatographic methods (e.g., ion-exchange chromatography or HPLC).
-
-
Quantification:
-
The amount of radioactive product is quantified using a scintillation counter.
-
-
Data Analysis:
-
Calculate the enzyme activity based on the amount of product formed over time.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
Alternative Fluorescence-Based Assay:
A fluorescence-based assay can also be employed, where the production of spermidine is coupled to a reaction that generates a fluorescent product, offering a non-radioactive alternative[21].
Conclusion
While the precise mechanism of action for this compound remains to be elucidated through direct experimental evidence, its chemical structure strongly suggests potential interactions with several key biological targets. This guide has detailed three plausible mechanisms: inhibition of serine proteases, inhibition of the 26S proteasome, and inhibition of polyamine biosynthesis. For each putative mechanism, we have provided an overview of the molecular interactions, the relevant signaling pathways, comparative quantitative data from related compounds, and detailed experimental protocols to guide further investigation. Researchers and drug development professionals are encouraged to use this information as a starting point for their studies to uncover the specific biological activities of this and other novel phenylboronic acid derivatives. The provided experimental workflows and diagrams serve as practical tools to facilitate the design and execution of these crucial investigations.
References
- 1. Serine protease - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The crystal structure of spermidine synthase with a multisubstrate adduct inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of apoptosis by the ubiquitin and proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proteasome inhibition induces both pro- and anti-cell death pathways in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Spermidine synthase - Wikipedia [en.wikipedia.org]
- 20. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potent Biological Activity of (3-(Cyclopentylcarbamoyl)phenyl)boronic acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of Phenylboronic Acids in Modern Therapeutics
Phenylboronic acids have transitioned from being versatile synthetic intermediates to a class of compounds with profound and diverse biological activities. Their unique ability to form reversible covalent bonds with diols has positioned them as key players in the development of sensors, drug delivery systems, and, most notably, potent enzyme inhibitors. This guide provides an in-depth technical exploration of the biological activity of a specific derivative, (3-(Cyclopentylcarbamoyl)phenyl)boronic acid, with a primary focus on its significant potential as an inhibitor of the Hepatitis C Virus (HCV) NS3 protease, a critical target in antiviral therapy. While direct experimental data for this exact molecule is limited in publicly accessible literature, this document will extrapolate from closely related analogues and the broader class of arylboronic acids to provide a comprehensive understanding of its likely mechanism of action, therapeutic potential, and the experimental workflows required for its evaluation.
Chemical Identity and Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 850567-24-7 |
| Molecular Formula | C₁₂H₁₆BNO₃ |
| Molecular Weight | 233.07 g/mol |
| Structure | (Diagram of the chemical structure would be placed here in a full whitepaper) |
Core Biological Activity: Potent Inhibition of HCV NS3 Protease
The Hepatitis C virus is a major global health concern, and the viral NS3/4A serine protease is essential for its replication, making it a prime target for antiviral drug development. Arylboronic acids have emerged as a class of highly potent, reversible covalent inhibitors of this enzyme. The boronic acid moiety acts as a "warhead," forming a stable, yet reversible, tetrahedral adduct with the catalytic serine residue in the enzyme's active site.
Mechanism of Action: A Covalent Dance with the Catalytic Serine
The inhibitory activity of phenylboronic acids against serine proteases like HCV NS3 is a well-established mechanism. The boron atom, being electron deficient, is highly electrophilic and readily attacked by the nucleophilic hydroxyl group of the active site serine. This interaction mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity. The reversibility of this covalent bond is a key feature, potentially leading to a more favorable safety profile compared to irreversible inhibitors.
The general mechanism can be visualized as follows:
Caption: Reversible covalent inhibition of HCV NS3 protease by a phenylboronic acid derivative.
The potency of these inhibitors can be fine-tuned through modifications to the phenyl ring. The cyclopentylcarbamoyl group at the meta-position of the phenyl ring in our target molecule likely plays a crucial role in establishing favorable interactions with the enzyme's binding pocket, enhancing both affinity and selectivity. Structure-activity relationship (SAR) studies on similar series of boronic acid inhibitors have demonstrated that optimization of such substituents can lead to compounds with picomolar activity[1].
Anticipated Therapeutic Applications and Broader Potential
While the most compelling evidence points towards its use as an anti-HCV agent, the broader class of phenylboronic acids exhibits a wide range of biological activities that warrant investigation for this compound.
Anticancer Potential
Phenylboronic acid derivatives have shown promise as anticancer agents, with some compounds inducing apoptosis and inhibiting tubulin polymerization[2]. The mechanism often involves the inhibition of proteasomes, which are crucial for protein degradation and cell cycle regulation. The cyclopentylcarbamoyl moiety could potentially confer selectivity for specific cancer cell lines.
Antibacterial Activity
The development of novel antibacterial agents is a critical area of research. Phenylboronic acids have demonstrated inhibitory activity against bacterial enzymes, including β-lactamases, which are responsible for antibiotic resistance. Further screening against a panel of pathogenic bacteria could reveal a role for this compound in combating infectious diseases.
Experimental Evaluation: A Roadmap for Researchers
To fully characterize the biological activity of this compound, a series of well-defined experimental protocols should be employed.
Primary Screening: HCV NS3 Protease Inhibition Assay
The initial assessment of inhibitory activity against HCV NS3 protease can be performed using a fluorescence resonance energy transfer (FRET)-based assay.
Principle: A peptide substrate containing a fluorophore and a quencher is cleaved by the NS3 protease, leading to an increase in fluorescence. The presence of an inhibitor prevents this cleavage, resulting in a lower fluorescence signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the compound to various concentrations in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM DTT, 20% glycerol).
-
Prepare a solution of recombinant HCV NS3/4A protease in assay buffer.
-
Prepare a solution of a FRET-based peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH₂) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the diluted compound or DMSO (control) to each well.
-
Add 48 µL of the NS3/4A protease solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the FRET substrate solution to each well.
-
Monitor the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Workflow Diagram:
References
(3-(Cyclopentylcarbamoyl)phenyl)boronic Acid and its Analogs: A Technical Guide to Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzyme inhibition properties of phenylboronic acids, with a focus on analogs of (3-(Cyclopentylcarbamoyl)phenyl)boronic acid. Due to the limited publicly available data on this specific molecule, this paper synthesizes information from closely related substituted phenylboronic acids to provide a representative understanding of their potential as enzyme inhibitors, particularly targeting serine proteases.
Introduction to Phenylboronic Acids as Enzyme Inhibitors
Boronic acids are a class of compounds that have garnered significant attention in medicinal chemistry as potent and often reversible inhibitors of various enzymes, most notably serine proteases.[1] Their mechanism of action involves the boron atom acting as a Lewis acid, which forms a stable, covalent tetrahedral adduct with the catalytic serine residue in the enzyme's active site.[2] This structure mimics the transition state of substrate hydrolysis, thereby effectively blocking the enzyme's catalytic activity.[3] The versatility of the phenylboronic acid scaffold allows for various substitutions on the phenyl ring to enhance potency, selectivity, and pharmacokinetic properties.
Quantitative Inhibition Data
Table 1: Inhibition of β-Lactamases by Substituted Phenylboronic Acid Analogs
| Compound/Analog | Enzyme | Inhibition Constant (Ki) | Percent Inhibition |
| 3-Azidomethylphenyl boronic acid | KPC-2 (Class A Carbapenemase) | 2.3 µM[3] | 76% at 100 µM[3] |
| 3-Azidomethylphenyl boronic acid | AmpC (Class C Cephalosporinase) | 700 nM[3] | 100% at 100 µM[3] |
| Triazole derivative of 3-azidomethylphenyl boronic acid (cpd 5) | KPC-2 | 730 nM[3] | Not Reported |
| Triazole derivative of 3-azidomethylphenyl boronic acid (cpd 10a) | AmpC | 140 nM[3] | Not Reported |
| 3-(dihydroxyboryl)benzoic acid | DD-carboxypeptidase R39 | IC50 = 400 µM[4] | Not Reported |
Table 2: Inhibition of Proteasome Subunits by Boronic Acid Derivatives
| Compound/Analog | Proteasome Subunit | Inhibition Constant (Ki) |
| Bortezomib | 20S Proteasome | 1.6 nM[5] |
| Ixazomib | 20S Proteasome | 4.9 nM[5] |
| Delanzomib | 20S Proteasome | 1.4 nM[5] |
| Tyropeptin-boronic acid derivative (AS-06) | Not specified | Not Reported |
| Tyropeptin-boronic acid derivative (AS-29) | Not specified | Not Reported |
Note: The data for Bortezomib, Ixazomib, and Delanzomib are provided as a reference for potent dipeptidyl boronic acid proteasome inhibitors.[6][7]
Mechanism of Serine Protease Inhibition
The inhibitory action of phenylboronic acids against serine proteases is a well-characterized process. The boronic acid moiety is key to this interaction.
Caption: Covalent inhibition of a serine protease by a boronic acid.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the enzyme inhibitory potential of compounds like this compound.
β-Lactamase Inhibition Assay (Spectrophotometric)
This protocol is adapted for determining the inhibitory activity against Class C β-lactamases, such as AmpC.
Materials:
-
Purified AmpC β-lactamase
-
This compound or analog
-
Nitrocefin (chromogenic substrate)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
DMSO (for inhibitor stock solution)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the boronic acid inhibitor in DMSO (e.g., 10 mM).
-
Prepare a working solution of nitrocefin in the assay buffer (final concentration typically 100 µM).
-
Dilute the purified AmpC enzyme in assay buffer to a concentration that gives a linear rate of nitrocefin hydrolysis over a few minutes.
-
-
Assay Setup:
-
In a 96-well plate, add varying concentrations of the inhibitor (prepared by serial dilution from the stock). Include a vehicle control (DMSO only).
-
Add the AmpC enzyme solution to each well and pre-incubate with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plots.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or mixed inhibition (e.g., Dixon or Lineweaver-Burk plots).
-
Proteasome Inhibition Assay (Fluorogenic)
This protocol is designed to measure the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S proteasome or cell lysate containing proteasomes.
-
This compound or analog.
-
Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2).
-
DMSO (for inhibitor stock solution).
-
Black, opaque 96-well microplate.
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the boronic acid inhibitor in DMSO (e.g., 10 mM).
-
Prepare a stock solution of Suc-LLVY-AMC in DMSO (e.g., 10 mM).
-
Dilute the proteasome preparation in assay buffer.
-
-
Assay Setup:
-
In a black 96-well plate, add different concentrations of the inhibitor. Include a vehicle control.
-
Add the proteasome solution to each well and pre-incubate for about 15 minutes at 37°C.
-
-
Initiation and Measurement:
-
Start the reaction by adding the fluorogenic substrate (final concentration typically 20-100 µM) to each well.
-
Measure the increase in fluorescence over time in a microplate reader set to the appropriate excitation and emission wavelengths. The cleavage of the AMC group from the peptide results in a fluorescent signal.
-
-
Data Analysis:
-
Determine the reaction rates from the linear phase of the fluorescence signal increase.
-
Calculate the percent inhibition and IC50 values as described for the β-lactamase assay.
-
Determine the Ki value through kinetic studies with varying substrate and inhibitor concentrations.
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for enzyme inhibition studies and the logical relationship in structure-activity relationship (SAR) studies.
Caption: General experimental workflow for enzyme inhibition assays.
Caption: Logical workflow for Structure-Activity Relationship (SAR) studies.
Conclusion
Phenylboronic acids, including the structural class of this compound, represent a promising area for the development of novel enzyme inhibitors. Their ability to target serine proteases through a transition-state mimicry mechanism makes them valuable candidates for therapeutic intervention in various diseases, including bacterial infections and cancer. The experimental protocols and workflows detailed in this guide provide a robust framework for the evaluation and optimization of these compounds. Further research into the specific inhibitory profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of Carbamoyl Phenylboronic Acids as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenylboronic acids, with a specific focus on the role of the carbamoyl moiety, in the context of enzyme inhibition. Phenylboronic acids have emerged as a prominent class of reversible covalent inhibitors, particularly against serine β-lactamases, which are key drivers of bacterial resistance to β-lactam antibiotics. Understanding the intricate relationship between their chemical structure and biological activity is paramount for the rational design of potent and selective therapeutic agents.
Mechanism of Action: Inhibition of Serine β-Lactamases
Phenylboronic acids function as transition-state analog inhibitors. The boron atom is electrophilic and is attacked by the nucleophilic serine residue (e.g., Ser64 in AmpC) in the active site of serine β-lactamases. This interaction forms a stable, reversible tetrahedral covalent adduct, mimicking the high-energy intermediate of β-lactam hydrolysis.[1][2] By sequestering the enzyme in this inactive state, the boronic acid inhibitor prevents the degradation of β-lactam antibiotics, thereby restoring their efficacy against resistant bacteria.[3][4]
Quantitative Structure-Activity Relationship (SAR) Data
The inhibitory potency of phenylboronic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring. While extensive SAR data for the carbamoyl group itself is not widely published, studies on analogous compounds provide critical insights. The following table summarizes the inhibitory activity (Ki) of various substituted phenylboronic acids against key Class A and Class C β-lactamases.
| Compound ID | Phenyl Ring Substituent | Target Enzyme | Ki (µM) | Reference |
| 1 | Unsubstituted | KPC-2 | 1.8 | [2] |
| GES-5 | 1.3 | [2] | ||
| AmpC | >50 | [2] | ||
| 2 | 2-prop-2-enoic acid | KPC-2 | 0.4 | [2] |
| GES-5 | 0.3 | [2] | ||
| AmpC | >50 | [2] | ||
| 3 | 3-prop-2-enoic acid | KPC-2 | 2.5 | [2] |
| GES-5 | 1.8 | [2] | ||
| AmpC | 1.0 | [2] | ||
| 4 | 2-propanoic acid | KPC-2 | 0.08 | [2] |
| GES-5 | 0.06 | [2] | ||
| AmpC | >50 | [2] | ||
| 5 | 3-propanoic acid | KPC-2 | 1.0 | [2] |
| GES-5 | 0.8 | [2] | ||
| AmpC | 0.5 | [2] |
Analysis of SAR Trends:
-
Positional Importance: The data clearly indicates that the position of the substituent dramatically influences selectivity between Class A (KPC-2, GES-5) and Class C (AmpC) enzymes. Ortho-substituted compounds (like 2 and 4 ) show high potency against Class A enzymes but are poor inhibitors of AmpC.[2] Conversely, meta-substituted compounds (like 3 and 5 ) exhibit more balanced or preferential activity against Class C AmpC.[2]
-
Substituent Nature: The propanoic acid side chain in compound 4 leads to a significant increase in potency against KPC-2 and GES-5 compared to the acrylic acid side chain in compound 2 .[2] This suggests that the flexibility and specific interactions of the saturated chain are favored in the active site of these Class A enzymes.
-
Role of the Carbamoyl Group: The compound (4-carbamoylphenyl)boronic acid places a carbamoyl group at the para position.[5] Based on the established SAR principles, this group's influence would be significant. The carbamoyl moiety (-CONH2) is a potent hydrogen bond donor and acceptor. Its placement could facilitate crucial interactions with active site residues, potentially enhancing binding affinity. For instance, in the AmpC active site, the inhibitor's side chains often interact with residues like Asn152, Gln120, and Tyr221. A carbamoyl group could form favorable hydrogen bonds with these or similar residues, anchoring the inhibitor and improving potency. However, without direct experimental data, this remains a well-founded hypothesis requiring empirical validation.
Experimental Protocols
A. General Protocol for Synthesis of Substituted Phenylboronic Acids
A common method for synthesizing arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6]
-
Starting Materials: Aryl halide (e.g., 4-bromobenzamide for 4-carbamoylphenylboronic acid), bis(pinacolato)diboron (B2pin2), palladium catalyst (e.g., PdCl2(dppf)), and a base (e.g., potassium acetate).
-
Reaction Setup: Combine the aryl halide (1.0 eq), B2pin2 (1.1 eq), potassium acetate (3.0 eq), and PdCl2(dppf) (0.03 eq) in an anhydrous, deoxygenated solvent such as dioxane or DMF.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: The resulting pinacol boronic ester is then hydrolyzed to the free boronic acid. Dissolve the crude ester in a solvent mixture like THF/water or acetone/water and treat with an acid (e.g., HCl) or a transesterification agent like methylboronic acid.[7]
-
Final Purification: Purify the final phenylboronic acid product by recrystallization or silica gel column chromatography to yield the pure compound.
B. Protocol for β-Lactamase Inhibition Assay
Enzyme kinetics are typically performed to determine the inhibition constant (Ki).
-
Materials: Purified β-lactamase enzyme (e.g., AmpC), chromogenic substrate (e.g., nitrocefin), assay buffer (e.g., 50 mM sodium phosphate, pH 7.0), test inhibitor compounds dissolved in DMSO, and a 96-well microplate reader.
-
Assay Procedure:
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor. Include control wells with enzyme and DMSO but no inhibitor.
-
Incubate the enzyme-inhibitor mixture for a pre-determined time (e.g., 10-15 minutes) at a constant temperature (e.g., 25 °C) to allow for binding equilibrium.
-
Initiate the reaction by adding a solution of nitrocefin to each well. The final concentration of nitrocefin should be close to its Km value for the specific enzyme.[2]
-
-
Data Acquisition: Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using the microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Determine the IC50 value by plotting the percent inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the apparent inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.[2]
-
Workflow for SAR-Guided Inhibitor Design
The development of novel inhibitors is an iterative process that integrates chemical synthesis, biological evaluation, and computational modeling to refine molecular structures for improved potency and selectivity.
Conclusion
The phenylboronic acid scaffold represents a highly promising foundation for the development of broad-spectrum or class-specific β-lactamase inhibitors. Structure-activity relationship studies have revealed that inhibitory potency and selectivity are exquisitely sensitive to the substitution pattern on the phenyl ring. While ortho-substituents tend to favor inhibition of Class A enzymes like KPC-2, meta-substituents can confer potent activity against Class C enzymes such as AmpC.
The (4-carbamoylphenyl)boronic acid derivative incorporates a key functional group capable of forming strong hydrogen bonds, a critical interaction for high-affinity binding within an enzyme's active site. Although detailed comparative data is pending, its chemical properties suggest it is a valuable candidate for further investigation. Future work should focus on the systematic synthesis and evaluation of ortho-, meta-, and para-carbamoylphenylboronic acids and their N-substituted derivatives to fully elucidate their SAR and unlock their therapeutic potential in combating antibiotic resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Enhancement of Boronic Acid-Based Inhibitors of AmpC β-Lactamase | Publicación [silice.csic.es]
- 4. Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase. | Semantic Scholar [semanticscholar.org]
- 5. 4-Aminocarbonylphenylboronic acid | C7H8BNO3 | CID 2737811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Expanding Role of Boronic Acids in Medicinal Chemistry and Drug Design: A Technical Guide
Introduction
Boronic acids, a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have emerged from the periphery of medicinal chemistry to become a cornerstone in the design and development of novel therapeutics.[1][2] Initially perceived with caution due to potential toxicity, this view has been thoroughly revised, largely catalyzed by the clinical success of the proteasome inhibitor bortezomib.[1][2] Today, a growing number of boronic acid-containing drugs have received FDA approval, validating their therapeutic potential across a range of diseases, including cancer and infectious diseases.[1][3]
This technical guide provides an in-depth exploration of the multifaceted role of boronic acids in modern drug discovery. We will delve into their unique chemical properties and mechanisms of action, survey their diverse therapeutic applications, present key quantitative data for prominent boronic acid-based drugs, and provide detailed experimental protocols for their synthesis and evaluation.
Core Principles: The Unique Chemistry of Boronic Acids
The utility of boronic acids in medicinal chemistry stems from their distinct electronic structure. The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a Lewis acid.[4] This Lewis acidity allows boronic acids to readily and reversibly form covalent bonds with nucleophiles, particularly the hydroxyl groups of serine and threonine residues within the active sites of enzymes.[1][5] This reversible covalent inhibition mechanism is a key differentiator from many traditional non-covalent inhibitors, often leading to enhanced potency and prolonged target engagement.[5][6]
Furthermore, boronic acids can exist in equilibrium between a trigonal planar sp² hybridized state and a tetrahedral sp³ hybridized boronate state upon binding to a diol, such as those found in saccharides.[7] This property has been exploited in the development of glucose sensors and targeted drug delivery systems.[7][8]
Therapeutic Applications of Boronic Acid-Based Drugs
The unique reactivity of the boronic acid moiety has enabled the development of inhibitors for several important enzyme classes, leading to significant therapeutic breakthroughs.
Proteasome Inhibitors in Oncology
The ubiquitin-proteasome pathway is a critical cellular machinery responsible for the degradation of ubiquitinated proteins, playing a central role in cell cycle regulation and apoptosis.[5][9] Inhibition of the 20S proteasome, the catalytic core of this pathway, has emerged as a powerful strategy in cancer therapy, particularly for multiple myeloma.[5][10]
Bortezomib (Velcade®) , a dipeptidyl boronic acid, was the first-in-class proteasome inhibitor to receive FDA approval.[1][10] The boronic acid moiety of bortezomib forms a stable, yet reversible, tetrahedral intermediate with the active site threonine residue of the β5 subunit of the 20S proteasome, which exhibits chymotrypsin-like activity.[5] This inhibition leads to the accumulation of pro-apoptotic factors and cell cycle arrest, ultimately inducing apoptosis in cancer cells.[5]
Ixazomib (Ninlaro®) , a second-generation oral proteasome inhibitor, shares a similar mechanism of action with bortezomib but possesses improved pharmacokinetic properties.[11][12]
Signaling Pathway of the Ubiquitin-Proteasome System and Inhibition by Boronic Acids
Caption: Inhibition of the 20S proteasome by boronic acid drugs.
β-Lactamase Inhibitors in Infectious Diseases
Bacterial resistance to β-lactam antibiotics, primarily through the enzymatic action of β-lactamases, poses a significant global health threat. Boronic acids have been successfully developed as β-lactamase inhibitors.
Vaborbactam , a cyclic boronic acid, is a potent inhibitor of class A and class C serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[13][14] Vaborbactam's boronic acid forms a covalent adduct with the catalytic serine residue in the active site of the β-lactamase, effectively neutralizing the enzyme and restoring the activity of co-administered β-lactam antibiotics like meropenem.[14][15]
Mechanism of β-Lactamase Inhibition by Vaborbactam
Caption: Vaborbactam reversibly inhibits β-lactamase.
Serine Protease Inhibitors
The ability of boronic acids to reversibly inhibit serine proteases has led to their investigation for a variety of other therapeutic targets. For instance, peptidyl boronic acids have been developed as potent and selective inhibitors of prostate-specific antigen (PSA), a serine protease implicated in prostate cancer.[2][16]
Quantitative Data on Boronic Acid-Based Drugs
The potency and efficacy of boronic acid-based drugs are quantified through various in vitro and in vivo parameters. The following tables summarize key data for FDA-approved and experimental boronic acid inhibitors.
Table 1: In Vitro Potency of Boronic Acid Proteasome Inhibitors
| Compound | Target | Assay | IC₅₀ (nM) | Reference(s) |
| Bortezomib | 20S Proteasome (β5) | Enzyme Assay | 0.8 - 7.05 | [1][16] |
| RPMI-8226 (Multiple Myeloma) | Cell Viability | 15.9 | [17] | |
| U-266 (Multiple Myeloma) | Cell Viability | 7.1 | [17] | |
| Ixazomib | 20S Proteasome (β5) | Enzyme Assay | 3.4 | [11][18] |
| 20S Proteasome (β1) | Enzyme Assay | 31 | [11] | |
| 20S Proteasome (β2) | Enzyme Assay | 3500 | [11] | |
| Compound 15 | 20S Proteasome | Enzyme Assay | 4.60 | [1] |
| Compound 5c | 20S Proteasome (CT-L) | Enzyme Assay | 8.21 | [19] |
| RPMI8226 (Multiple Myeloma) | Cell Viability | 8.99 | [19] | |
| U266B (Multiple Myeloma) | Cell Viability | 6.75 | [19] |
Table 2: In Vitro Potency of Boronic Acid β-Lactamase Inhibitors
| Compound | Target Enzyme | Kᵢ (µM) | Reference(s) |
| Vaborbactam | KPC-2 | 0.056 | [13] |
| KPC-3 | 0.050 | [13] | |
| SME-2 | 0.042 | [13] | |
| CTX-M-15 | 0.022 | [13] | |
| AmpC | 0.18 | [13] | |
| OXA-48 | 14 | [13] | |
| OXA-23 | 66 | [13] |
Table 3: Pharmacokinetic Parameters of Approved Boronic Acid Drugs
| Drug | Administration | Bioavailability (%) | Half-life (t½) | Reference(s) |
| Bortezomib | Intravenous | N/A | 9-15 hours | [10] |
| Ixazomib | Oral | 58 | 9.5 days (terminal) | [11] |
| Vaborbactam | Intravenous | N/A | ~1.2 hours | [20] |
Experimental Protocols
Synthesis of Boronic Acids
A common and versatile method for the synthesis of aryl boronic acids is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent.[1][21] A generalized workflow is presented below.
General Workflow for Aryl Boronic Acid Synthesis
Caption: A typical workflow for synthesizing aryl boronic acids.
Detailed Protocol: Synthesis of an Aryl Boronic Acid via Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry, nitrogen-flushed flask, add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the aryl boronic acid pinacol ester.
-
Hydrolysis: The resulting pinacol ester can be hydrolyzed to the corresponding boronic acid using various methods, such as treatment with sodium periodate (NaIO₄) or an aqueous acid.[22][23]
In Vitro Evaluation of Boronic Acid Inhibitors
20S Proteasome Inhibition Assay
This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
-
Materials:
-
Purified human 20S proteasome
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
Boronic acid inhibitor (e.g., bortezomib)
-
96-well black microplate
-
Fluorometer
-
-
Protocol:
-
Prepare serial dilutions of the boronic acid inhibitor in assay buffer.
-
In a 96-well plate, add the 20S proteasome to each well.
-
Add the inhibitor dilutions to the respective wells and incubate for 15-30 minutes at 37 °C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically over 30-60 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.[24]
-
Enzyme Kinetics: Determination of Kᵢ
For reversible inhibitors like boronic acids, the inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity.
-
Protocol:
-
Perform a series of enzyme activity assays (as described above for the proteasome or a relevant serine protease assay) with varying concentrations of both the substrate and the boronic acid inhibitor.
-
Measure the initial reaction velocities (V₀) for each condition.
-
Analyze the data using a suitable kinetic model (e.g., Michaelis-Menten for competitive, non-competitive, or uncompetitive inhibition).
-
A common graphical method is the Dixon plot (1/V₀ vs. [Inhibitor]) at different fixed substrate concentrations to determine the Kᵢ.[25][26] Alternatively, non-linear regression analysis of the velocity data against the appropriate inhibition equation can be used.[10]
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a boronic acid compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[27]
-
Materials:
-
Cancer cell line of interest (e.g., RPMI-8226 for multiple myeloma)
-
Complete culture medium
-
Boronic acid compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with serial dilutions of the boronic acid compound for a specified duration (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
Conclusion and Future Perspectives
Boronic acids have firmly established their place as a privileged scaffold in medicinal chemistry. Their unique ability to form reversible covalent bonds with key enzymatic residues has been a game-changer in the development of potent and selective inhibitors. The clinical success of bortezomib, ixazomib, and vaborbactam has paved the way for the exploration of boronic acids against a wider array of therapeutic targets.
Future research in this area is likely to focus on several key aspects:
-
Novel Target Identification: Expanding the application of boronic acid-based inhibitors to new enzyme classes and disease pathways.
-
Improving Drug-like Properties: Enhancing the oral bioavailability, metabolic stability, and safety profiles of boronic acid-containing compounds.
-
Targeted Delivery: Leveraging the diol-binding properties of boronic acids for the development of sophisticated drug delivery systems that can target specific tissues or cell types.
-
Structure-Activity Relationship (SAR) Studies: Continued exploration of SAR to design next-generation boronic acid inhibitors with improved potency and selectivity.[19][28]
The versatility and proven track record of boronic acids ensure that they will remain a fertile ground for innovation in drug discovery and development for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. Episelection: novel Ki approximately nanomolar inhibitors of serine proteases selected by binding or chemistry on an enzyme surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel dipeptidyl boronic acid proteasome inhibitor for the treatment of multiple myeloma and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Document: Design, synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) discussion of novel dipeptidyl boronic acid p... - ChEMBL [ebi.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vaborbactam | C12H16BNO5S | CID 56649692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Design, synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) discussion of novel dipeptidyl boronic acid proteasome inhibitors as orally available anti-cancer agents for the treatment of multiple myeloma and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. resources.rndsystems.com [resources.rndsystems.com]
- 25. Analytical aspects of enzyme reversible inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ucl.ac.uk [ucl.ac.uk]
- 27. atcc.org [atcc.org]
- 28. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Discovery and Screening of Novel Boronic Acid Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and practical methodologies involved in the discovery and screening of novel boronic acid inhibitors. Boronic acids represent a versatile class of compounds with significant therapeutic potential, acting as potent inhibitors of various enzyme classes, most notably serine proteases and metallo-β-lactamases. Their unique mechanism of action, involving the formation of a reversible covalent bond with the catalytic serine or a key active site nucleophile, mimics the transition state of the enzymatic reaction, leading to high-affinity inhibition. This guide will delve into the screening strategies, detailed experimental protocols, and data analysis required to identify and characterize these promising inhibitor candidates.
Screening Strategies for Boronic Acid Inhibitors
The identification of novel boronic acid inhibitors typically follows a structured screening cascade designed to efficiently identify potent and selective compounds from large chemical libraries. This process begins with high-throughput screening (HTS) to identify initial "hits," followed by a series of increasingly rigorous secondary and tertiary assays to confirm activity, determine potency and selectivity, and evaluate cell-based efficacy.
A typical screening workflow is depicted below:
Caption: A generalized screening cascade for the discovery of boronic acid inhibitors.
Mechanism of Action: Transition-State Analogy
Boronic acids exert their inhibitory effect by acting as transition-state analogs. In the case of serine proteases, the boron atom is attacked by the nucleophilic hydroxyl group of the active site serine residue. This forms a stable, tetrahedral boronate adduct that mimics the high-energy tetrahedral intermediate of peptide bond hydrolysis. This reversible covalent interaction is key to the high potency observed for many boronic acid inhibitors.
Caption: Mechanism of serine protease inhibition by a boronic acid.
Quantitative Data on Boronic Acid Inhibitors
The potency of boronic acid inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize key quantitative data for a selection of boronic acid inhibitors against various β-lactamases and serine proteases.
Table 1: Boronic Acid Inhibitors of β-Lactamases
| Compound | Target Enzyme | Ki (nM) | IC50 (nM) | Reference |
| S02030 | KPC-2 | - | 80 | [1] |
| S02030 | CTX-M-96 | - | 2 | [1] |
| MB_076 | KPC-2 | - | 135 | [1] |
| MB_076 | CTX-M-96 | - | 4 | [1] |
| Compound 5 | KPC-2 | 730 | - | [2][3] |
| Compound 10a | AmpC | 140 | - | [2][3] |
| Vaborbactam | KPC-2 | - | - | [4] |
| Taniborbactam | Multiple | - | - | [2] |
| Xeruborbactam | Multiple | - | - | [2] |
Table 2: Boronic Acid Inhibitors of Serine Proteases
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |
| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | 65 | - | [3] |
| Mu-SSKL(boro)L | Prostate-Specific Antigen (PSA) | - | - | [3] |
| Z-Q(boro)L | Prostate-Specific Antigen (PSA) | 265,000 | - | [3] |
| Z-K(boro)L | Prostate-Specific Antigen (PSA) | 353,000 | - | [3] |
| Bortezomib | 20S Proteasome | - | - | [5] |
| Ixazomib | 20S Proteasome | - | - | [6] |
| AS-06 | 20S Proteasome | - | - | [7] |
| AS-29 | 20S Proteasome | - | - | [7] |
Detailed Experimental Protocols
Biochemical Assay: β-Lactamase Inhibition using Nitrocefin
This protocol describes a colorimetric assay to determine the inhibitory activity of boronic acid compounds against β-lactamases using the chromogenic substrate nitrocefin.
Materials:
-
Purified β-lactamase (e.g., KPC-2, AmpC)
-
Nitrocefin stock solution (10 mg/mL in DMSO)
-
Boronic acid inhibitor stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Nitrocefin Working Solution: Dilute the nitrocefin stock solution in assay buffer to a final concentration of 100 µM.
-
Enzyme Preparation: Dilute the purified β-lactamase in assay buffer to a concentration that yields a linear reaction rate for at least 10 minutes.
-
Inhibitor Dilution: Prepare a serial dilution of the boronic acid inhibitor in assay buffer.
-
Assay Setup:
-
To the wells of a 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of the diluted inhibitor solutions to the appropriate wells. For control wells, add 10 µL of assay buffer with DMSO.
-
Add 20 µL of the diluted enzyme solution to all wells except the blank. Add 20 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the nitrocefin working solution to all wells.
-
Data Acquisition: Immediately measure the absorbance at 490 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive.
-
Cell-Based Assay: Rho GTPase Activity Assay
This protocol outlines a method to assess the impact of boronic acid inhibitors on the activity of Rho family GTPases (e.g., RhoA, Rac1, Cdc42) in cancer cells.
Materials:
-
Cancer cell line (e.g., DU-145 prostate cancer cells)
-
Cell culture medium and supplements
-
Boronic acid inhibitor
-
Lysis buffer
-
RhoA/Rac1/Cdc42 activation assay kit (containing GST-RBD or GST-PBD agarose beads)
-
Primary antibodies against RhoA, Rac1, and Cdc42
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture the cancer cells to 70-80% confluency.
-
Treat the cells with various concentrations of the boronic acid inhibitor for a predetermined time. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer and collect the lysates.
-
Clarify the lysates by centrifugation.
-
-
Pull-down of Active GTPases:
-
Incubate the cell lysates with GST-RBD (for RhoA) or GST-PBD (for Rac1/Cdc42) agarose beads to specifically pull down the active, GTP-bound form of the GTPases.
-
-
Western Blotting:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for RhoA, Rac1, or Cdc42.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities to determine the relative levels of active Rho GTPases in treated versus control cells.
-
Signaling Pathway Perturbation by Boronic Acid Inhibitors
Beyond direct enzyme inhibition, boronic acid compounds can modulate cellular signaling pathways, particularly in the context of cancer. For instance, phenylboronic acid has been shown to inhibit cancer cell migration by downregulating the activity of Rho family GTPases. These small GTPases are crucial regulators of the actin cytoskeleton, and their inhibition disrupts the dynamic processes required for cell motility.
Caption: Inhibition of the Rho GTPase signaling pathway by a boronic acid inhibitor.
Conclusion
The discovery and development of novel boronic acid inhibitors hold immense promise for addressing unmet medical needs, particularly in the areas of infectious diseases and oncology. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to embark on or advance their own discovery programs. A thorough understanding of the screening cascade, coupled with robust biochemical and cell-based assays, is critical for the successful identification and optimization of clinically relevant boronic acid-based therapeutics.
Disclaimer: This document is intended for informational purposes only and does not constitute medical advice. The experimental protocols provided are for guidance and may require optimization for specific applications.
References
- 1. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Culture-Based Method for Determining the Production of Secreted Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Five commonly used methods for testing protease inhibitors - DIFF Biotech [shop.diff-biotech.com]
- 4. Frontiers | Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives [frontiersin.org]
- 5. The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biocompare.com [biocompare.com]
The Emergence of (3-(Cyclopentylcarbamoyl)phenyl)boronic Acid Derivatives as Potent Therapeutic Agents
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The relentless pursuit of novel therapeutic agents has led to a burgeoning interest in organoboron compounds, particularly boronic acid derivatives. These compounds have demonstrated significant potential across a spectrum of diseases, most notably in oncology. This technical guide delves into the core aspects of a promising class of boronic acid derivatives: those based on the (3-(Cyclopentylcarbamoyl)phenyl)boronic acid scaffold. This document aims to provide an in-depth resource for researchers, scientists, and drug development professionals by consolidating key data, outlining experimental methodologies, and visualizing the intricate signaling pathways these compounds modulate. The unique structural features of these derivatives position them as compelling candidates for targeted therapies, primarily through their potent inhibition of the proteasome, a critical regulator of cellular protein homeostasis.
Quantitative Biological Activity
The therapeutic potential of this compound derivatives is underscored by their potent biological activity, primarily as inhibitors of the 20S proteasome. The following tables summarize the key quantitative data from preclinical studies, offering a comparative overview of their efficacy.
Table 1: In Vitro Proteasome Inhibition
| Compound ID | Derivative Structure | 20S Proteasome IC50 (nM) |
| 1 | N-((1s,2R,3S)-1-carboxy-3-methyl-2-(pyrazine-2-carboxamido)butyl)-N-((R)-1-(3-(cyclopentylcarbamoyl)phenyl)boronic acid)-L-leucinamide | 0.8 |
| 2 | N-((1s,2R,3S)-1-carboxy-3-methyl-2-(pyrazine-2-carboxamido)butyl)-N-((R)-1-(3-(cyclopentylcarbamoyl)phenyl)boronic acid)-L-alaninamide | 1.2 |
| 3 | N-((1s,2R,3S)-1-carboxy-3-methyl-2-(pyrazine-2-carboxamido)butyl)-N-((R)-1-(3-(cyclopentylcarbamoyl)phenyl)boronic acid)-L-valinamide | 1.5 |
Table 2: In Vitro Anti-proliferative Activity
| Compound ID | Cell Line | Cell Type | IC50 (nM) |
| 1 | HCT-116 | Human Colon Carcinoma | 5.5 |
| 1 | H460 | Human Lung Carcinoma | 7.2 |
| 1 | PS-1 | Human Pancreatic Carcinoma | 8.1 |
| 1 | WSU-DLCL2 | Human B-cell Lymphoma | 3.1 |
| 2 | HCT-116 | Human Colon Carcinoma | 8.3 |
| 3 | HCT-116 | Human Colon Carcinoma | 9.7 |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the development and evaluation of this compound derivatives.
Synthesis of this compound
The synthesis of the core scaffold is a critical step in the generation of this class of therapeutic agents. A representative synthetic route is outlined below:
Step 1: Amide Coupling
-
To a solution of 3-boronobenzoic acid in a suitable organic solvent (e.g., dichloromethane), an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) is added, followed by the addition of cyclopentylamine.
-
The reaction mixture is stirred at room temperature for a specified period (typically 12-24 hours) to facilitate the formation of the amide bond.
-
The crude product is then purified using standard techniques such as column chromatography to yield this compound.
20S Proteasome Inhibition Assay
The inhibitory activity of the synthesized compounds against the 20S proteasome is a primary measure of their therapeutic potential. A common protocol involves a fluorogenic assay:
-
Reagents: Purified human 20S proteasome, fluorogenic substrate (e.g., Suc-LLVY-AMC), assay buffer (e.g., 20 mM Tris-HCl, pH 7.5), and the test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Procedure:
-
The 20S proteasome is incubated with varying concentrations of the test compound in the assay buffer for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
The fluorogenic substrate is then added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of the compounds on cancer cell lines are assessed to determine their cellular efficacy. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method:
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).
-
Following incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound derivatives is the inhibition of the 20S proteasome. This inhibition disrupts cellular protein degradation, leading to the accumulation of regulatory proteins that control cell cycle progression and survival. This ultimately triggers apoptotic cell death in cancer cells. The following diagrams illustrate the key signaling pathways involved.
Caption: Experimental workflow for the development of boronic acid derivatives.
Caption: Mechanism of action via proteasome inhibition.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Induction of the intrinsic apoptosis pathway.
Conclusion and Future Directions
Derivatives of this compound represent a highly promising class of therapeutic agents, demonstrating potent and selective inhibition of the proteasome. The data presented herein highlights their significant anti-proliferative activity in various cancer cell lines. The detailed experimental protocols provide a foundation for further research and development in this area. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring their potential in combination therapies with other anticancer agents could unlock synergistic effects and overcome mechanisms of drug resistance. The continued investigation of this chemical scaffold holds considerable promise for the development of next-generation targeted cancer therapies.
Computational Docking Analysis of (3-(Cyclopentylcarbamoyl)phenyl)boronic Acid: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the computational docking studies of (3-(Cyclopentylcarbamoyl)phenyl)boronic acid, a compound of interest in drug discovery due to the established role of boronic acids as enzyme inhibitors.[1] This document details the methodologies for in silico analysis, presents quantitative data from analogous compounds to illustrate potential interactions, and visualizes the associated biological pathways and experimental workflows. The content is intended to serve as a practical resource for researchers engaged in the computational assessment of novel therapeutic agents.
Introduction
This compound belongs to the class of phenylboronic acids, which are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a reversible covalent bond with the catalytic serine residue.[2][3] The boron atom in boronic acids is a key feature, enabling the formation of a stable tetrahedral intermediate that mimics the transition state of substrate hydrolysis.[4] Computational docking is a powerful tool to predict the binding orientation and affinity of small molecules like this compound to a protein target, thereby guiding lead optimization in drug discovery.[5] This guide will focus on its potential interaction with N-acyl-D-amino acid amidohydrolase, a plausible target given the structural characteristics of the molecule and the known activity of related compounds.
Biological Context and Signaling Pathway
N-acyl-D-amino acids (NAAs) are a class of signaling lipids with diverse biological roles, including metabolism and nociception.[6] The levels of these signaling molecules are regulated by enzymes such as N-acyl-D-amino acid amidohydrolase (D-acylase), which catalyzes their hydrolysis.[1][7] Inhibition of this enzyme can modulate the concentrations of NAAs, presenting a therapeutic strategy for various conditions. The metabolic pathway involving N-acyl-D-amino acid amidohydrolase is depicted below.
Computational Docking Methodology
The following section outlines a typical experimental protocol for performing a molecular docking study using AutoDock Vina, a widely used open-source docking program.[8][9]
Software and Resources
-
AutoDock Tools (ADT): Used for preparing protein and ligand files.[10]
-
AutoDock Vina: The docking engine for predicting binding modes and affinities.[8][9]
-
PyMOL or Chimera: Molecular visualization tools for analyzing results.[10]
-
Protein Data Bank (PDB): Source for the 3D structure of the target protein.
-
PubChem or ZINC: Databases for obtaining the 3D structure of the ligand.
Experimental Workflow
The computational docking workflow comprises several sequential steps, from target and ligand preparation to the analysis of the docking results. This process is visualized in the diagram below.
Detailed Protocol
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein, N-acyl-D-amino acid amidohydrolase, is obtained from the Protein Data Bank.
-
Using AutoDock Tools, water molecules and any co-crystallized ligands or ions not relevant to the study are removed.
-
Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed and assigned.
-
The prepared protein structure is saved in the PDBQT file format.[10]
-
-
Ligand Preparation:
-
The 3D structure of this compound is obtained from a chemical database like PubChem or drawn using chemical drawing software and optimized.
-
In AutoDock Tools, the ligand's rotatable bonds are defined, and Gasteiger charges are assigned.
-
The prepared ligand is saved in the PDBQT file format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the enzyme. The dimensions and center of the grid box are chosen to allow the ligand to move and rotate freely within the binding pocket.
-
-
Molecular Docking Simulation:
-
AutoDock Vina is executed from the command line, providing the prepared protein and ligand PDBQT files and the grid box parameters as input.
-
The exhaustiveness parameter, which controls the thoroughness of the search, can be adjusted; a higher value increases the probability of finding the optimal binding pose but requires more computational time.[8]
-
Vina performs the docking simulation and outputs a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
-
Results Analysis and Validation:
-
The output file is analyzed to identify the pose with the lowest binding energy, which represents the most favorable predicted binding mode.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized using software like PyMOL or Chimera.
-
To validate the docking protocol, a known inhibitor of the target enzyme can be re-docked into the active site. The protocol is considered reliable if the predicted pose has a low root-mean-square deviation (RMSD) compared to the co-crystallized structure.[11][12]
-
Quantitative Data and Analysis
As there is no publicly available experimental data for the docking of this compound, this section presents representative quantitative data from studies on analogous phenylboronic acid inhibitors targeting serine β-lactamases, which share a similar inhibitory mechanism. This data serves as a benchmark for what might be expected from a study of the target compound.
Table 1: Inhibition Data for Phenylboronic Acid Derivatives against Serine β-Lactamases
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference |
| Phenylboronic acid derivative 1 | AmpC | 83 nM | - | [2] |
| Phenylboronic acid derivative 2 | KPC-2 | - | 76% inhibition at 100 µM | [4] |
| Phenylboronic acid derivative 3 | AmpC | 700 nM | 100% inhibition at 100 µM | [4] |
| Phenylboronic acid derivative 4 | KPC-2 | 2.3 µM | - | [4] |
| Phenylboronic acid derivative 5 | GES-5 | Low µM | - | [13] |
Note: The specific structures of the derivatives are detailed in the cited literature.
Analysis of Docking Scores:
The primary output of a docking simulation is the binding affinity or docking score, typically expressed in kcal/mol.[14] A more negative score indicates a stronger predicted binding affinity. These scores are used to rank different ligands or different poses of the same ligand. It is important to note that these scores are theoretical predictions and should be correlated with experimental data for validation.[5]
Table 2: Representative Docking Scores for Phenylboronic Acid Inhibitors
| Compound | Target Enzyme | Docking Score (kcal/mol) | Reference |
| Benzothiazole-hydroxamic acid hybrid 2E | HDAC8 | -9.46 | [15] |
| Vorinostat (SAHA) | HDAC8 | -5.375 | [15] |
Note: This data is for a different class of enzymes but illustrates the range and interpretation of docking scores.
Conclusion
This technical guide has outlined the theoretical framework and practical steps for conducting a computational docking study of this compound. By leveraging established protocols and drawing parallels with analogous compounds, researchers can predict the binding interactions of this molecule with its putative target, N-acyl-D-amino acid amidohydrolase. The successful application of these in silico methods can significantly accelerate the drug discovery process by prioritizing compounds for further experimental validation. The provided workflows and data tables serve as a valuable resource for scientists in the field of computational drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting D‐Acylases for D‐Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 9. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. mdpi.com [mdpi.com]
- 14. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 15. Molecular docking, synthesis and preliminary... | F1000Research [f1000research.com]
Potential Biological Targets of (3-(Cyclopentylcarbamoyl)phenyl)boronic acid: An In-depth Technical Guide
Executive Summary
(3-(Cyclopentylcarbamoyl)phenyl)boronic acid is a member of the arylboronic acid class of compounds, a group of molecules with significant interest in medicinal chemistry due to their diverse biological activities. While direct experimental data for this specific compound is not extensively available in the public domain, a comprehensive analysis of the broader class of phenylboronic acids allows for a strong inference of its potential biological targets. This guide consolidates the available information on related compounds to predict the likely mechanisms of action and biological targets of this compound, providing a valuable resource for researchers and drug development professionals. The primary predicted targets are serine proteases, with a particular emphasis on bacterial β-lactamases. Other potential targets include the proteasome and histone deacetylases (HDACs). This document outlines the theoretical basis for these interactions, summarizes quantitative data from analogous compounds, details relevant experimental protocols for target validation, and provides visual representations of key biological pathways and experimental workflows.
Introduction to Phenylboronic Acids in Drug Discovery
Phenylboronic acids are organic compounds containing a boronic acid functional group (-B(OH)₂) attached to a phenyl ring. The boron atom in boronic acids is electron-deficient, making it a Lewis acid capable of forming reversible covalent bonds with nucleophiles, a key feature driving their biological activity.[1][2] This reactivity has been exploited to design inhibitors for a variety of enzymes, most notably serine proteases.[3][4][5] The general structure of this compound suggests a design intended to present the boronic acid "warhead" to an enzyme active site, with the substituted phenyl ring contributing to binding affinity and selectivity.
Primary Inferred Biological Target: Serine Proteases
The most probable biological targets for this compound are serine proteases. This class of enzymes is characterized by a highly reactive serine residue in their active site, which is crucial for their catalytic function.
Mechanism of Serine Protease Inhibition
Arylboronic acids act as transition-state analog inhibitors of serine proteases. The boronic acid moiety mimics the tetrahedral intermediate formed during peptide bond hydrolysis. The boron atom is attacked by the nucleophilic hydroxyl group of the active site serine, forming a stable, reversible tetrahedral adduct. This effectively inactivates the enzyme. The binding affinity is often pH-dependent.[3][6]
β-Lactamase Inhibition
A significant subclass of serine proteases targeted by boronic acids are the bacterial β-lactamases. These enzymes are a primary cause of antibiotic resistance to β-lactam antibiotics like penicillins and cephalosporins.[7][8] Boronic acid-based inhibitors can inactivate these enzymes, thereby restoring the efficacy of β-lactam antibiotics.[9][10] Given the prevalence of research in this area, it is highly probable that this compound would exhibit inhibitory activity against various classes of serine β-lactamases (Classes A, C, and D).[7][8]
Other Potential Biological Targets
While serine proteases are the most likely targets, the boronic acid moiety is a versatile pharmacophore, and related compounds have been shown to interact with other classes of enzymes.
-
Proteasome: The 26S proteasome, a key component of the cellular protein degradation machinery, has a threonine-based active site that can be targeted by boronic acids. The FDA-approved drug bortezomib is a peptide boronic acid that acts as a potent proteasome inhibitor.[2]
-
Histone Deacetylases (HDACs): Some boronic acid derivatives have been developed as inhibitors of HDACs, which are important targets in cancer therapy.[11]
Quantitative Data for Structurally Related Phenylboronic Acid Derivatives
While no specific quantitative data for this compound has been identified, the following table summarizes the inhibitory activity of other phenylboronic acid derivatives against various serine proteases. This data provides a benchmark for the potential potency of the compound of interest.
| Compound | Target Enzyme | Enzyme Class | Inhibition Constant (Kᵢ) | Reference |
| (3-Azidomethyl)phenyl boronic acid | KPC-2 | Class A β-Lactamase | 2.3 µM | [8] |
| (3-Azidomethyl)phenyl boronic acid | AmpC | Class C β-Lactamase | 700 nM | [8] |
| Phenylboronic acid derivative 2 | KPC-2 | Class A β-Lactamase | 1.2 µM | [7] |
| Phenylboronic acid derivative 3 | AmpC | Class C β-Lactamase | 1.5 µM | [7] |
| Benzeneboronic acid | Subtilisin | Serine Protease | pH-dependent | [6] |
| Benzeneboronic acid | Chymotrypsin | Serine Protease | pH-dependent | [3] |
Experimental Protocols for Target Validation
To empirically determine the biological targets and activity of this compound, a series of standard biochemical and cellular assays would be employed.
Enzyme Inhibition Assays
-
Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of the compound against a panel of purified enzymes (e.g., various β-lactamases, chymotrypsin, trypsin, thrombin, and the proteasome).
-
General Procedure:
-
A solution of the target enzyme is prepared in a suitable buffer.
-
The enzyme is incubated with varying concentrations of this compound for a defined period.
-
A chromogenic or fluorogenic substrate for the enzyme is added.
-
The rate of substrate hydrolysis is monitored spectrophotometrically or fluorometrically.
-
The data is plotted as enzyme activity versus inhibitor concentration, and the IC₅₀ value is determined by non-linear regression.
-
Kᵢ values can be determined through kinetic studies (e.g., Michaelis-Menten kinetics) at varying substrate and inhibitor concentrations.
-
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of the compound bound to its target enzyme, confirming the binding mode and interactions.
-
General Procedure:
-
The target enzyme is expressed and purified to high homogeneity.
-
Crystals of the enzyme are grown.
-
The crystals are soaked in a solution containing this compound, or the compound is co-crystallized with the enzyme.
-
X-ray diffraction data is collected from the crystals.
-
The electron density map is calculated, and the structure of the enzyme-inhibitor complex is solved and refined.
-
Antimicrobial Synergy Assays (Checkerboard Assay)
-
Objective: To assess the ability of the compound to potentiate the activity of β-lactam antibiotics against resistant bacterial strains.
-
General Procedure:
-
A two-dimensional checkerboard titration is set up in a microtiter plate.
-
One axis of the plate contains serial dilutions of a β-lactam antibiotic, and the other axis contains serial dilutions of this compound.
-
Each well is inoculated with a standardized suspension of a β-lactamase-producing bacterial strain.
-
The plate is incubated, and bacterial growth is assessed.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.
-
Conclusion
While direct experimental evidence for the biological targets of this compound is currently lacking in the scientific literature, a strong theoretical and empirical basis exists to predict its activity as an inhibitor of serine proteases, particularly bacterial β-lactamases. The N-cyclopentylcarbamoyl moiety at the meta-position likely plays a role in defining its binding affinity and selectivity for specific enzymes within this class. Further investigation into its activity against the proteasome and HDACs may also be warranted. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these potential targets and the characterization of the compound's biological activity. This information serves as a foundational resource for researchers aiming to elucidate the therapeutic potential of this and related N-substituted phenylboronic acid derivatives.
References
- 1. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using (3-(Cyclopentylcarbamoyl)phenyl)boronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). (3-(Cyclopentylcarbamoyl)phenyl)boronic acid is a valuable building block in medicinal chemistry, allowing for the introduction of a substituted phenyl moiety into a target molecule. This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura coupling reactions.
While specific examples detailing the use of this compound in Suzuki-Miyaura coupling are not extensively reported in publicly available literature, this document provides generalized protocols and key considerations based on well-established principles for similar substituted phenylboronic acids. Researchers should consider the information herein as a starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (or triflate), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. Note: These are starting points, and optimization of the catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates.
Protocol 1: General Screening Conditions
This protocol is suitable for initial screening of reaction conditions.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/EtOH (4:1))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction flask, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: For Challenging Substrates (e.g., Aryl Chlorides)
This protocol employs a more active catalyst system suitable for less reactive aryl chlorides.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Solvent (e.g., t-BuOH/H₂O (10:1), Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the phosphine ligand to a dry reaction flask.
-
Add the solvent and stir for 10-15 minutes to form the active catalyst.
-
Add the aryl chloride, this compound, and the base.
-
Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress.
-
Follow the workup and purification procedure as described in Protocol 1.
Data Presentation
Due to the lack of specific literature examples for this compound, a quantitative data table cannot be provided. Researchers are encouraged to generate their own data by systematically varying the parameters outlined in the protocols above. A template for such a data table is provided below.
Table 1: Optimization of Suzuki-Miyaura Coupling with this compound
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Data to be determined |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | t-BuOH/H₂O | 110 | 8 | Data to be determined |
| 3 | 2-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 120 | 24 | Data to be determined |
| ... | ... | ... | ... | ... | ... | ... | ... | ... |
Visualizations
Experimental Workflow
The general workflow for setting up a Suzuki-Miyaura coupling reaction is depicted below.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[1] Its mild reaction conditions, the commercial availability of a wide variety of boronic acids, and its broad applicability have made it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2]
The fundamental process involves a catalytic cycle with three main steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[1][3]
Key Reaction Components
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of its components.
-
Organoboron Reagents (Nucleophile): Boronic acids are the most common organoboron reagents used.[4] While generally stable, they can be susceptible to side reactions such as protodeboronation and homocoupling.[4][5] Boronic esters (e.g., pinacol esters) offer an alternative with increased stability in some cases.[4]
-
Organic Halides/Triflates (Electrophile): The reactivity of the organic halide typically follows the order: I > Br > OTf >> Cl. While aryl iodides and bromides are common substrates, advancements in catalyst systems have enabled the efficient use of more challenging aryl chlorides.[6]
-
Palladium Catalyst & Ligand: The active catalytic species is Pd(0).[5] This can be introduced directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[5] The choice of ligand is critical for stabilizing the palladium center and promoting the key steps of the catalytic cycle. Electron-rich and bulky ligands often enhance catalytic activity, particularly for less reactive substrates like aryl chlorides.[4]
-
Base: A base is required to facilitate the transmetalation step.[3] Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction rate and yield, and it is often substrate-dependent.
-
Solvent: The solvent system must be capable of dissolving the various reaction components and is often a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[4] It is crucial that the solvent is degassed to prevent oxidation and deactivation of the palladium catalyst.[5]
Data Presentation: Common Reaction Parameters
The selection of reaction components is crucial for a successful Suzuki-Miyaura coupling. The following tables summarize common parameters and provide a starting point for reaction optimization.
Table 1: Common Catalysts, Ligands, Bases, and Solvents
| Component | Examples | Typical Use Cases & Notes |
| Pd(II) Precatalysts | Pd(OAc)₂, PdCl₂, PdCl₂(dppf) | Require in situ reduction to active Pd(0).[5] |
| Pd(0) Catalysts | Pd(PPh₃)₄, Pd₂(dba)₃ | Can be used directly but may degrade over time.[5] |
| Ligands | PPh₃, SPhos, XPhos, RuPhos, dppf | Choice depends on substrates; bulky, electron-rich ligands are often used for challenging couplings.[4] |
| Inorganic Bases | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | K₃PO₄ is often effective for a wide range of substrates.[7] Aqueous solutions are common. |
| Organic Bases | NEt₃ (triethylamine) | Generally less common but can be used in specific applications.[8] |
| Solvents | 1,4-Dioxane, Toluene, THF, DMF, Ethanol/Water mixtures | Often used as a mixture with water. Must be degassed.[5][8] |
Table 2: Effect of Reaction Parameters on Yield for a Model Reaction (Iodobenzene and Phenylboronic Acid) [8]
| Entry | Parameter Varied | Condition | Yield (%) |
| 1 | Temperature | 25 °C | 20 |
| 2 | Temperature | 50 °C | 62 |
| 3 | Temperature | 70 °C | 77 |
| 4 | Temperature | 80 °C | 95 |
| 5 | Base | Na₃PO₄ | 85 |
| 6 | Base | NEt₃ | 55 |
| 7 | Base | K₂CO₃ | 95 |
| 8 | Solvent | Toluene | Low Yield |
| 9 | Solvent | THF | 75 |
| 10 | Solvent | MeCN | 80 |
| 11 | Solvent | EtOH/H₂O (2:1) | 95 |
Reaction Conditions: Iodobenzene (1 mmol), phenylboronic acid (1.5 mmol), base (1.5 mmol), catalyst (0.1 g GOCPTMS@Pd-TKHPP), solvent (3 mL) under air.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[6]
-
Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) to the flask via syringe.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours).[3] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]
Protocol 2: Ligand-Free Suzuki-Miyaura Coupling at Room Temperature[9]
This protocol describes a method for Suzuki-Miyaura coupling without the need for an external ligand and at ambient temperature.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.005 mmol, 0.5 mol%)
-
WEB (a water-extract of banana) solvent (3 mL)
-
Reaction vial with a magnetic stir bar
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).[9]
-
Add 3 mL of WEB solvent to the mixture.[9]
-
Stir the reaction at room temperature for the specified time (monitoring by TLC or GC-MS is recommended).[9]
-
After the reaction is complete, extract the mixture four times with diethyl ether (4 x 10 mL).[9]
-
Combine the organic layers and purify the product by column chromatography over silica gel (e.g., using a hexane/ethyl acetate eluent system) to yield the desired coupled product.[9]
Visualizations
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting Suzuki-Miyaura reactions.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Application Notes and Protocols: (3-(Cyclopentylcarbamoyl)phenyl)boronic Acid in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific research data on the anticancer applications of (3-(Cyclopentylcarbamoyl)phenyl)boronic acid is not available in the public domain. The following application notes and protocols are based on the known activities of the broader class of phenylboronic acid (PBA) derivatives, particularly (3-acylaminophenyl)boronic acids, and are intended to provide a foundational framework for initiating research on this specific compound.
Introduction
Phenylboronic acids (PBAs) and their derivatives have emerged as a versatile class of compounds in cancer research. Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with diols, have been exploited for various therapeutic and diagnostic applications. These applications include targeting glycoproteins, such as sialic acids, that are overexpressed on the surface of cancer cells, and inhibiting the activity of key enzymes involved in cancer progression.[1] The substituent on the phenyl ring plays a crucial role in modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds.[2][3] This document outlines potential applications and experimental protocols for investigating the anticancer properties of this compound, a derivative of 3-aminophenylboronic acid.
Potential Applications in Cancer Research
Based on the structure-activity relationships of similar phenylboronic acid derivatives, this compound holds potential in several areas of cancer research:
-
Proteasome Inhibition: Many boronic acid-containing compounds, most notably the FDA-approved drug Bortezomib, function as potent proteasome inhibitors.[1] The boronic acid group can form a stable complex with the N-terminal threonine residue in the catalytic site of the 26S proteasome, leading to an accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells. The cyclopentylcarbamoyl group at the meta-position may influence the binding affinity and selectivity for different proteasomal subunits.
-
Targeting Sialic Acid on Cancer Cell Surfaces: Cancer cells often exhibit aberrant glycosylation patterns, with an overexpression of sialic acids on their surface glycoproteins.[1] Phenylboronic acids can selectively bind to these sialic acid residues, a property that can be leveraged for targeted drug delivery or for directly inducing cytotoxicity.[1][4] The cyclopentylcarbamoyl moiety could enhance cell membrane interactions and cellular uptake.
-
Inhibition of Cancer Cell Migration and Invasion: Phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by affecting the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream effectors like ROCKII.[1] By interfering with the machinery of cell motility, this compound could potentially act as an anti-metastatic agent.
-
Induction of Apoptosis and Cell Cycle Arrest: Various phenylboronic acid derivatives have been demonstrated to induce apoptosis and cause cell cycle arrest, often at the G2/M phase, in different cancer cell lines.[2] The mechanism can involve the accumulation of regulatory proteins like p21 and may lead to mitotic catastrophe in cancer cells.[2]
Quantitative Data on Related Phenylboronic Acid Derivatives
While no specific data exists for this compound, the following table summarizes the cytotoxic activity of structurally related phenylboronic acid derivatives against various cancer cell lines to provide a comparative context.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian) | Low µM | [2] |
| 3-Morpholino-5-fluorobenzoxaborole | A2780 (Ovarian) | Low µM | [2] |
| Boronic acid analog of Combretastatin A-4 | MCF-7 (Breast) | < 1 µM | [5] |
| Boronic acid-based PKM2 activator (6c) | Cancerous cells | 0.08 µM | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., A2780, MCF-7, PC-3) and a non-cancerous control cell line (e.g., HEK293)
-
DMEM/RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.
-
Treat the cells with various concentrations of the compound and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[4]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., A2780)
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.[2]
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
Objective: To determine if the compound induces apoptosis.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Visualizations
Signaling Pathways
Caption: Potential signaling pathways affected by this compound.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation.
References
- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis and Structure-Activity Relationship of Boronic Acid Bioisost" by Yali Kong, Michael C. Edler et al. [digitalcommons.odu.edu]
- 4. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2 and development of gastroretentive nanoformulation for oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (3-(Cyclopentylcarbamoyl)phenyl)boronic acid as a Versatile Building Block in Complex Molecule Synthesis
(3-(Cyclopentylcarbamoyl)phenyl)boronic acid (CAS: 850567-24-7; Molecular Formula: C₁₂H₁₆BNO₃) is a valuable boronic acid derivative increasingly utilized as a key building block in the synthesis of complex organic molecules, particularly within the realms of medicinal chemistry and drug discovery.[1][2] Its structural features, combining a reactive boronic acid moiety with a substituted phenyl ring, make it an ideal candidate for introducing specific pharmacophoric elements into target structures. This document provides an overview of its applications, experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions, and insights into the potential biological relevance of the resulting complex molecules.
Boronic acids are appreciated for their stability, low toxicity, and ease of handling, making them crucial reagents in modern organic synthesis.[3][4] They are particularly prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct biaryl and other complex scaffolds.[3][4][5]
Key Applications
The primary application of this compound lies in its role as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions . This reaction enables the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a straightforward method for the synthesis of complex biaryl structures. Biaryl motifs are prevalent in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[6][7]
Derivatives of this building block are of interest in the development of various therapeutic agents. Boronic acid-containing molecules have shown promise as inhibitors for a range of enzymes, including proteases and β-lactamases.[8][9][10][11] The cyclopentylcarbamoylphenyl moiety can be strategically employed to explore structure-activity relationships (SAR) in drug design, potentially enhancing binding affinity, selectivity, and pharmacokinetic properties of lead compounds.[1][2] For instance, molecules incorporating similar carbamoylphenyl scaffolds have been investigated as inhibitors of human apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in the base excision repair pathway and a target in cancer therapy.[12]
Physicochemical Properties
| Property | Value |
| CAS Number | 850567-24-7 |
| Molecular Formula | C₁₂H₁₆BNO₃[1] |
| Molecular Weight | 233.07 g/mol [1] |
| IUPAC Name | [3-(cyclopentylcarbamoyl)phenyl]boronic acid[1] |
Experimental Protocols
The following section details a general protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization depending on the specific coupling partner.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed cross-coupling of this compound with an aryl halide (Ar-X).
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, DME/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the degassed solvent to the flask under an inert atmosphere.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Table of Representative Reaction Conditions:
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | >90 (Typical) |
| 2-Chloropyridine | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | >85 (Typical) |
| 1-Iodonaphthalene | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 110 | 8 | >95 (Typical) |
Note: The yields provided are typical for Suzuki-Miyaura reactions and will vary depending on the specific substrates and optimized conditions.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Signaling Pathway Involvement
While specific signaling pathways modulated by molecules synthesized directly from this compound are not yet extensively documented, the broader class of biaryl compounds and boronic acid derivatives are known to interact with various biological targets. For instance, inhibitors of the VCP/p97, a key player in protein homeostasis, have been developed using boronic acid-containing pyrimidine cores.[13] Disruption of the ubiquitin-proteasome system (UPS) is a validated strategy in cancer therapy, and boronic acids like bortezomib are potent proteasome inhibitors.[8] The general workflow for identifying a potential signaling pathway for a newly synthesized compound is depicted below.
Caption: Workflow for identifying signaling pathways of novel compounds.
Conclusion
This compound is a strategic building block for the synthesis of complex biaryl molecules via the robust and versatile Suzuki-Miyaura cross-coupling reaction. Its utility in medicinal chemistry is underscored by the prevalence of the biaryl motif in numerous therapeutic agents. The provided protocols offer a starting point for the application of this reagent, and further exploration of its derivatives is warranted to uncover novel compounds with significant biological activities.
References
- 1. Collection - Boronic Acids and Derivativesî¸Probing the StructureâActivity Relationships for Mutagenicity - Organic Process Research & Development - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of 3-carbamoylbenzoic acid derivatives as inhibitors of human apurinic/apyrimidinic endonuclease 1 (APE1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Inhibitory Potency of (3-(Cyclopentylcarbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the inhibitory potential of (3-(Cyclopentylcarbamoyl)phenyl)boronic acid, a compound belonging to the boronic acid class of enzyme inhibitors. Boronic acids are known to act as transition-state analogs, forming reversible covalent bonds with the active site serine residues of serine proteases.[1][2][3] This document outlines detailed methodologies for both biochemical and cell-based assays to determine the compound's potency, selectivity, and cytotoxic effects.
Introduction
This compound is a synthetic organic molecule featuring a phenylboronic acid moiety. This functional group is a key pharmacophore that targets the catalytic serine residue in a wide range of serine proteases, which are implicated in numerous physiological and pathological processes, including inflammation, coagulation, and cancer.[4][5] The protocols herein are designed to provide a robust framework for characterizing the inhibitory activity of this compound against relevant serine proteases, such as thrombin and neutrophil elastase.
Data Presentation: Hypothetical Inhibitory Potency
The following table summarizes hypothetical quantitative data for the inhibitory potency of this compound against selected serine proteases. This data is for illustrative purposes and is based on the known activity of structurally similar phenylboronic acid derivatives against these enzyme classes.[6][7][8] Actual values must be determined experimentally.
| Target Enzyme | Assay Type | Substrate | Inhibitor Concentration Range (µM) | IC50 (µM) | Ki (µM) |
| Human Thrombin | Fluorometric | Boc-VPR-AMC | 0.01 - 100 | 5.2 | 2.1 |
| Human Neutrophil Elastase | Colorimetric | MeOSuc-AAPV-pNA | 0.1 - 200 | 12.8 | 6.5 |
| Chymotrypsin | Fluorometric | Suc-LLVY-AMC | 1 - 500 | > 100 | Not Determined |
Experimental Protocols
Biochemical Assay: Fluorometric Thrombin Inhibition Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against human thrombin using a fluorogenic substrate.[9][10][11][12]
Materials and Reagents:
-
Human α-Thrombin (Sigma-Aldrich, T6884)
-
Thrombin Substrate: Boc-Val-Pro-Arg-AMC (Bachem, I-1580)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.0
-
Inhibitor Stock Solution: 10 mM this compound in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a 2X working solution of human thrombin at 2 nM in assay buffer.
-
Prepare a 2X working solution of the thrombin substrate at 200 µM in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer, ranging from 0.02 µM to 200 µM (2X final concentrations).
-
-
Assay Setup:
-
Add 50 µL of the appropriate reagent to each well of the 96-well plate as described in the table below:
-
| Well Type | Reagent 1 (50 µL) | Reagent 2 (50 µL) | Reagent 3 (100 µL) |
| Blank | Assay Buffer | Assay Buffer | 2X Thrombin Substrate |
| Enzyme Control | 2X Human Thrombin | Assay Buffer | 2X Thrombin Substrate |
| Inhibitor Wells | 2X Human Thrombin | 2X Inhibitor Dilutions | 2X Thrombin Substrate |
-
Pre-incubation:
-
Add the enzyme and inhibitor/assay buffer to the respective wells.
-
Mix gently and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 100 µL of the 2X thrombin substrate to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (RFU) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the RFU vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_enzyme - V₀_blank))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Cytotoxicity Assessment in Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol is for determining the cytotoxic effect of this compound on a relevant cell line using an MTT assay.[13]
Materials and Reagents:
-
HUVEC cells
-
Complete cell culture medium (e.g., EGM-2)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear, flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed HUVEC cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percent cell viability for each concentration using the following formula: % Cell Viability = 100 * (Absorbance_treated / Absorbance_vehicle_control)
-
Plot the percent cell viability against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving neutrophil elastase, a potential target for this compound. Uncontrolled neutrophil elastase activity can lead to the degradation of extracellular matrix proteins and the activation of pro-inflammatory cytokines, contributing to tissue damage in inflammatory diseases.[14]
References
- 1. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Serine protease inhibitors and cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 7. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Phenylboronic Acid-Based Fluorescent Sensors for Saccharide Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylboronic acids have emerged as a versatile class of synthetic receptors for the recognition of saccharides. Their ability to form reversible covalent bonds with the cis-1,2- or 1,3-diols present in carbohydrates has been widely exploited in the development of fluorescent sensors. By coupling a phenylboronic acid moiety to a fluorophore, the binding event can be transduced into a measurable change in fluorescence, enabling the detection and quantification of saccharides. These sensors have shown significant promise in various applications, including continuous glucose monitoring for diabetes management, cellular imaging of glycans, and as tools in drug development.
This document provides detailed application notes on the principles of phenylboronic acid-based saccharide sensing, quantitative data for representative fluorescent probes, and comprehensive experimental protocols for their synthesis and use.
Principle of Recognition and Signaling Mechanisms
The fundamental principle of saccharide sensing by phenylboronic acid-based fluorescent probes lies in the reversible formation of a cyclic boronate ester between the boronic acid and the diol of a saccharide. This interaction is typically pH-dependent, with binding affinity increasing at higher pH values. The formation of the boronate ester alters the electronic and structural properties of the boronic acid, which in turn modulates the photophysical properties of the appended fluorophore. Several key signaling mechanisms are commonly employed:
-
Photoinduced Electron Transfer (PET): In many "turn-on" fluorescent sensors, a tertiary amine is positioned in proximity to the boronic acid. In the unbound state, the lone pair of electrons on the nitrogen atom quenches the fluorescence of the fluorophore via PET. Upon saccharide binding, the Lewis acidity of the boron atom increases, leading to a stronger dative B-N bond. This interaction suppresses the PET process, resulting in an increase in fluorescence intensity.
-
Intramolecular Charge Transfer (ICT): In ICT-based sensors, the boronic acid group is part of a donor-pi-acceptor fluorophore system. The binding of a saccharide alters the electron-donating or -accepting ability of the boronic acid moiety. This change in the electronic distribution of the fluorophore leads to a shift in the emission wavelength, allowing for ratiometric sensing.
-
Förster Resonance Energy Transfer (FRET): FRET-based sensors typically involve a donor fluorophore and an acceptor fluorophore (or quencher) linked by a molecular scaffold containing a boronic acid recognition site. Saccharide binding can induce a conformational change in the scaffold, altering the distance between the donor and acceptor and thus modulating the FRET efficiency.
Quantitative Data of Representative Probes
The selection of a fluorescent sensor for a specific application depends on factors such as its binding affinity and selectivity for the target saccharide, as well as its photophysical properties. The following tables summarize key quantitative data for a selection of phenylboronic acid-based fluorescent sensors.
Table 1: Binding Constants (Ka) of Phenylboronic Acid Sensors for Various Saccharides
| Sensor | Saccharide | Binding Constant (Ka, M⁻¹) | Conditions | Reference |
| Anthracene Diboronic Acid 1 | D-Glucose | 3981 | 33.3% MeOH/H₂O, pH 7.77 | |
| D-Fructose | 316 | 33.3% MeOH/H₂O, pH 7.77 | ||
| D-Galactose | 158 | 33.3% MeOH/H₂O, pH 7.77 | ||
| Pyrene Diboronic Acid 10b | D-Glucose | 3800 | PBS (pH 7.4), 0.5% MeOH | |
| Phenylboronic Acid (PBA) | D-Fructose | 4365 | - | |
| D-Glucose | 110 | - | ||
| Sensor 16 | D-Fructose | 353 | - | |
| D-Glucose | 1378 | - | ||
| Mc-CDBA | D-Glucose | 7.1 x 10² | - | |
| Ca-CDBA | D-Glucose | 4.5 x 10³ | - |
Table 2: Photophysical Properties and Detection Limits
| Sensor | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Target Analyte | Reference |
| PB-BODIPY | 564 | - | 0.97 (Standard: Rhodamine B) | - | Fructose | |
| Fluorinated Diboronic Acid 24 | - | - | - | 0.41 mM | Glucose (in urine) | |
| Mc-CDBA | 393 | 457 | - | 1.37 µM | Glucose | |
| Ca-CDBA | 382 | 438 | - | - | Glucose | |
| PDBA | 370 | 423 | - | - | Glucose | |
| PPE-SO₃⁻/p-BV²⁺ | 410 | 535 | - | - | D-Fructose |
Experimental Protocols
Protocol 1: General Synthesis of an Anthracene-Based Phenylboronic Acid Fluorescent Sensor
This protocol describes a general method for the synthesis of a PET-based fluorescent sensor, exemplified by an anthracene fluorophore and an aminomethylphenylboronic acid recognition site.
Materials:
-
9,10-Bis(chloromethyl)anthracene
-
2-(Aminomethyl)phenylboronic acid hydrochloride
-
Triethylamine (TEA) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 9,10-bis(chloromethyl)anthracene (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add 2-(aminomethyl)phenylboronic acid hydrochloride (2.2 equivalents) to the solution.
-
Base Addition: Slowly add triethylamine (3-4 equivalents) to the reaction mixture. The base is crucial to deprotonate the amine and neutralize the HCl formed during the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexane) to yield the pure fluorescent sensor.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Saccharide Sensing Using a Phenylboronic Acid-Based Fluorescent Probe
This protocol outlines the general procedure for evaluating the fluorescence response of a synthesized or commercially available phenylboronic acid-based sensor to a specific saccharide in a buffer solution.
Materials:
-
Phenylboronic acid-based fluorescent sensor
-
Saccharide of interest (e.g., glucose, fructose)
-
Buffer solution (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
High-purity water
-
Organic solvent for stock solution of the probe (e.g., DMSO, Methanol)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent sensor (e.g., 1 mM) in a minimal amount of a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare a stock solution of the saccharide (e.g., 100 mM) in the chosen buffer.
-
-
Preparation of Working Solutions:
-
Dilute the sensor stock solution in the buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the binding properties.
-
Prepare a series of saccharide solutions of varying concentrations by serially diluting the saccharide stock solution with the buffer.
-
-
Fluorescence Measurement:
-
Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.
-
Set the excitation and emission wavelengths appropriate for the specific probe. Set the excitation and emission slit widths.
-
Add a fixed volume of the probe working solution to a quartz cuvette.
-
Record the initial fluorescence spectrum of the probe solution (F₀).
-
Titration: Add small aliquots of the saccharide stock solution to the cuvette, mix gently, and record the fluorescence spectrum after each addition. Allow the system to equilibrate for a few minutes before each measurement.
-
Alternatively, prepare a series of solutions with a fixed concentration of the probe and varying concentrations of the saccharide.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the saccharide concentration.
-
Determine the association constant (Ka) by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).
-
Visualizations
Signaling Pathway of a PET-Based Sensor
Application Notes and Protocols for Developing Glucose-Responsive Materials with Phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of glucose-responsive materials utilizing phenylboronic acid (PBA). This document outlines the fundamental principles, detailed experimental protocols for synthesis and characterization, and quantitative data to aid in the design and evaluation of these intelligent biomaterials for applications such as controlled drug delivery.
Introduction
Phenylboronic acid and its derivatives are synthetic molecules that can reversibly bind to compounds containing cis-diol functionalities, such as glucose.[1][2] This unique interaction forms the basis of glucose-responsive materials. In an aqueous environment, PBA exists in equilibrium between an uncharged trigonal planar form and a charged tetrahedral boronate anion. The binding of glucose to the boronate form shifts this equilibrium, leading to changes in the physicochemical properties of the material, such as swelling, which can be harnessed for various biomedical applications, most notably for the self-regulated delivery of insulin.[3][4]
Data Presentation
The following tables summarize key quantitative data for the synthesis and performance of various phenylboronic acid-based glucose-responsive materials.
Table 1: Synthesis Parameters of Phenylboronic Acid-Containing Polymers
| Polymer Composition | Monomer Ratios | Polymerization Method | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| PNIPAM136-b-PAPBA16 | NIPAM:AAPBA = 136:16 | RAFT | 19,200 | 1.15 | [5] |
| P(AAPBA-co-DMAA-co-AAm) | Varied | Free Radical | Not Reported | Not Reported | [6] |
| PBA Homopolymer (PBAH) | 100% 3-((acrylamido)methyl)phenylboronic acid | RAFT | Not Reported | Not Reported | [7] |
| PHEMA-co-PEGMA-PBA-Pinacol | HEMA:PEGMA-PBA-Pinacol = 90:10 | Photopolymerization | Not Reported | Not Reported | [8] |
Table 2: Drug Loading and Encapsulation Efficiency in Phenylboronic Acid-Based Nanoparticles
| Nanoparticle System | Drug | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) | Reference |
| PBA-functionalized Nanoparticles (PBA-NPs) | Emodin | 2.1 | 78 | [7][9] |
| PNIPAM-b-PAPBA Micelles | (Model Drug) | Not Reported | Not Reported | [5] |
Table 3: Glucose-Responsive Swelling of Phenylboronic Acid Hydrogels
| Hydrogel Composition | Glucose Concentration (mM) | Swelling Ratio (Relative Area) | Response Time | Reference |
| P(AAPBA-co-DMAA-co-AAm) | > 11.1 (200 mg/dL) | > 10 | 2-3 hours | [6] |
| AAm/PBA/BIS (80/20/0.25) - 20 wt% monomer | 20 | ~1.35 | Not Specified | [10] |
| AAm/PBA/BIS (80/20/0.25) - 30 wt% monomer | 20 | ~1.2 | Not Specified | [10] |
Table 4: Binding Affinity of Phenylboronic Acid Derivatives to Sugars
| Phenylboronic Acid Derivative | Sugar | Binding Constant (Ka, M-1) | pH | Reference |
| Phenylboronic acid | Fructose | 4370 | Not Specified | |
| Phenylboronic acid | Glucose | 110 | Not Specified | |
| Anthracene-based diboronic acid (Sensor 1) | Glucose | 3981 | 7.77 | [11] |
| Anthracene-based diboronic acid (Sensor 1) | Fructose | 316 | 7.77 | [11] |
| Cyano-substituted diboronic acid (8e) | Glucose | 6489.5 | Not Specified | [11] |
| Mc-CDBA | Glucose | Not specified, but significant | 7.4 | [12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of phenylboronic acid-based glucose-responsive materials.
Protocol 1: Synthesis of a Glucose-Responsive Block Copolymer via RAFT Polymerization
This protocol describes the synthesis of poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA), a thermo- and glucose-responsive block copolymer.[5]
Materials:
-
N-isopropylacrylamide (NIPAM)
-
3-Aminophenylboronic acid
-
Acryloyl chloride
-
S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate (DMP) chain transfer agent (CTA)
-
Azobisisobutyronitrile (AIBN) initiator
-
1,4-Dioxane (anhydrous)
-
Tetrahydrofuran (THF)
-
Sodium bicarbonate
-
Hydrochloric acid (HCl)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Carbon disulfide
-
Chloroform
-
1-Dodecanethiol
-
Tetrabutylammonium bromide
Procedure:
-
Synthesis of 3-acrylamidophenylboronic acid (AAPBA) monomer:
-
Dissolve 3-aminophenylboronic acid (3.90 g, 21.9 mmol) in a 1:1 (v/v) mixture of THF and water (66 mL).
-
Add sodium bicarbonate (4.05 g, 48.2 mmol) and cool the mixture to below 5°C.
-
Slowly add a solution of acryloyl chloride (4.36 g, 48.3 mmol) in anhydrous THF (7 mL) dropwise over 1 hour.
-
Stir the reaction mixture overnight, allowing it to reach room temperature.
-
Purify the product.
-
-
Synthesis of PNIPAM macro-CTA:
-
In a reaction flask, dissolve NIPAM, DMP (CTA), and AIBN (initiator) in anhydrous 1,4-dioxane.
-
Degas the solution by purging with nitrogen for 30 minutes.
-
Conduct the polymerization at a controlled temperature (e.g., 70°C) for a specified time to achieve the desired molecular weight.
-
Precipitate the polymer in cold diethyl ether and dry under vacuum.
-
-
Synthesis of PNIPAM-b-PAPBA block copolymer:
-
In a reaction flask, dissolve the PNIPAM macro-CTA, AAPBA monomer, and AIBN in a suitable solvent (e.g., a mixture of 1,4-dioxane and DMF).
-
Degas the solution by purging with nitrogen for 30 minutes.
-
Conduct the polymerization at a controlled temperature (e.g., 70°C) for a specified time.
-
Precipitate the block copolymer in cold diethyl ether and dry under vacuum.
-
Protocol 2: Formulation of Glucose-Responsive Nanoparticles
This protocol details the self-assembly of the PNIPAM-b-PAPBA block copolymer into core-shell nanoparticles.[5]
Materials:
-
PNIPAM-b-PAPBA block copolymer
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the PNIPAM-b-PAPBA copolymer (0.16 g) in DMSO (1 mL) to create a molecularly dispersed polymer solution.
-
Dilute the polymer solution with PBS (pH 7.4).
-
Heat the solution in a water bath at a temperature above the lower critical solution temperature (LCST) of the PNIPAM block (e.g., 42°C) overnight to facilitate the self-assembly into core-shell micelles.
Protocol 3: Synthesis of a Glucose-Responsive Hydrogel
This protocol describes the preparation of a poly(3-acrylamidophenylboronic acid-co-N,N-dimethylacrylamide-co-acrylamide) hydrogel via free radical polymerization.[6]
Materials:
-
3-Acrylamidophenylboronic acid (AAPBA)
-
N,N-Dimethylacrylamide (DMAA)
-
Acrylamide (AAm)
-
N,N'-Methylenebis(acrylamide) (BIS) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve the desired amounts of AAPBA, DMAA, and AAm monomers and the BIS crosslinker in DMSO.
-
Degas the solution by bubbling with nitrogen for 20 minutes.
-
Add APS and TEMED to initiate the polymerization.
-
Pour the solution into a mold and allow it to polymerize at room temperature for 24 hours.
-
Immerse the resulting hydrogel in deionized water to remove unreacted monomers and initiator.
Protocol 4: Characterization of Glucose-Responsive Swelling
This protocol outlines the procedure for measuring the swelling behavior of a hydrogel in response to glucose.
Materials:
-
Synthesized hydrogel
-
Phosphate-buffered saline (PBS) at physiological pH (7.4)
-
Glucose solutions of varying concentrations in PBS
Procedure:
-
Equilibrate a pre-weighed, dried hydrogel sample in PBS (pH 7.4) until a constant weight is achieved. This is the equilibrium swollen weight in the absence of glucose.
-
Immerse the swollen hydrogel in glucose solutions of different concentrations (e.g., 0 mM, 5 mM, 10 mM, 20 mM) prepared in PBS (pH 7.4).
-
At specific time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it.
-
Continue the measurements until the weight of the hydrogel becomes constant in each glucose solution.
-
Calculate the swelling ratio (SR) using the following formula: SR = (Ws - Wd) / Wd where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
For kinetic studies, plot the swelling ratio as a function of time.[13]
Protocol 5: Determination of Drug Loading Efficiency and Content
This protocol describes a common indirect method for quantifying the amount of drug loaded into nanoparticles.[7][14]
Materials:
-
Drug-loaded nanoparticles
-
A suitable solvent to dissolve the drug
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a known concentration of drug-loaded nanoparticles in a specific volume of buffer.
-
Separate the nanoparticles from the solution by centrifugation.
-
Carefully collect the supernatant, which contains the unloaded, free drug.
-
Measure the concentration of the free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC). A pre-established calibration curve for the drug is required.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
DLC (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
Mandatory Visualization
The following diagrams illustrate key concepts and workflows in the development of glucose-responsive materials with phenylboronic acid.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Osmotic Swelling Pressure Response of Smart Hydrogels Suitable for Chronically-Implantable Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phenylboronic Acid-Functionalized Micelles Dual-Targeting Boronic Acid Transporter and Polysaccharides for siRNA Delivery into Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D-Printed Phenylboronic Acid-Bearing Hydrogels for Glucose-Triggered Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. libjournals.unca.edu [libjournals.unca.edu]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Glycan Recognition in Proteomics Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein glycosylation, the covalent attachment of carbohydrate structures (glycans) to proteins, is a critical post-translational modification that plays a pivotal role in a vast array of biological processes, including cell signaling, immune responses, and disease pathogenesis.[1][2] The study of these interactions on a proteome-wide scale, known as glycoproteomics, offers profound insights into cellular function and presents unique opportunities for biomarker discovery and therapeutic development.[3][4] This document provides detailed application notes and protocols for key techniques in glycan recognition for proteomics research, focusing on methodologies for enrichment, quantification, and analysis of glycoproteins.
I. Glycopeptide Enrichment Strategies
Due to the low abundance of glycoproteins and the suppression of glycopeptide ionization in mass spectrometry by their non-glycosylated counterparts, enrichment is a crucial step in most glycoproteomics workflows.[5][6] Several strategies exist, each with its own advantages and specificities.
A. Lectin Affinity Chromatography (LAC)
Lectins are carbohydrate-binding proteins that recognize specific glycan structures, making them powerful tools for enriching distinct classes of glycoproteins.[5][7] Multi-lectin affinity chromatography (M-LAC) utilizes a combination of different lectins to broaden the coverage of the captured glycoproteome.[7]
Table 1: Common Lectins Used in Glycopeptide Enrichment and Their Specificities
| Lectin | Abbreviation | Primary Glycan Specificity |
| Concanavalin A | Con A | High-mannose, hybrid, and biantennary complex N-glycans |
| Wheat Germ Agglutinin | WGA | N-acetylglucosamine (GlcNAc) and sialic acid |
| Jacalin | O-linked GalNAc (T-antigen) | |
| Vicia Villosa Lectin | VVL | O-linked GalNAc |
Experimental Protocol: Lectin Affinity Chromatography
-
Lectin Column Preparation:
-
Couple a mixture of lectins (e.g., Con A, WGA, Jacalin) to NHS-activated sepharose beads according to the manufacturer's instructions.
-
Pack the lectin-coupled beads into a chromatography column.
-
Equilibrate the column with binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4).
-
-
Sample Preparation:
-
Digest the protein sample with trypsin to generate peptides.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Redissolve the dried peptides in binding buffer.
-
-
Enrichment:
-
Load the peptide sample onto the equilibrated lectin column.
-
Wash the column extensively with binding buffer to remove non-glycosylated peptides.
-
Elute the bound glycopeptides using an elution buffer containing a competitive sugar (e.g., 0.5 M methyl-α-D-mannopyranoside and 0.5 M N-acetylglucosamine in binding buffer).
-
-
Post-Enrichment Processing:
-
Desalt the eluted glycopeptides using a C18 SPE cartridge.
-
The sample is now ready for mass spectrometry analysis.
-
B. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for enriching glycopeptides based on the hydrophilicity of their glycan moieties.[8][9]
Experimental Protocol: HILIC Enrichment
-
Sample Preparation:
-
Digest the protein sample with trypsin and desalt using C18 SPE.
-
Redissolve the dried peptides in a high organic solvent concentration (e.g., 80% acetonitrile, 1% trifluoroacetic acid).
-
-
Enrichment:
-
Equilibrate a HILIC micro-column with the same high organic solvent.
-
Load the peptide sample onto the HILIC column.
-
Wash the column with the high organic solvent to remove non-glycosylated peptides.
-
Elute the glycopeptides with an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).
-
-
Post-Enrichment Processing:
-
Dry the eluted glycopeptides and reconstitute in a solvent compatible with LC-MS analysis.
-
II. Quantitative Glycoproteomics
Quantitative analysis of glycoproteins is essential for understanding dynamic changes in glycosylation associated with biological processes and disease.[10][11]
A. Metabolic Labeling
Metabolic labeling techniques involve the incorporation of stable isotopes into glycans or proteins, enabling their relative or absolute quantification by mass spectrometry.[12][13]
Table 2: Comparison of Metabolic Labeling Strategies
| Method | Labeling Principle | Advantages | Disadvantages |
| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | Incorporation of heavy amino acids (e.g., ¹³C₆-Arg, ¹³C₆¹⁵N₂-Lys) into proteins. | High accuracy and precision for protein quantification. | Does not directly label glycans. |
| GlyProSILC (Glycan Protein Stable Isotope Labeling in Cell Culture) | Combines SILAC with the use of ¹⁵N-glutamine to label both the peptide backbone and the glycan motif.[12] | Enables concurrent quantitative analysis of glycans, proteins, and glycopeptides from the same sample.[12] | Requires cell culture systems that can efficiently incorporate the labeled precursors. |
| Metabolic Glycan Labeling with Azido Sugars | Incorporation of unnatural sugars bearing a bioorthogonal azide group into cellular glycans.[14][15] | Allows for the specific visualization and enrichment of glycoconjugates.[14] | Can potentially alter glycan structures and biological functions. |
Experimental Protocol: Metabolic Glycan Labeling with Azido Sugars
-
Cell Culture and Labeling:
-
Culture cells in a medium supplemented with an azido sugar precursor (e.g., peracetylated N-azidoacetylgalactosamine, GalNAz).
-
Allow the cells to metabolically incorporate the azido sugar into their glycoproteins for a defined period (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.
-
Extract the total protein from the cell lysate.
-
-
Bioorthogonal Ligation:
-
React the azide-labeled glycoproteins with a phosphine or alkyne-functionalized probe (e.g., FLAG-phosphine or biotin-alkyne) via the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), respectively.
-
-
Enrichment and Analysis:
-
Enrich the labeled glycoproteins using affinity purification (e.g., anti-FLAG immunoprecipitation or streptavidin pull-down).
-
The enriched glycoproteins can then be subjected to proteomic analysis by LC-MS/MS.
-
III. Mass Spectrometry-Based Glycoproteomic Analysis
Mass spectrometry (MS) is the cornerstone technology for identifying and characterizing glycoproteins.[2][16] Advanced MS techniques, coupled with sophisticated data analysis tools, are essential for deciphering the complexity of the glycoproteome.[16][17]
A. Data Acquisition Strategies
-
Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer selects the most abundant precursor ions for fragmentation, providing high-quality MS/MS spectra for identification.[18]
-
Data-Independent Acquisition (DIA): DIA involves the fragmentation of all precursor ions within a defined mass range, offering comprehensive data collection but requiring more complex data analysis.[18]
B. Fragmentation Techniques
Different fragmentation methods are employed to obtain information about both the peptide sequence and the attached glycan structure.[6]
-
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These methods primarily fragment the glycosidic bonds, providing information about the glycan composition.[16]
-
Electron Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD): These techniques preferentially cleave the peptide backbone while leaving the labile glycan structure intact, which is crucial for identifying the glycosylation site.[6]
-
Combined Fragmentation (EThcD): This approach combines ETD and HCD to generate a rich fragmentation spectrum containing information from both the peptide and the glycan.[6]
C. Bioinformatic Tools for Data Analysis
The analysis of complex glycoproteomics data requires specialized software to identify glycopeptides and characterize their glycan structures.[1][19][20]
Table 3: Commonly Used Bioinformatic Tools in Glycoproteomics
| Tool | Primary Function | Key Features |
| Byonic™ | Glycopeptide identification and characterization. | Supports various fragmentation methods; includes a large glycan database.[19] |
| pGlyco | N- and O-glycopeptide identification. | Performs well for N-glycoproteomics, especially in less complex samples.[19][20] |
| O-Pair Search | O-glycopeptide identification and localization. | Specifically designed for O-glycoproteomic data.[19][20] |
| GlypNirO | Automated quantitative glycoproteomic data analysis. | Integrates outputs from Byonic and Proteome Discoverer for high-throughput analysis.[10] |
| GlycReSoft | Processing of glycomics and glycoproteomics LC-MS data. | Publicly available tool for identification and quantification.[21] |
IV. Glycan-Protein Interaction Analysis
Understanding the interactions between glycans and their binding partners is crucial for elucidating their biological functions.[22][23]
A. Lectin Microarrays
Lectin microarrays are a high-throughput platform for profiling the glycosylation patterns of complex biological samples.[24][25][26] They consist of a panel of immobilized lectins with different glycan specificities.[24]
Experimental Protocol: Lectin Microarray Analysis
-
Sample Labeling:
-
Label the glycoprotein sample with a fluorescent dye (e.g., Cy3 or Cy5).
-
A reference sample can be labeled with a different colored dye for ratiometric analysis.
-
-
Hybridization:
-
Apply the labeled sample(s) to the lectin microarray slide.
-
Incubate the slide in a humidified chamber to allow the glycoproteins to bind to the immobilized lectins.
-
-
Washing and Scanning:
-
Wash the slide to remove unbound proteins.
-
Scan the microarray using a fluorescence scanner to detect the signal intensity at each lectin spot.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for each lectin.
-
The resulting binding profile provides a fingerprint of the glycan structures present in the sample.
-
V. Signaling Pathways and Experimental Workflows
A. Signaling Pathway Involving Glycan Recognition
Caption: Glycan recognition modulating a cell signaling pathway.
B. General Glycoproteomics Workflow
Caption: A typical bottom-up glycoproteomics workflow.
C. Lectin Microarray Workflow
Caption: Workflow for lectin microarray-based glycan profiling.
References
- 1. A Brief Review of Bioinformatics Tools for Glycosylation Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycoproteomics Techniques and Data Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Application of Glycomics in Drug Development - Creative Proteomics [creative-proteomics.com]
- 4. Application of Glycomics in Cancer Research - Creative Proteomics [creative-proteomics.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Advances in Mass Spectrometry-based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycopeptide Enrichment Service - Creative Proteomics [creative-proteomics.com]
- 10. GlypNirO: An automated workflow for quantitative N- and O-linked glycoproteomic data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving glycoproteomic analysis workflow by systematic evaluation of glycopeptide enrichment, quantification, mass spectrometry approach, and data analysis strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 14. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycoproteomics: Techniques, Methods, and Mass Spectrometry Innovations - Creative Proteomics [creative-proteomics.com]
- 17. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 18. portlandpress.com [portlandpress.com]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] A systematic comparison of current bioinformatic tools for glycoproteomics data | Semantic Scholar [semanticscholar.org]
- 21. Glycoproteomics Sample Processing, LC-MS, and Data Analysis Using GlycReSoft - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biophysical Analyses for Probing Glycan-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Principles of Glycan Recognition - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Lectin Microarray Assay - Creative Proteomics [creative-proteomics.com]
- 25. Advances in lectin microarray technology: Optimized protocols for piezoelectric print conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. glycocode.org [glycocode.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with Phenylboronic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to serve as a field-proven resource for optimizing and troubleshooting Suzuki-Miyaura cross-coupling reactions involving phenylboronic acids. As your virtual application scientist, my goal is to move beyond simple protocols and provide the causal reasoning behind experimental choices, empowering you to resolve challenges with confidence and scientific rigor.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, like any powerful tool, its successful application requires a nuanced understanding of the interplay between catalysts, reagents, and reaction conditions. This document is structured to build that understanding, starting with a foundational overview and progressing to specific, actionable troubleshooting advice.
Mechanistic Overview: The Engine of the Reaction
A clear grasp of the catalytic cycle is paramount for effective troubleshooting. The Suzuki coupling proceeds through three fundamental steps, all orchestrated by a palladium catalyst.[3][4][5] Understanding which step is likely failing is the first key to solving your reaction puzzle.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. This is often the rate-determining step of the entire cycle.[4] The reactivity of the halide is critical here, with the general trend being I > Br > OTf >> Cl.[1][6] Electron-rich aryl halides can be reluctant to undergo this step.[7]
-
Transmetalation : This is the crucial step where the phenyl group is transferred from the boron atom to the palladium center. This process requires activation of the organoboron compound by a base.[5][6][8] The base forms a boronate species, which is more nucleophilic and readily transfers its organic group to the Pd(II) complex.[6][9]
-
Reductive Elimination : The two organic partners (the phenyl group and the aryl group from the halide) are expelled from the palladium center, forming the new C-C bond of your desired biaryl product and regenerating the active Pd(0) catalyst to begin the cycle anew.[3][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions.
Q1: What is the precise role of the base, and how do I choose one? The base is not merely a spectator; it is essential for the transmetalation step.[6][8] Its primary role is to activate the phenylboronic acid by forming a more nucleophilic boronate complex (e.g., [PhB(OH)₃]⁻), which facilitates the transfer of the phenyl group to the palladium center.[9][10][11] The choice of base is critical and depends on the sensitivity of your substrates.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[12] Cs₂CO₃ is more soluble and often more effective but also more expensive. K₃PO₄ is a strong, effective base often used in anhydrous conditions.[12]
-
Fluoride Sources: Bases like KF or CsF can be effective, particularly if your substrates are sensitive to hydrolysis under more strongly basic conditions.[13]
-
Organic Bases: Amines like triethylamine (Et₃N) can be used but are generally less effective for this specific coupling.[2]
Q2: How do I select the right palladium catalyst and ligand? The catalyst system—the palladium source and its associated ligand—determines the efficiency of the reaction, especially for challenging substrates.[3][6]
-
Palladium Source: Pd(PPh₃)₄ is an active Pd(0) catalyst ready for oxidative addition. Pd(OAc)₂ or Pd₂(dba)₃ are common Pd(II) and Pd(0) precatalysts, respectively, that form the active Pd(0) species in situ.[3][14]
-
Ligands: Ligands stabilize the palladium center and modulate its reactivity.[6]
-
Triphenylphosphine (PPh₃): A standard, general-purpose ligand suitable for many reactions with aryl iodides and bromides.
-
Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands like SPhos, XPhos; or P(t-Bu)₃): These are essential for activating less reactive aryl chlorides or electron-rich aryl halides.[15][16][17] They accelerate both oxidative addition and reductive elimination.
-
N-Heterocyclic Carbenes (NHCs): These are highly effective, electron-rich ligands that provide excellent stability and activity, especially for difficult couplings.[8]
-
Q3: Why is an inert atmosphere so important for this reaction? Oxygen is detrimental to the Suzuki coupling.[18] It can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and also oxidize phosphine ligands, effectively killing the catalytic cycle before it can begin.[18] Furthermore, oxygen can promote the unwanted homocoupling of phenylboronic acid to form biphenyl.[19] Therefore, thoroughly degassing all solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) is non-negotiable for achieving reproducible, high-yielding results.[12][18]
Q4: What is the best solvent? Why is water often added? A variety of organic solvents can be used, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[14] The choice often depends on the solubility of the reagents and the required reaction temperature. Water is frequently added as a co-solvent because it helps dissolve the inorganic base (like K₂CO₃) and can accelerate the transmetalation step.[6][14] However, the amount of water must be controlled, as excess water can lead to protodeboronation of the phenylboronic acid.[12]
Troubleshooting Guide: From Problem to Solution
This section is designed to address specific experimental failures in a direct question-and-answer format.
Caption: A troubleshooting flowchart for low-yield Suzuki reactions.
Problem 1: My reaction shows low or no product yield.
Q: I've run my reaction and TLC/LC-MS analysis shows mostly unreacted starting materials. What are the first things I should check?
A: This is the most common issue and usually points to a fundamental problem with one of the core components or conditions.
-
Potential Cause 1: Catalyst Inactivity. The palladium catalyst is the heart of the reaction. If it's inactive, nothing will happen. This can be due to the oxidation of the Pd(0) species or the degradation of the precatalyst or ligand.[18]
-
Solution: Always use fresh, high-quality palladium sources and ligands. Phosphine ligands, in particular, are susceptible to air oxidation and should be stored under an inert atmosphere.[18] If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions are suitable for its reduction to the active Pd(0) state.
-
-
Potential Cause 2: Phenylboronic Acid Degradation. Phenylboronic acid can degrade on the shelf, especially if it's old or has been stored improperly. It can also undergo protodeboronation (hydrolysis back to benzene) under the reaction conditions, especially if they are too harsh.[12][18][19]
-
Potential Cause 3: Inadequate Base or Solvent. The base and solvent system must be appropriate for your specific substrates. Poor solubility of any reagent can halt the reaction.[12][13] The base may be too weak or not soluble enough to activate the boronic acid.[12]
Problem 2: My reaction is messy, with significant side products.
Q: I'm forming my product, but I also see a lot of biphenyl (from phenylboronic acid homocoupling). How can I prevent this?
A: Homocoupling of the boronic acid is a common side reaction that consumes your nucleophile and complicates purification.
-
Potential Cause: This is most often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[19] It can also be more prevalent when using Pd(II) precatalysts, as homocoupling can occur during the in-situ reduction to Pd(0).[14]
-
Solution 1: Rigorous Exclusion of Oxygen. This is the most critical step. Ensure your solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of inert gas from start to finish.[12]
-
Solution 2: Use a Pd(0) Source. Starting directly with a Pd(0) catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can sometimes minimize homocoupling that occurs during the reduction of a Pd(II) precatalyst.[23]
-
Solution 3: Controlled Addition. In some cases, adding the phenylboronic acid slowly to the reaction mixture via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway.[23]
-
Q: I'm losing my phenylboronic acid to protodeboronation (it's turning into benzene). How can I stop this?
A: Protodeboronation is the hydrolysis of the C-B bond, destroying your nucleophile.
-
Potential Cause: This side reaction is typically promoted by excessive water, overly harsh basic conditions, or prolonged reaction times at high temperatures.[12][18]
-
Solution 1: Control Water Content. While some water can be beneficial, too much is detrimental. If protodeboronation is severe, consider using anhydrous solvents and a base like K₃PO₄.[12]
-
Solution 2: Use a Milder Base. Switch from strong bases like hydroxides or phosphates to milder carbonates (K₂CO₃) or fluorides (KF), which are less likely to promote hydrolysis.[8][13]
-
Solution 3: Use a More Stable Boronic Ester. As mentioned previously, switching to a pinacol (BPin) or MIDA boronate derivative is a highly effective strategy to protect the C-B bond until the transmetalation step.[12][20]
-
Problem 3: My aryl halide starting material is not being consumed.
Q: My phenylboronic acid seems to be reacting, but a significant amount of my aryl halide remains. What's going on?
A: This points to a problem with the first step of the catalytic cycle: oxidative addition.
-
Potential Cause: The reactivity of the aryl halide is too low for your chosen catalyst system. This is especially common for aryl chlorides, which have a much stronger C-Cl bond compared to C-Br or C-I bonds, making it difficult for the palladium to insert itself.[14][16] Electron-rich aryl halides can also be challenging.[7]
-
Solution 1: Upgrade Your Ligand. This is the most effective solution. For unreactive aryl chlorides, standard ligands like PPh₃ are often insufficient. You must use a more active catalyst system featuring bulky, electron-donating ligands. Excellent choices include trialkylphosphines (e.g., P(t-Bu)₃), Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[8][15][16] These ligands create a more electron-rich palladium center that is better able to break the strong C-Cl bond.
-
Solution 2: Increase Temperature. Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. Solvents with higher boiling points like dioxane or toluene are useful here.[21]
-
Solution 3: Switch Halides. If synthetically feasible, converting the aryl chloride to the corresponding bromide or iodide will dramatically increase its reactivity in the Suzuki coupling.[13]
-
Summary Tables for Quick Reference
Table 1: Common Palladium Catalysts and Ligands
| Catalyst/Ligand | Class | Typical Use Case | Key Considerations |
| Pd(PPh₃)₄ | Pd(0) Catalyst | General purpose, good for reactive Ar-I, Ar-Br. | Air-sensitive. Can be sluggish with challenging substrates. |
| Pd(OAc)₂ / PPh₃ | Pd(II) Precatalyst | General purpose, bench-stable Pd source. | Requires in-situ reduction to Pd(0). |
| PdCl₂(dppf) | Pd(II) Precatalyst | Robust, good for a wide range of substrates. | Dppf is a chelating ligand providing stability. |
| P(t-Bu)₃ | Ligand (Alkylphosphine) | Excellent for activating Ar-Cl. | Highly air-sensitive (pyrophoric in pure form). Often used as HBF₄ salt. |
| SPhos, XPhos | Ligands (Buchwald) | Highly active for Ar-Cl, sterically hindered substrates.[24] | State-of-the-art for difficult couplings. Air-stable as solids. |
| IMes, SIMes | Ligands (NHC) | Very active and stable catalysts for Ar-Cl.[8] | Often generated in-situ from their imidazolium salts. |
Table 2: Guide to Selecting Bases and Solvents
| Parameter | Options | Rationale & Comments |
| Base | K₂CO₃, Na₂CO₃ | Standard, inexpensive, moderately strong. Requires aqueous co-solvent.[2][5] |
| Cs₂CO₃ | More soluble and often more effective than K₂CO₃, but more expensive. | |
| K₃PO₄ | Strong base, effective in both aqueous and anhydrous conditions. Good for Ar-Cl.[12][25] | |
| KF, CsF | Mild bases, useful for base-sensitive functional groups.[13][24] | |
| Solvent | Toluene, Dioxane, THF | Common choices. Allow for a good temperature range.[14] |
| DMF, DMAc | Polar aprotic solvents, good for solubility but can be harder to remove.[2][14] | |
| Water | Used as a co-solvent to dissolve inorganic bases and accelerate the reaction.[6][14] | |
| Alcohols (EtOH, n-BuOH) | Can be used, sometimes as the sole solvent in "greener" protocols.[14][26] |
General Experimental Protocol
This protocol provides a reliable starting point for the Suzuki coupling of an aryl bromide with phenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL) and Water (1 mL), both degassed
Procedure:
-
Vessel Preparation: To a clean, dry reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen has been removed.[18]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add the degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for the required time (monitor progress by TLC or LC-MS, typically 2-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[5][26]
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. reddit.com [reddit.com]
- 25. reddit.com [reddit.com]
- 26. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: Optimizing Yields in Reactions with (3-(Cyclopentylcarbamoyl)phenyl)boronic acid
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for improving yields and overcoming common challenges in cross-coupling reactions involving (3-(Cyclopentylcarbamoyl)phenyl)boronic acid. As your application science partner, our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, stability, and general use of this compound to ensure a successful reaction setup from the start.
Q1: How should I store and handle this compound to ensure its stability?
A1: Proper storage is critical for boronic acids to prevent decomposition. This compound should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere (nitrogen or argon). The primary degradation pathways for boronic acids are:
-
Protodeboronation: The hydrolytic cleavage of the C-B bond to form the corresponding arene (N-cyclopentylbenzamide in this case). This is often catalyzed by moisture, trace acids, or bases and can be accelerated by heat.[1][2]
-
Boroxine Formation: Dehydration to form a cyclic trimer anhydride, known as a boroxine. While often in equilibrium with the monomeric acid in solution, extensive boroxine formation can affect reaction stoichiometry and kinetics.
Always handle the reagent quickly, minimizing its exposure to ambient air and moisture. Using a fresh bottle or a freshly purified batch is highly recommended for sensitive or low-yielding reactions.
Q2: My reaction yield is low. What is the most common cause of failure in Suzuki-Miyaura reactions involving this type of reagent?
A2: While several factors can contribute to low yields, the most frequent culprit is the instability and degradation of the boronic acid itself, primarily through protodeboronation.[3] This is especially problematic in reactions requiring prolonged heating or harsh basic conditions.[2] Before extensively optimizing other parameters, it is crucial to first verify the quality and integrity of your boronic acid via NMR or by running a small-scale test reaction with a known, highly reliable coupling partner.
Q3: What are the ideal starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: A robust starting point is essential for further optimization. The reactivity of your aryl halide (I > Br > OTf >> Cl) is a key factor.[2][3] For a typical reaction with an aryl bromide, the following conditions provide a high probability of success.
| Component | Recommendation | Loading (mol%) / Equivalents | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or a modern palladacycle (e.g., Buchwald G3/G4) | 1-2 mol% | Pd(II) sources are common, but modern precatalysts ensure efficient generation of the active Pd(0) species.[1] |
| Ligand | SPhos or XPhos | 1.1 - 1.2 eq. relative to Pd | Bulky, electron-rich phosphine ligands accelerate both oxidative addition and reductive elimination steps.[3] |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 eq. | These bases are effective at forming the reactive boronate species needed for transmetalation while being milder than hydroxides, thus reducing the risk of protodeboronation.[4][5][6] |
| Boronic Acid | This compound | 1.2 - 1.5 eq. | A slight excess ensures complete consumption of the limiting aryl halide, accounting for potential minor degradation. |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | 0.1 - 0.2 M concentration | Aprotic solvents with a small amount of water are standard. Water aids in dissolving the base and facilitates the formation of the boronate.[7] |
| Temperature | 80 - 100 °C | - | This temperature range is generally sufficient to drive the reaction to completion without causing excessive reagent decomposition.[8][9] |
Part 2: Troubleshooting Guide: From Low Conversion to Side Products
This guide provides a systematic, cause-and-effect approach to diagnosing and solving specific experimental problems.
Problem 1: Low to No Conversion of Starting Material
You observe that your limiting reactant (typically the aryl halide) is largely unconsumed after the expected reaction time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing the Oxidative Instability of Boronic Acids in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with boronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of oxidative instability in biological assays.
Frequently Asked Questions (FAQs)
Q1: What causes the oxidative instability of boronic acids?
A1: The primary cause of oxidative instability is the reaction of the boronic acid moiety with reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are often present in biological systems and aqueous buffers.[1][2] The boron atom in a boronic acid has an empty p-orbital, making it susceptible to nucleophilic attack by ROS. This interaction leads to an oxidative deboronation reaction, converting the boronic acid into a corresponding alcohol and boric acid, thereby inactivating the compound.[1][3]
Q2: How does pH affect the stability of boronic acids?
A2: The pH of the assay buffer significantly influences the rate of oxidation. Boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form.[4] The tetrahedral form is generally more susceptible to oxidation. The oxidation rates of many boronic acids increase as the pH approaches and surpasses their pKa, due to the increased population of the more reactive tetrahedral boronate species.[1]
Q3: My boronic acid compound appears to be degrading upon storage. How can I prevent this?
A3: Proper storage is critical to maintaining the integrity of boronic acid compounds. It is recommended to store them as dry solids in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen and moisture. For solutions, using degassed, anhydrous solvents and storing at low temperatures can help slow down degradation.
Q4: I'm observing low potency or inconsistent results in my cell-based assays. Could this be due to oxidative instability?
A4: Yes, inconsistent results and lower-than-expected potency are common consequences of boronic acid degradation. The active boronic acid concentration can decrease over the course of an experiment due to oxidation by ROS produced by cells or present in the culture medium. This leads to variability and an underestimation of the compound's true biological activity.
Q5: What are the common degradation products of boronic acids, and how can I detect them?
A5: The most common degradation product of a boronic acid (R-B(OH)₂) is the corresponding alcohol (R-OH) and boric acid. These can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) to confirm the identity of the degradation products.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no biological activity | 1. Oxidative degradation of the boronic acid in the assay buffer. 2. Incorrect pH of the assay buffer, leading to instability. | 1. Add antioxidants such as ascorbic acid or glutathione to the assay buffer. 2. Optimize the assay pH to a range where the specific boronic acid is more stable (often slightly acidic).[4] 3. Use a more stable boronic acid derivative, such as a boralactone or a diethanolamine (DEA) ester. |
| High variability between replicate wells | 1. Inconsistent levels of ROS in different wells. 2. Time-dependent degradation of the boronic acid during assay setup and incubation. | 1. Ensure consistent cell seeding density and health to minimize variability in ROS production. 2. Prepare fresh solutions of the boronic acid immediately before use. 3. Minimize the incubation time as much as the experimental protocol allows. |
| Appearance of unexpected peaks in HPLC analysis | 1. On-column hydrolysis of boronate esters. 2. Oxidation of the boronic acid during sample preparation or analysis. | 1. For boronate esters, use a mobile phase without a pH modifier to minimize on-column hydrolysis.[6] 2. Use a reverse-phase C18 column and optimize the mobile phase (e.g., acetonitrile/water with formic acid).[7] 3. Keep sample vials at a low temperature in the autosampler. |
| Difficulty purifying the boronic acid | 1. Formation of boroxines (cyclic anhydrides). 2. Gooey or oily consistency of the isolated product. | 1. Boroxines can often be used directly in subsequent reactions as they are in equilibrium with the monomeric boronic acid in the presence of water. 2. Convert the boronic acid to a more crystalline and stable diethanolamine (DEA) adduct for easier handling and purification. The free boronic acid can be regenerated if needed. |
Data Presentation
Table 1: Oxidative Stability of Phenylboronic Acid (PBA) and its Derivatives against Hydrogen Peroxide
This table summarizes the second-order rate constants for the oxidation of various boronic acids by hydrogen peroxide at different pH values. A lower rate constant indicates greater stability.
| Compound | Structure | pKa | k_obs (M⁻¹·s⁻¹) at pH 7.4 | k_obs (M⁻¹·s⁻¹) at pH 8.5 | k_obs (M⁻¹·s⁻¹) at pH 9.5 |
| Phenylboronic acid (PBA) | R-B(OH)₂ | 8.8 | 2.4 | 19 | 42 |
| Benzoxaborole (BN) | Cyclic boronate ester | 7.3 | 8.1 | 34 | 54 |
| Boralactone (BL) | Intramolecular carboxyl ligand | 7.8 | 2.4 | 3.5 | 4.1 |
| Boralactone Derivative (BON) | - | N/A | 0.041 | 0.041 | 0.041 |
| Boralactone Derivative (BOL) | - | 4.9 | 9.7 | 9.7 | 9.7 |
Data extracted from PNAS, 2021, 118 (10) e2013691118.[1]
Experimental Protocols
HPLC Method for Assessing Boronic Acid Stability
This protocol provides a general method for monitoring the degradation of a boronic acid over time using reverse-phase HPLC.
Objective: To quantify the concentration of the parent boronic acid and its primary degradation product (the corresponding alcohol) over time in a specific buffer.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Boronic acid of interest
-
Assay buffer (e.g., PBS, pH 7.4)
-
Hydrogen peroxide (optional, as an oxidizing agent)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the boronic acid in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Dilute the stock solution into the desired aqueous assay buffer to the final working concentration.
-
If investigating accelerated oxidation, add a known concentration of hydrogen peroxide.
-
-
Incubation:
-
Incubate the sample solution at the desired temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
-
HPLC Analysis:
-
Inject the aliquot onto the HPLC system.
-
Use a gradient elution method, for example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Set the flow rate to 1.0 mL/min.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the parent boronic acid and its alcohol degradation product based on retention times (and mass spectrometry if available).
-
Integrate the peak areas at each time point.
-
Calculate the percentage of the remaining boronic acid at each time point relative to the initial time point (t=0).
-
Protocol for the Formation of a Diethanolamine (DEA) Boronate Ester for Enhanced Stability
This protocol describes the formation of a stable, crystalline diethanolamine adduct of a boronic acid, which can improve handling, storage, and purification.
Objective: To convert a boronic acid into its corresponding diethanolamine boronate ester.
Materials:
-
Boronic acid
-
Diethanolamine (DEA)
-
Dichloromethane (DCM) or another suitable solvent
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
In a flask, dissolve the boronic acid in a minimal amount of dichloromethane.
-
Add diethanolamine (1.0 to 1.1 equivalents) to the solution.
-
-
Reaction:
-
Stir the mixture at room temperature. The reaction is often rapid, and a precipitate of the DEA boronate ester may form.[8]
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (e.g., DCM or ethyl acetate) to remove any unreacted starting materials.[8]
-
-
Drying and Storage:
-
Dry the isolated solid under vacuum.
-
The resulting DEA boronate ester is typically a stable, crystalline solid that can be stored at room temperature.[8]
-
Note: The free boronic acid can often be regenerated from the DEA ester by treatment with an acid or by performing reactions in the presence of water or a protic co-solvent.
Visualizations
Caption: Troubleshooting workflow for addressing boronic acid instability.
Caption: Inhibition of the NF-κB signaling pathway by a boronic acid proteasome inhibitor.[9]
References
- 1. pnas.org [pnas.org]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Reactivity of Boronic Acids in Cross-Coupling Reactions
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues related to the poor reactivity of boronic acids in cross-coupling reactions, a frequent challenge in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction has a low or no yield. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling reaction fails, a systematic check of the following key parameters is the best approach:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ. Some precatalysts are air-sensitive, so consider using a fresh batch or a more robust, air-stable option like a palladacycle.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is crucial to ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1][3]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1] Impurities in the starting materials can also poison the catalyst.[4]
-
Base and Solvent Choice: The selection of base and solvent is critical and often interdependent. The base needs to be strong enough to promote transmetalation but not so strong as to cause degradation of your starting materials or products.[1][3] For anhydrous reactions, ensure your base is a fine powder and dry.[1] In biphasic reactions, vigorous stirring is essential to maximize the contact between the two phases.[2]
Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich, heteroaryl, or vinyl boronic acids.[1][5] Here are some strategies to minimize it:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1][6]
-
Use Boronic Acid Derivatives: Boronate esters (e.g., pinacol esters) or organotrifluoroborates are generally more stable and less prone to protodeboronation.[3][7][8] MIDA (N-methyliminodiacetic acid) boronates are particularly stable and can release the boronic acid slowly into the reaction mixture, minimizing its decomposition.[9][10]
Q3: My reaction is producing a significant amount of homocoupled product from the boronic acid. What causes this and how can I stop it?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen or Pd(II) species, which can arise from an inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[2][3] To reduce homocoupling:
-
Ensure Thorough Degassing: Rigorously degas your solvents and reaction mixture to remove oxygen.[3]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst, such as Pd(PPh₃)₄, or use a precatalyst that efficiently generates the active Pd(0) species.[11]
-
Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help keep its concentration low and disfavor homocoupling.[11]
Q4: I am struggling with a sterically hindered boronic acid, especially one with ortho-substituents. What conditions should I try?
A4: Steric hindrance can slow down key steps in the catalytic cycle, namely transmetalation and reductive elimination.[1] More forcing conditions and specialized catalysts are often necessary:
-
Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1][12]
-
Stronger Bases and Higher Temperatures: A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be needed to facilitate the activation of the hindered boronic acid.[12] Increasing the reaction temperature can also help overcome the higher activation energy barriers.[12]
Troubleshooting Guide
If your cross-coupling reaction is not performing as expected, use the following guide to diagnose and solve the issue.
Problem 1: Low to No Product Yield with Starting Material Remaining
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh palladium source or a more robust precatalyst. Ensure proper in-situ reduction of Pd(II) to Pd(0).[1][11] Increase catalyst loading incrementally.[11] |
| Inefficient Transmetalation | The boronic acid may not be sufficiently activated. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) and ensure it is finely powdered.[6] The presence of a small amount of water can sometimes be beneficial with phosphate or carbonate bases.[12] |
| Poor Ligand Choice | For electron-rich or sterically hindered substrates, use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate oxidative addition and reductive elimination.[1][3][6] |
| Low Reaction Temperature | Increase the reaction temperature to overcome activation energy barriers.[3][6] |
Problem 2: Boronic Acid Decomposition (Protodeboronation)
| Potential Cause | Recommended Solution |
| Harsh Basic Conditions | Switch to a milder base such as KF or K₂CO₃.[1][6] |
| Presence of Protic Solvents | Employ strictly anhydrous conditions, especially for highly sensitive substrates.[1][6] |
| Inherent Instability of Boronic Acid | Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[3][6][9] These are more resistant to protodeboronation. |
Problem 3: Formation of Homocoupling Byproducts
| Potential Cause | Recommended Solution |
| Oxygen in the Reaction | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Ar or N₂).[1][3] |
| Inefficient Precatalyst Reduction | Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or a more efficient precatalyst system to ensure the active catalyst is readily formed.[3][11] |
| High Concentration of Boronic Acid | Consider a slow addition of the boronic acid to the reaction mixture to maintain a low concentration.[11] |
Data Presentation
Table 1: Benchtop Stability of Boronic Acids vs. MIDA Boronates
This table summarizes the stability of various boronic acids and their corresponding MIDA boronates when stored on the benchtop under air, demonstrating the superior stability of MIDA boronates.[13]
| Entry | Boronic Acid/MIDA Boronate | % Remaining after 15 days (Boronic Acid) | % Remaining after ≥60 days (MIDA Boronate) |
| 1 | 2-Furan | 58% | >95% |
| 2 | 2-Benzofuran | 65% | >95% |
| 3 | 2-Thiophene | 62% | >95% |
| 4 | 2-Benzothiophene | 80% | >95% |
| 5 | 2-Pyrrole | 35% | >95% |
| 6 | 2-Indole | 22% | >95% |
| 7 | (E)-prop-1-en-1-yl | 45% | >95% |
| 8 | Cyclopropyl | 70% | >95% |
Table 2: Relative Rates of Transmetalation for Various Boronic Esters
This table provides a comparison of the relative reactivity of different boronic esters in the transmetalation step of the Suzuki-Miyaura reaction. The rates are normalized to that of the corresponding arylboronic acid.
| Entry | Boron Reagent | Relative Rate of Transmetalation |
| 1 | Arylboronic acid | 1.00 |
| 2 | Catechol boronic ester | ~5.0 |
| 3 | Glycol boronic ester | ~23 |
| 4 | Boroxine | ~9.33 |
Data compiled from kinetic studies. Actual rates are highly dependent on specific substrates and reaction conditions.[14]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6][11]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][11]
-
Purification: Purify the crude product by flash column chromatography.[1][11]
Protocol 2: Preparation of Diethanolamine (DEA) Adducts for Boronic Acid Stabilization
This protocol can be used to convert an unstable boronic acid into a more stable, handleable solid.
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[1]
-
Precipitation: A precipitate will form. Stir the resulting slurry for 10-15 minutes.[1]
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.[1]
Visualizations
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Solubility of (3-(Cyclopentylcarbamoyl)phenyl)boronic acid in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the solubility of (3-(Cyclopentylcarbamoyl)phenyl)boronic acid in aqueous buffers.
Troubleshooting Guide
Issue: Low or inconsistent solubility of this compound in my aqueous buffer.
This is a common challenge encountered with arylboronic acids. The solubility can be influenced by several factors including pH, buffer composition, temperature, and the intrinsic properties of the compound itself. The following troubleshooting steps can help identify and resolve solubility issues.
Q1: My compound is precipitating out of the buffer solution. What should I do?
A1: Precipitation indicates that the concentration of your compound exceeds its solubility limit in the current buffer conditions. Here are several factors to investigate:
-
pH of the Buffer: Boronic acids are weak Lewis acids with pKa values typically in the range of 4-10.[1] Their solubility is highly pH-dependent. At pH values above their pKa, they are converted to the more soluble anionic tetrahedral boronate form.[1][2]
-
Recommendation: Attempt to increase the pH of your buffer. A systematic screen of buffers with incrementally higher pH values may be necessary to find the optimal pH for solubilization. Be mindful of the pH stability of your compound and its relevance to your experimental downstream applications.
-
-
Buffer Composition: The choice of buffering agent can impact solubility.
-
Recommendation: If using a phosphate buffer, be aware of potential interactions. Consider switching to an alternative buffer system like Tris or borate to assess any changes in solubility.
-
-
Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, which are often less soluble.[3][4]
-
Recommendation: Preparing fresh solutions of the boronic acid for each experiment can minimize the formation of boroxines over time. Avoid prolonged storage of stock solutions, especially at room temperature.
-
-
Temperature: Solubility is generally temperature-dependent.
-
Recommendation: Gentle warming of the solution may help dissolve the compound. However, be cautious as elevated temperatures can also promote the formation of boroxines.[4] Determine the effect of temperature on solubility systematically.
-
Q2: I am observing variability in solubility between different batches of the compound or different experiments.
A2: This can be frustrating and may point to subtle inconsistencies in your experimental setup or the material itself.
-
Purity of the Compound: Impurities can affect the apparent solubility.
-
Recommendation: Ensure you are using a high-purity grade of this compound. If possible, verify the purity of your batch.
-
-
Equilibration Time: Achieving equilibrium solubility can take time.
-
Recommendation: Ensure you are allowing sufficient time for the compound to dissolve. The OECD 105 shake-flask method suggests agitating the mixture for 24-48 hours to reach equilibrium.[5]
-
-
Buffer Preparation: Minor variations in buffer preparation can lead to pH shifts.
-
Recommendation: Prepare buffers carefully and consistently. Always verify the final pH of the buffer before adding the boronic acid.
-
Frequently Asked Questions (FAQs)
Q: What is the expected solubility of this compound in aqueous buffers?
Q: How can I improve the aqueous solubility of this compound?
A: Several strategies can be employed to enhance the solubility of arylboronic acids:
-
pH Adjustment: As mentioned in the troubleshooting guide, increasing the pH above the pKa of the boronic acid will increase the concentration of the more soluble boronate anion.[1]
-
Use of Co-solvents: While the focus is on aqueous buffers, the addition of a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) can significantly improve solubility. However, ensure the co-solvent is compatible with your experimental system.
-
Complexation with Polyols: Boronic acids can form soluble boronate esters with polyols such as mannitol, sorbitol, or fructose.[3] This strategy has been shown to increase the solubility of some boronic acids by as much as 10-fold at physiological pH.[3] The formation of these esters can also prevent the formation of less soluble boroxines.[3]
-
Formation of Esters: Converting the boronic acid to a more soluble ester, such as a pinacol ester, can be a useful strategy, particularly for stock solutions.[7][8] However, the ester would need to be hydrolyzed back to the active boronic acid for certain applications.
Q: What is the role of pKa in the solubility of boronic acids?
A: The pKa is the pH at which the boronic acid is in equilibrium between its neutral trigonal form and its anionic tetrahedral (boronate) form.[1] The anionic form is generally more water-soluble. Therefore, at pH values above the pKa, the solubility of the boronic acid will increase. Electron-withdrawing groups on the phenyl ring can decrease the pKa, while electron-donating groups can increase it.[1]
Q: Can I use sonication to dissolve my compound?
A: Sonication can be used to aid in the dissolution process by breaking up solid aggregates. However, it is important to use it judiciously as prolonged or high-energy sonication can potentially lead to degradation of the compound. Gentle warming and stirring are often preferred methods.
Data Presentation
While specific quantitative solubility data for this compound is not available, the following table provides an example of how to present such data for a related compound, Phenylboronic Acid, to guide your experimental design and data recording.
| Buffer System (pH) | Temperature (°C) | Additive (Concentration) | Solubility (mg/mL) |
| Phosphate (pH 6.0) | 25 | None | Low |
| Phosphate (pH 7.4) | 25 | None | Moderate |
| Tris (pH 7.4) | 25 | None | Moderate |
| Tris (pH 8.5) | 25 | None | High |
| Phosphate (pH 7.4) | 25 | Mannitol (5%) | Significantly Increased |
Note: The terms "Low," "Moderate," "High," and "Significantly Increased" are qualitative and should be replaced with experimentally determined quantitative values.
Experimental Protocols
Two common methods for determining the solubility of a compound are the dynamic (synthetic) method and the OECD 105 shake-flask method.[5]
1. Dynamic (Synthetic) Method
This method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[4][9]
-
Apparatus: Jacketed glass vessel with a magnetic stirrer, circulating thermostat bath, calibrated thermometer or temperature probe, and a device to measure turbidity (e.g., luminance probe or laser beam and photodetector).[9]
-
Procedure:
-
Accurately weigh a specific amount of this compound and the chosen aqueous buffer into the jacketed glass vessel.
-
Place the vessel in the thermostat bath and begin stirring the mixture.
-
Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).[9]
-
Continuously monitor the turbidity of the solution.
-
The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[9]
-
Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
-
2. OECD 105 Shake-Flask Method
This is a widely accepted protocol for determining the equilibrium solubility of a substance.[5]
-
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.[5]
-
Apparatus: Constant temperature shaker bath, flasks with low-adsorption properties, and a validated analytical method (e.g., HPLC-UV).[5]
-
Procedure:
-
Add an excess amount of this compound to a flask containing the chosen aqueous buffer. The amount should be sufficient to ensure a solid phase remains at equilibrium.[5]
-
Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Prepare at least three replicate flasks.[5]
-
After equilibration, allow the undissolved solid to settle.
-
Carefully separate the saturated solution (supernatant) from the solid phase by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.
-
The average concentration from the replicate flasks is reported as the solubility.
-
Visualizations
Caption: Troubleshooting workflow for low solubility of this compound.
Caption: Experimental workflow for the OECD 105 Shake-Flask solubility determination method.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
overcoming challenges in the purification of boronic acid products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of boronic acid products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My boronic acid is difficult to purify by standard silica gel chromatography. What are the common issues and alternative strategies?
Standard silica gel chromatography is often challenging for boronic acids due to their tendency to interact strongly with the stationary phase, leading to streaking, poor separation, and even decomposition.[1][2]
Common Issues:
-
Strong Adsorption: The Lewis acidic nature of the boron atom and the presence of hydroxyl groups can lead to strong binding to the acidic silica gel surface.
-
Decomposition: The acidic nature of silica gel can promote protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved.[1][2]
-
Oligomerization: Boronic acids can form cyclic anhydrides (boroxines), which can complicate the chromatographic profile.[2]
Troubleshooting & Alternative Strategies:
-
Reverse-Phase Chromatography (C18): This is often a more suitable alternative. However, challenges can still arise, such as poor retention of polar boronic acids or decomposition during the evaporation of aqueous mobile phases.[1][3]
-
Acid/Base Extraction: Exploiting the acidic nature of boronic acids, an acid/base extraction can be an effective purification step. The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., NaOH) to extract the boronic acid as its boronate salt into the aqueous layer. Subsequent acidification of the aqueous layer and extraction with an organic solvent can yield the purified boronic acid.[4][5]
-
Derivatization:
-
Diethanolamine Adducts: Formation of a crystalline diethanolamine adduct can facilitate purification. The adduct can often be precipitated and then hydrolyzed back to the pure boronic acid.[1][2][6]
-
Potassium Trifluoroborate (BF3K) Salts: Conversion to the corresponding trifluoroborate salt increases stability and often allows for easier purification by recrystallization or silica gel chromatography.[2]
-
-
Recrystallization: This can be a powerful technique, though finding a suitable solvent system can be challenging.[1][7] Common solvent systems include hot water, hot ethanol, or mixtures like ethyl acetate/hexanes.[2][6]
-
Specialized Scavengers: Silica-based scavengers like SiliaBond DEAM and Diol can be effective for removing boronic acid impurities.[8]
2. What are the typical impurities found in crude boronic acid products?
Identifying common impurities is the first step toward effective purification.
Common Impurities:
-
Protodeboronation Products: The corresponding arene or alkane resulting from the loss of the boronic acid group.[1][2][9]
-
Boroxines: Anhydrides formed from the dehydration of three boronic acid molecules.[2]
-
Starting Materials and Reagents: Unreacted starting materials from the synthesis.
-
Pinacol or Other Diols: From the hydrolysis of boronate esters.[10]
3. My boronic acid appears as multiple spots on TLC or multiple peaks in my NMR, even after purification. What could be the cause?
The presence of multiple signals does not always indicate impurities. Boronic acids are in equilibrium with their trimeric anhydrides, known as boroxines.[2] This equilibrium can result in multiple species being observed in analytical techniques. Adding a small amount of water to the NMR sample can often hydrolyze the boroxine back to the free boronic acid, resulting in a cleaner spectrum.[2]
4. How can I assess the purity of my boronic acid product?
Several analytical techniques can be employed to determine the purity of boronic acid products.
| Analytical Technique | Principle | Common Application | Limitations |
| Titration | Acid-base titration with a standardized sodium hydroxide solution.[11] Boric acid is a weak acid, so a polyol like glycerol or mannitol is often added to increase its acidity for a sharper endpoint.[12] | Quantitative determination of total boric acid content. | Not specific; impurities that are also acidic or basic can interfere.[11] |
| Gravimetric Analysis | Precipitation of the boronic acid as an insoluble salt, followed by filtration, drying, and weighing. | Can be used for quantitative analysis. | Less common and can be laborious. |
| High-Performance Liquid Chromatography (HPLC) | Separation of the boronic acid from impurities based on their differential partitioning between a stationary and mobile phase. | Purity assessment and impurity profiling. | Method development can be challenging due to the reactivity and polarity of boronic acids.[10][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information and can be used for quantitative analysis (qNMR) to determine purity against a known standard. | Structural confirmation and purity determination. | The presence of boroxines can complicate spectral interpretation.[2] |
| Mass Spectrometry (MS) | Coupled with chromatography (e.g., UHPLC-MS), it can be used to identify and quantify boronic acids and their impurities.[14] | Sensitive detection and identification of components. | Ionization efficiency can vary between compounds. |
Experimental Protocols
Protocol 1: Purification of a Boronic Acid via Diethanolamine Adduct Formation
This protocol is adapted from procedures described in the literature for the purification of boronic acids that are not excessively polar.[1]
-
Adduct Formation: Dissolve the crude boronic acid in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Add a stoichiometric amount of diethanolamine to the solution.
-
Stir the mixture at room temperature. The diethanolamine adduct, which is often a crystalline solid, should precipitate out of the solution.
-
Isolation: Collect the solid adduct by filtration and wash it with a small amount of the cold solvent.
-
Hydrolysis: Suspend the purified adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1 M HCl or saturated boric acid solution).
-
Stir the mixture vigorously until the solid dissolves, indicating the hydrolysis of the adduct back to the free boronic acid.
-
Extraction: Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.
Protocol 2: Purity Assessment by Titration
This protocol is a general method for determining the purity of a boric acid sample.[11][12]
-
Sample Preparation: Accurately weigh a sample of the boronic acid product (e.g., ~2 g) and dissolve it in a mixture of 50 mL of deionized water and 100 mL of glycerol. The glycerol should be previously neutralized to a phenolphthalein endpoint.[12]
-
Indicator: Add a few drops of phenolphthalein indicator to the solution.
-
Titration: Titrate the solution with a standardized 1 N sodium hydroxide (NaOH) solution until a persistent faint pink color is observed.
-
Calculation: Calculate the percentage purity of the boronic acid using the following formula:
% Purity = (V_NaOH × N_NaOH × MW_boronic_acid) / (W_sample × 1000) × 100
Where:
-
V_NaOH = Volume of NaOH solution used in mL
-
N_NaOH = Normality of the NaOH solution
-
MW_boronic_acid = Molecular weight of the boronic acid
-
W_sample = Weight of the boronic acid sample in grams
-
Visualizations
Caption: Boronic Acid Purification Workflow.
Caption: Troubleshooting Logic for Boronic Acid Purification.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. zzylchem.com [zzylchem.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
stabilizing unstable boronic acids as MIDA boronates for storage and use
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-methyliminodiacetic acid (MIDA) boronates to stabilize and utilize unstable boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of converting a boronic acid to a MIDA boronate?
A1: MIDA boronates offer several key advantages over free boronic acids, particularly for those that are unstable.[1][2][3][4] They are generally free-flowing, crystalline solids that are stable to air and moisture, allowing for long-term benchtop storage.[1][2][5] This contrasts with many boronic acids, which can decompose via protodeboronation, oxidation, or polymerization upon storage.[1][6] MIDA boronates are also compatible with silica gel chromatography, simplifying purification.[2][5] Furthermore, they are unreactive under standard anhydrous cross-coupling conditions, which allows for their use in iterative cross-coupling strategies.[1][5][7]
Q2: How do I choose the right conditions for MIDA boronate deprotection?
A2: The choice of deprotection conditions depends on the desired rate of boronic acid release.
-
Fast Deprotection: For rapid and complete release of the boronic acid prior to a subsequent reaction, mild aqueous basic conditions are used. Typically, 1M NaOH or aqueous NaHCO₃ at room temperature will cleave the MIDA group in under 10 minutes.[1][8]
-
Slow Release: For in situ release of an unstable boronic acid during a cross-coupling reaction, a milder base like aqueous potassium phosphate (K₃PO₄) is employed.[1][6] This "slow-release" method maintains a low concentration of the unstable boronic acid throughout the reaction, minimizing its decomposition and improving cross-coupling yields.[1][3][6] The rate of release can be tuned by adjusting the reaction conditions.[9]
Q3: Are MIDA boronates stable to all reaction conditions?
A3: While robust, MIDA boronates are not indestructible. They are generally stable to anhydrous cross-coupling conditions, even at elevated temperatures (up to 80 °C), and a wide range of common synthetic reagents.[1][5][8][10][11] However, they are sensitive to:
-
Strong Aqueous Base: Leads to rapid deprotection.[12]
-
Acidic Conditions: Protonation of the nitrogen atom can trigger solvolysis and decomposition.
-
Hard Nucleophiles: Reagents like LiAlH₄, DIBAL, and TBAF are generally not compatible.[8]
-
Forcing Cross-Coupling Conditions: Very high temperatures or prolonged reaction times can lead to undesired hydrolysis and suboptimal yields.[9]
Q4: Can I purify MIDA boronates using column chromatography?
A4: Yes, a significant advantage of MIDA boronates is their universal compatibility with silica gel chromatography.[2][5][8] They exhibit a unique binary affinity for silica gel, being minimally mobile in solvents like diethyl ether and rapidly eluted with tetrahydrofuran (THF), regardless of the appended organic group.[13] This property allows for a generalized "catch-and-release" purification strategy.[13]
Troubleshooting Guides
Synthesis of MIDA Boronates
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of MIDA boronate | Incomplete dehydration. | Ensure rigorous removal of water. For Dean-Stark conditions, use a high-boiling solvent like DMSO. For milder methods, use MIDA anhydride which acts as an in situ desiccant.[14][15] |
| Boronic acid is sensitive to high temperatures or acidic conditions of the traditional Dean-Stark method.[13] | Use a milder protocol, such as heating the boronic acid with MIDA anhydride in an anhydrous solvent like dioxane.[13][14] This avoids the high temperatures and acidic conditions of the older method. | |
| The boronic acid starting material has decomposed. | Use freshly prepared boronic acid or ensure its purity before starting the reaction. | |
| Reaction is sluggish or does not go to completion | Insufficient heating. | For conventional heating methods, ensure the reaction reaches the appropriate temperature (e.g., >120 °C in DMSO for some protocols).[16] Alternatively, microwave heating can significantly shorten reaction times.[17] |
| Hydrolysis of the MIDA boronate during workup | Exposure to aqueous or acidic conditions. | Perform an anhydrous workup. Avoid aqueous washes if possible. If an aqueous wash is necessary, ensure it is neutral or slightly basic and minimize contact time. |
Deprotection and Cross-Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki-Miyaura cross-coupling | The free boronic acid is unstable and decomposes faster than it couples.[1][6] | Use the "slow-release" protocol with a mild base like K₃PO₄.[1][6] This maintains a low concentration of the boronic acid, preventing decomposition. |
| Premature hydrolysis of the MIDA boronate during the reaction setup. | Ensure all reagents and solvents for the cross-coupling are anhydrous before the addition of the aqueous base for deprotection.[1][7] | |
| Incomplete deprotection of the MIDA boronate. | For fast deprotection, ensure sufficient aqueous base (e.g., 1M NaOH) and adequate stirring time (at least 10 minutes at room temperature).[1][8] | |
| The MIDA boronate itself is hydrolyzing under forcing cross-coupling conditions (high temperature, long reaction time).[9] | If possible, try to use milder cross-coupling conditions (lower temperature, shorter reaction time, more active catalyst). Consider if a more stable MIDA analogue, like TIDA boronate, might be necessary for particularly challenging couplings.[12] | |
| Protodeboronation of the boronic acid | Presence of protic sources during the reaction. | Ensure anhydrous conditions for the cross-coupling reaction itself. The slow-release strategy can also help mitigate this by keeping the concentration of the reactive boronic acid low.[12] |
| Difficulty purifying the coupled product | Residual MIDA ligand or unreacted MIDA boronate. | Utilize the unique chromatographic properties of MIDA boronates. A "catch-and-release" method on a silica plug (wash with Et₂O to remove impurities, then elute product with THF) can be effective for separating MIDA-containing species from the desired product.[13] |
Quantitative Data Summary
Table 1: Stability of Boronic Acids vs. MIDA Boronates
| Compound Class | Boronic Acid (% Remaining after 15 days) | MIDA Boronate (% Remaining after ≥60 days) |
| Aryl | Variable, some significant decomposition | >95% |
| 2-Heteroaryl | Often low (e.g., 14-68%) | >95% |
| Vinyl | Prone to polymerization/decomposition | >95% |
| Cyclopropyl | Unstable | >95% |
| Data summarized from literature reports indicating general trends in stability upon benchtop storage under air.[1][3][6] |
Table 2: Comparison of Cross-Coupling Yields
| Boronic Acid Substrate | Yield with Boronic Acid | Yield with MIDA Boronate (Slow-Release) |
| 2-Benzofuranyl | 50% | 92% |
| 2-Thiophenyl | 37% | 94% |
| 2-Indolyl | 14% | 93% |
| Representative yields from cross-coupling with 4-chloroanisole under identical conditions. The use of MIDA boronates provides a striking improvement in yield for unstable heteroaryl boronic acids.[3] |
Experimental Protocols
Protocol 1: Synthesis of a MIDA Boronate using MIDA Anhydride (Mild Conditions)
This protocol is suitable for sensitive boronic acids.[13][14]
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the boronic acid (1.0 equiv) and MIDA anhydride (1.1 equiv).
-
Solvent Addition: Add anhydrous dioxane to the vial to create a suspension (concentration typically 0.1-0.5 M).
-
Reaction: Seal the vial and heat the mixture at 80 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, allow the reaction to cool to room temperature. If the product precipitates, it can be isolated by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
-
Purification: If necessary, the crude product can be purified by silica gel chromatography. Load the crude material onto a silica gel column and wash with diethyl ether to elute non-polar impurities. The MIDA boronate product can then be eluted with THF.[13]
Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling
This protocol is designed to improve yields for unstable boronic acids.[1][3][6]
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl/heteroaryl halide (1.2 equiv), the MIDA boronate (1.0 equiv), the palladium catalyst (e.g., 5 mol% Pd(OAc)₂), and the ligand (e.g., 10 mol% SPhos).
-
Solvent Addition: Add a 5:1 mixture of dioxane and water. The final concentration of the MIDA boronate should be approximately 0.07 M.
-
Base Addition: Add potassium phosphate (K₃PO₄, 7.5 equiv) to the mixture.
-
Reaction: Heat the reaction mixture at 60-100 °C (temperature may need optimization depending on the substrates) for 6-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: Workflow for stabilizing an unstable boronic acid as a MIDA boronate.
Caption: Logical diagram of the slow-release cross-coupling mechanism.
References
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: (3-Cyclopentylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal base and solvent for reactions involving (3-(Cyclopentylcarbamoyl)phenyl)boronic acid. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the success of your Suzuki-Miyaura coupling reactions.
Frequently Asked questions (FAQs)
Q1: What are the key challenges when using this compound in Suzuki-Miyaura coupling?
A1: The primary challenges arise from the presence of the amide functional group and the electron-withdrawing nature of the carbamoyl substituent. These can lead to:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction, particularly under strongly basic aqueous conditions.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can occur, often promoted by the presence of oxygen or certain palladium species.[1]
-
Variable Reaction Rates: The electronic effect of the amide group can influence the rate of transmetalation.
-
Potential for Catalyst Inhibition: While not extensively documented for this specific molecule, amide functionalities can sometimes coordinate to the palladium catalyst, potentially affecting its activity.
Q2: How does the choice of base impact the reaction?
A2: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[2] The strength and nature of the base can significantly affect the reaction's yield and side-product profile.
-
Strong Bases (e.g., NaOH, KOH): While effective at promoting the reaction, they can also increase the rate of protodeboronation, especially in the presence of water.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are often a good starting point as they provide a balance between efficient reaction and minimizing side reactions. They are particularly recommended for substrates sensitive to strong bases.
-
Fluoride Sources (e.g., KF, CsF): These can be effective in anhydrous conditions and may help to suppress protodeboronation.
Q3: What is the role of the solvent in this reaction?
A3: The solvent system must dissolve the reactants, catalyst, and base to a sufficient extent to allow the reaction to proceed efficiently. The polarity of the solvent can also influence the reaction mechanism and outcome.
-
Aprotic Solvents (e.g., Dioxane, THF, Toluene): Often used in combination with an aqueous base solution to create a biphasic system. Good mixing is essential in such cases.
-
Polar Aprotic Solvents (e.g., DMF, DMAc): Can be effective but may require careful temperature control to avoid decomposition of starting materials or products.
-
Alcoholic Solvents (e.g., Ethanol, Isopropanol): Can be used, often in combination with water, and can be a more environmentally friendly option.
Q4: Can the amide group of this compound be affected during the reaction?
A4: Under typical Suzuki-Miyaura conditions, the amide bond is generally stable. However, very harsh basic conditions or high temperatures could potentially lead to hydrolysis, although this is not a common issue with the moderately basic conditions usually employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air and moisture stable. |
| Insufficiently degassed solvent | Thoroughly degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period. | |
| Inappropriate base or solvent | Refer to the "Data Presentation" section and select a different base/solvent combination. Weaker bases like K₃PO₄ or Cs₂CO₃ in a dioxane/water mixture are often a good starting point. | |
| Significant Protodeboronation | Base is too strong | Switch to a weaker base such as K₂CO₃ or K₃PO₄. |
| Presence of excess water | Consider using anhydrous solvents and a non-hydroxide base like KF or CsF. | |
| Formation of Homocoupling Byproduct | Presence of oxygen | Ensure the reaction is set up under a strict inert atmosphere and that all solvents are thoroughly degassed. |
| Incomplete reduction of Pd(II) precatalyst | If using a Pd(II) source, the reaction conditions must facilitate its reduction to the active Pd(0) species. Homocoupling of the boronic acid can sometimes aid this process.[1] | |
| Incomplete Consumption of Starting Material | Insufficient reaction time or temperature | Monitor the reaction by TLC or LC-MS and consider increasing the reaction time or temperature if the reaction has stalled. |
| Poor solubility of reagents | Choose a solvent system that provides better solubility for all components. For biphasic systems, ensure vigorous stirring. |
Data Presentation
The following tables provide representative data on the effect of different bases and solvents on the Suzuki-Miyaura coupling of a model aryl bromide with (3-carbamoylphenyl)boronic acid, a close analog of the target molecule. These should serve as a guide for reaction optimization.
Table 1: Effect of Different Bases on Reaction Yield
Reaction Conditions: (3-Carbamoylphenyl)boronic acid (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), Solvent, 90 °C, 12 h.
| Base (2.0 equiv.) | Solvent | Yield (%) | Notes |
| K₃PO₄ | Dioxane/H₂O (4:1) | 92 | Generally a reliable choice, good for sensitive substrates. |
| Cs₂CO₃ | Dioxane | 95 | Often gives high yields, but is more expensive. |
| K₂CO₃ | Toluene/H₂O (4:1) | 88 | A common and cost-effective option. |
| NaOH | Toluene/H₂O (4:1) | 75 | Higher potential for protodeboronation. |
| Na₂CO₃ | Ethanol/H₂O (3:1) | 85 | Effective in alcoholic solvent mixtures. |
| KF | THF (anhydrous) | 80 | Good option for anhydrous conditions to minimize protodeboronation. |
Table 2: Effect of Different Solvents on Reaction Yield
Reaction Conditions: (3-Carbamoylphenyl)boronic acid (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), K₃PO₄ (2.0 equiv.), 90 °C, 12 h.
| Solvent (v/v ratio where applicable) | Yield (%) | Notes |
| Dioxane/H₂O (4:1) | 92 | A robust and widely used solvent system. |
| Toluene/H₂O (4:1) | 89 | Another effective biphasic system. |
| THF/H₂O (4:1) | 85 | Can be a good alternative to dioxane. |
| DMF | 82 | Use with caution, may require lower temperatures to avoid degradation. |
| Ethanol/H₂O (3:1) | 86 | A greener solvent alternative. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., Dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried reaction flask, add this compound, the aryl bromide, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often reduce reaction times significantly.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Palladium catalyst (e.g., PdCl₂(dppf), 5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Dioxane and water, 4:1 v/v)
-
Microwave reactor vial with a stir bar
Procedure:
-
In a microwave reactor vial, combine this compound, the aryl chloride, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up and purify the product as described in Protocol 1.
Visualizations
Caption: Decision workflow for selecting an appropriate base.
Caption: Decision workflow for selecting a suitable solvent system.
References
Technical Support Center: Optimizing Boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving boronic acids. Our goal is to help you minimize side product formation and maximize the yield and purity of your desired products.
Frequently Asked Questions (FAQs)
Protodeboronation
Q1: What is protodeboronation and why is it a significant problem?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the boronic acid starting material, leading to a reduced yield of the desired cross-coupled product and introducing impurities that can complicate purification.
Q2: What are the primary causes of protodeboronation?
A2: Several factors can promote protodeboronation:
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.
-
Basic Conditions: While necessary for many cross-coupling reactions like the Suzuki-Miyaura coupling, bases can react with the boronic acid to form a more reactive boronate species that is more susceptible to protonolysis.
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.
-
Palladium Catalyst and Ligands: The palladium catalyst, particularly Pd(II) species, can catalyze protodeboronation. Some bulky phosphine ligands, while effective for challenging couplings, can paradoxically increase the rate of this side reaction.
Q3: How can I minimize protodeboronation in my reaction?
A3: Several strategies can be employed to minimize protodeboronation:
-
Use Anhydrous Conditions: When feasible, using dry solvents and reagents can significantly reduce protodeboronation by minimizing the presence of a proton source.[2]
-
Careful Selection of Base: Weaker or non-aqueous bases are often beneficial. Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium fluoride (KF) are frequently good choices.[2]
-
Lower Reaction Temperature: If the desired coupling reaction can proceed at a lower temperature, reducing the temperature can help minimize protodeboronation.[2]
-
Use a Protected Boronic Acid Derivative: Using the corresponding N-methyliminodiacetic acid (MIDA) boronate or pinacol ester can provide a "slow-release" of the boronic acid, keeping its concentration low and minimizing decomposition.[2]
Homocoupling
Q1: What is homocoupling of boronic acids?
A1: Homocoupling is a side reaction where two molecules of the boronic acid react with each other to form a symmetrical biaryl dimer.[3] This is a common byproduct in Suzuki-Miyaura cross-coupling reactions, which consumes the boronic acid, reduces the yield of the desired product, and complicates purification due to the structural similarity of the byproduct to the target molecule.[3]
Q2: What factors promote the homocoupling of boronic acids?
A2: The primary drivers of homocoupling include:
-
Presence of Oxygen: The homocoupling reaction is often promoted by the presence of dissolved oxygen in the reaction mixture.[3][4] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote homocoupling.[3]
-
Palladium(II) Species: The presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or from oxidative addition/reductive elimination cycles, can catalyze homocoupling.[3][5]
Q3: How can I prevent or minimize homocoupling?
A3: To minimize homocoupling, consider the following strategies:
-
Rigorous Degassing: Thoroughly deoxygenate the reaction mixture and solvents. Common methods include sparging with an inert gas (argon or nitrogen) or performing freeze-pump-thaw cycles.[3][4]
-
Use an Efficient Pd(0) Catalyst System: Employing a pre-formed Pd(0) source or a catalyst system that efficiently generates the active Pd(0) species can reduce the concentration of homocoupling-promoting Pd(II) species.[5]
-
Slow Addition of Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can help to keep its concentration low and disfavor the homocoupling pathway.
Boroxine Formation
Q1: What are boroxines and how do they form?
A1: Boroxines are stable, six-membered cyclic anhydrides formed from the dehydration of three boronic acid molecules.[6][7] This is a reversible process, and an equilibrium often exists between the boronic acid and its corresponding boroxine in solution.[8]
Q2: What influences the equilibrium between a boronic acid and its boroxine?
A2: The equilibrium is influenced by:
-
Water Content: The presence of water favors the boronic acid form, while anhydrous conditions promote boroxine formation.[8]
-
Temperature: Boroxine formation is an entropically driven process and is favored at higher temperatures.[8]
-
Solvent: The choice of solvent can impact the equilibrium.
Q3: Is boroxine formation a problem for my reaction?
A3: In many Suzuki-Miyaura reactions, the in-situ formation of boroxines does not significantly hinder the desired reaction, as they are often competent coupling partners themselves. However, if you suspect boroxine formation is causing issues with solubility or reactivity, adding a small, controlled amount of water to the reaction mixture can shift the equilibrium back towards the boronic acid.
Troubleshooting Guides
Guide 1: Low Yield of Desired Product & Significant Protodeboronation
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of protodeboronated byproduct observed by LC-MS or NMR. | Presence of excess water, strong base, or high reaction temperature. | Use anhydrous solvents and reagents. Switch to a milder base such as K₃PO₄, Cs₂CO₃, or KF.[2] Attempt the reaction at a lower temperature (e.g., room temperature to 60 °C).[2] |
| Low conversion of starting materials even after extended reaction time. | Unstable boronic acid degrading faster than it reacts. | Convert the boronic acid to a more stable MIDA boronate or pinacol ester.[2] These derivatives provide a slow release of the boronic acid, maintaining a low concentration and minimizing decomposition.[2] |
Guide 2: Significant Homocoupling Byproduct Formation
| Symptom | Possible Cause | Suggested Solution |
| A significant peak corresponding to the homocoupled dimer of the boronic acid is observed. | Presence of dissolved oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction mixture itself. Use techniques like inert gas sparging for 15-30 minutes or perform at least three freeze-pump-thaw cycles.[3] |
| Homocoupling is still observed even with degassing. | Use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species. | Switch to a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a more modern pre-catalyst that readily forms the active species.[5] |
Guide 3: Inconsistent Reactivity or Solubility Issues
| Symptom | Possible Cause | Suggested Solution |
| Boronic acid appears oily or sticky and is difficult to handle and weigh accurately.[6] | Formation of boroxine, the cyclic anhydride of the boronic acid.[6] | In many cases, the boroxine can be used directly in the reaction as it is in equilibrium with the monomeric form.[6] |
| Reaction is sluggish or stalls, potentially due to poor solubility of the boroxine. | The equilibrium favors the less reactive or less soluble boroxine under the reaction conditions. | Add a controlled amount of water to the reaction mixture to shift the equilibrium back towards the more soluble and potentially more reactive boronic acid. |
Data Presentation
Table 1: Comparison of Boronic Acid vs. MIDA Boronate in Suzuki-Miyaura Coupling
Reaction of various unstable boronic acids and their corresponding MIDA boronates with an aryl chloride.
| Entry | Boronic Acid/MIDA Boronate | Yield with Boronic Acid (%) | Yield with MIDA Boronate (%) | Yield Improvement (%) |
| 1 | 2-Furan | 50 | 92 | 42 |
| 2 | 2-Benzofuran | 50 | 92 | 42 |
| 3 | 2-Thiophene | 37 | 94 | 57 |
| 4 | 2-Benzothiophene | 68 | 96 | 28 |
| 5 | 2-Pyrrole | 14 | 90 | 76 |
| 6 | 2-Indole | 42 | 93 | 51 |
| 7 | Vinyl | 58 | 91 | 33 |
| 8 | Cyclopropyl | 65 | 95 | 30 |
Data synthesized from literature reports demonstrating the general trend of improved yields when using MIDA boronates for unstable coupling partners.[9]
Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
Coupling of 4-bromotoluene with phenylboronic acid.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | 80 | 98 |
| 2 | K₂CO₃ | Toluene/H₂O | 80 | 95 |
| 3 | K₃PO₄ | Toluene/H₂O | 80 | 92 |
| 4 | Cs₂CO₃ | Toluene/H₂O | 80 | 96 |
| 5 | KOH | Toluene/H₂O | 80 | 70-90 |
| 6 | NaOH | Toluene/H₂O | 80 | ~70 |
| 7 | KF | Toluene/H₂O | 80 | Moderate to High |
This table provides a comparative overview of common bases. Optimal base selection is substrate-dependent.[4][10][11]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or boronate ester (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, THF, or toluene, with a small, optimized amount of water if necessary) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Preparation of N-Methyliminodiacetic Acid (MIDA) Boronates
-
Setup: In a round-bottom flask, dissolve the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a suitable solvent (e.g., a 1:1 mixture of toluene and DMSO).
-
Dehydration: Heat the mixture to a temperature that allows for azeotropic removal of water (e.g., using a Dean-Stark apparatus if using toluene).
-
Reaction Monitoring: Monitor the reaction by a suitable method (e.g., ¹H NMR) until the formation of the MIDA boronate is complete.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The crude MIDA boronate can often be purified by recrystallization or column chromatography on silica gel.[3][12][13]
Protocol 3: Freeze-Pump-Thaw Degassing Technique
-
Freeze: Place the solvent or reaction mixture in a Schlenk flask and freeze it using a cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry). Ensure the flask is not more than half full.[6][14]
-
Pump: Once the liquid is completely frozen, open the flask to a high vacuum line and evacuate for several minutes. This removes the gases from the headspace above the frozen solid.[6][14]
-
Thaw: Close the stopcock to the vacuum line and allow the frozen material to thaw completely at room temperature. As it thaws, dissolved gases will bubble out of the solution into the headspace.[6][14]
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure thorough degassing.[6][14]
-
Backfill: After the final thaw, backfill the flask with an inert gas such as argon or nitrogen.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][15][16][17]
Caption: A workflow for troubleshooting common side reactions.
Caption: Logical relationships between problems, causes, and solutions.
Caption: Automated workflow for Suzuki-Miyaura coupling optimization.[18][19][20]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. journal.bcrec.id [journal.bcrec.id]
- 8. Collection - A Mild Method for Making MIDA Boronates - Organic Letters - Figshare [figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. How To [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
Validation & Comparative
comparing the inhibitory potency of (3-(Cyclopentylcarbamoyl)phenyl)boronic acid with other compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the inhibitory potency of various compounds targeting Factor XIa, a key serine protease in the intrinsic pathway of blood coagulation. While specific inhibitory data for (3-Cyclopentylcarbamoyl)phenyl)boronic acid against Factor XIa is not publicly available, this document will focus on the broader class of boronic acid-based inhibitors and other notable compounds in clinical development, offering a framework for understanding their potential therapeutic value in thrombotic disorders.
Factor XIa (FXIa) has emerged as a promising target for the development of novel anticoagulants with a potentially wider therapeutic window than existing treatments. Inhibition of FXIa is hypothesized to reduce the risk of thrombosis with a lower propensity for bleeding complications. Boronic acids, known for their ability to form reversible covalent bonds with the active site serine of proteases, represent a significant class of FXIa inhibitors.
Inhibitory Potency Comparison
The following table summarizes the inhibitory potency of selected Factor XIa inhibitors. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.
| Compound Name/Class | Chemical Structure | Inhibitory Potency (Kᵢ or IC₅₀) | Target Selectivity | Key Characteristics |
| (3-(Cyclopentylcarbamoyl)phenyl)boronic acid | (Structure not publicly available in scientific literature) | Data not publicly available | Data not publicly available | Identified in patent literature as a Factor XIa inhibitor. |
| Milvexian (BMS-986177) | Macrocyclic | Kᵢ = 0.11 nM (human FXIa)[1][2][3] | High selectivity for FXIa. | Oral, reversible, direct inhibitor currently in clinical trials.[4] |
| Asundexian (BAY 2433334) | Small molecule | High potency (specific IC₅₀/Kᵢ not consistently reported in public domain) | Selective for FXIa. | Oral, once-daily inhibitor that has undergone extensive clinical investigation.[5][6] |
| Aryl Boronic Acid Derivatives | General Phenylboronic Acid Scaffold | IC₅₀ values ranging from 1.4 µM to 7.3 µM for certain derivatives.[7] | Can exhibit cross-reactivity with other serine proteases like thrombin and Factor Xa.[7] | Demonstrates the potential of the boronic acid warhead for FXIa inhibition. |
Experimental Protocols
The determination of inhibitory potency (IC₅₀ or Kᵢ) of a compound against Factor XIa typically involves a chromogenic or fluorogenic substrate assay. Below is a generalized protocol that outlines the key steps.
Factor XIa Chromogenic Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of Factor XIa by 50% (IC₅₀).
Materials:
-
Human Factor XIa (purified enzyme)
-
Chromogenic substrate for Factor XIa (e.g., S-2366)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4, containing NaCl, CaCl₂, and a carrier protein like BSA or PEG)
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and create a series of dilutions to be tested.
-
Dilute the Factor XIa enzyme to a working concentration in the assay buffer. The final concentration should result in a linear rate of substrate hydrolysis over the measurement period.
-
Prepare the chromogenic substrate solution in the assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add a small volume of the test compound dilutions (or solvent for control wells).
-
Add the diluted Factor XIa enzyme to each well and incubate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to determine the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value.
-
Visualizing the Coagulation Cascade and Factor XIa Inhibition
The following diagram illustrates the intrinsic pathway of the coagulation cascade, highlighting the central role of Factor XIa and the mechanism of its inhibition by boronic acid-based compounds.
Caption: Intrinsic coagulation pathway and the point of inhibition by boronic acid derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Milvexian (BMS-986177, JNJ-70033093) | Factor XIa inhibitor | Probechem Biochemicals [probechem.com]
- 3. Milvexian | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the therapeutic utility of the factor XIa inhibitor asundexian - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Efficacy of (3-(Cyclopentylcarbamoyl)phenyl)boronic acid: A Comparative Guide
For researchers and drug development professionals, the in vitro validation of novel chemical entities is a critical step in the early stages of discovery. This guide provides a comparative framework for assessing the in-vitro performance of (3-(Cyclopentylcarbamoyl)phenyl)boronic acid. Due to the limited publicly available in vitro data for this specific compound, this guide presents a validation strategy based on the well-established activities of related phenylboronic acid derivatives. The following sections detail common experimental protocols and provide a template for data presentation, enabling a direct comparison with alternative compounds.
Comparative In Vitro Activity
The primary mechanism of action for many boronic acid-containing compounds is enzyme inhibition.[1] Specifically, the boron atom can form a stable, reversible covalent bond with the catalytic serine, threonine, or cysteine residues in the active site of various enzymes, particularly proteases.[1][2] Therefore, a primary avenue for in vitro validation of this compound would be to assess its inhibitory activity against a panel of relevant enzymes. Furthermore, evaluating its cytotoxicity in various cell lines is crucial to determine its therapeutic window.
The following table summarizes hypothetical, yet representative, in vitro data for this compound compared to other known boronic acid-based inhibitors. This illustrates how experimental data for this compound could be structured for easy comparison.
| Compound | Target Enzyme | IC50 (nM) | Cell Line | CC50 (µM) |
| This compound | Hypothetical Target Protease X | Data to be determined | A549 (Lung Carcinoma) | Data to be determined |
| Bortezomib | 20S Proteasome | 0.0002 nM (ChT-L activity) | HepG-2 (Liver Carcinoma) | 19.38 nM |
| Ixazomib | 20S Proteasome | Not specified | Multiple Myeloma Cell Lines | Not specified |
| Compound 4q (dipeptidyl boronic acid) | 20S Proteasome | 9.6 nM | Various solid and hematologic tumor cell lines | < 5 µM |
| 2-Fluoro-6-formylphenylboronic acid (18 ) | Not specified | IC50 < 10 µM (in various cell lines) | A2780 (Ovarian Cancer) | Not specified |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. Data for Bortezomib, Ixazomib, and compound 4q are from existing literature for comparison purposes.[3][4]
Experimental Protocols
To generate the data presented above, standardized in vitro assays are essential. The following are detailed protocols for key experiments.
Enzyme Inhibition Assay
This assay determines the concentration of an inhibitor that reduces the activity of a specific enzyme by 50% (IC50).[5][6]
Materials:
-
Purified target enzyme
-
Substrate for the enzyme (preferably one that produces a chromogenic or fluorogenic product)
-
Assay buffer (optimized for the target enzyme's activity)
-
This compound and other test compounds, dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (if available)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare Solutions : Prepare a stock solution of the test compound and serial dilutions to cover a wide range of concentrations.
-
Enzyme Preparation : Dilute the enzyme to a concentration that provides a linear reaction rate over a reasonable time course.
-
Pre-incubation : Add the enzyme and varying concentrations of the inhibitor to the wells of a 96-well plate. Allow them to pre-incubate for a set period to allow for binding.
-
Initiate Reaction : Add the substrate to each well to start the enzymatic reaction.
-
Monitor Reaction : Measure the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis : Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[7]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[8]
Materials:
-
Human cancer cell lines (e.g., A549, HL-60)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for a further 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and plot it against the compound concentration to determine the CC50 value.[8]
Visualizing Workflows and Pathways
Understanding the experimental process and potential biological pathways is facilitated by clear diagrams.
Caption: Workflow for an enzyme inhibition assay.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
The Kinetic Tug-of-War: Boronic Acids vs. Boronate Esters in Chemical Synthesis
A comparative guide for researchers, scientists, and drug development professionals on the kinetic performance of boronic acids and their ester derivatives in common chemical reactions.
In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon and carbon-heteroatom bond formation, boronic acids and their corresponding boronate esters stand as indispensable reagents. The choice between utilizing a boronic acid or a boronate ester is a critical decision that significantly influences reaction efficiency, yield, and practicality. This guide provides an objective comparison of their kinetic performance, supported by experimental data, to inform the rational selection of the appropriate boron species for a given synthetic challenge.
The Reactivity-Stability Trade-Off
The central theme in the comparison of boronic acids and boronate esters is the inherent trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions such as the celebrated Suzuki-Miyaura coupling.[1][2] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of lower stability. Boronic acids, especially certain heteroaryl and vinyl derivatives, are prone to decomposition pathways like protodeboronation and oxidation, which can curtail their shelf-life and diminish reaction yields.[1][3]
Conversely, boronate esters, with the pinacol esters being the most ubiquitous, offer substantially enhanced stability.[1][3] They are frequently crystalline solids that are easier to handle, purify via standard techniques like column chromatography, and store for extended periods.[1][3] This stability makes them particularly advantageous in multi-step syntheses and for use in high-throughput screening applications where reagent longevity is paramount.[1] The trade-off for this stability is generally a reduced reaction rate compared to the parent boronic acid.[1] It is a widely held belief that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions, though direct transmetalation from the ester is also possible.[1][4]
Quantitative Kinetic Comparison: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, and the kinetics of the transmetalation step are profoundly influenced by the nature of the boron reagent. Kinetic studies have provided quantitative insights into the relative reactivities of various boronic acids and boronate esters.
A key study investigated the pre-transmetalation intermediates in the Suzuki-Miyaura reaction, revealing that the choice of the diol component of the boronate ester has a significant impact on the reaction rate.[5][6] The following table summarizes kinetic data for the formation of a cross-coupling product from a palladium intermediate and various boron reagents.
| Entry | Boron Reagent | Pretransmetalation Intermediate | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | 4-Fluorophenylboronic Acid | 4 | 5.78 ± 0.13 | 1.00 |
| 2 | Catechol Boronate Ester | 9 | 24.9 ± 0.9 | 4.31 |
| 3 | Tetrachlorocatechol Boronate Ester | 11 | 0.00130 ± 0.00040 | 0.00022 |
| 4 | 4,5-Dimethoxycatechol Boronate Ester | 14 | 24.3 ± 5.4 | 4.20 |
| 5 | 3,6-Dimethoxycatechol Boronate Ester | 15 | 33.4 ± 3.1 | 5.78 |
| 6 | Pinacol Boronate Ester | - | a | - |
| 7 | Neopentyl Glycol Boronate Ester | - | a | - |
| 8 | Diisopropyl Boronate Ester | 21 | 8.24 ± 0.16 | 1.42 |
| 9 | Ethylene Glycol Boronate Ester | 19 | 133 ± 7 | 23.0 |
| 10 | Boroxine | 30 | 53.9 ± 0.7 | 9.33 |
| 11 | α-Hydroxyisobutyrate Boronate Ester | 31 | 2.26 ± 0.31 | 0.39 |
| a: Sigmoidal kinetic profiles were observed, precluding the determination of a first-order rate constant. Relative rates are estimated from reaction times.[3][6] |
The data clearly indicates that while the parent boronic acid is reactive, certain boronate esters can lead to significant rate enhancements.[6] Notably, the ethylene glycol boronate ester (Entry 9) exhibited a rate approximately 23 times faster than the corresponding boronic acid.[6] Conversely, the sterically hindered and electron-deficient tetrachlorocatechol boronate ester (Entry 3) was extremely sluggish.[6] Interestingly, the widely used pinacol and neopentyl glycol esters (Entries 6 & 7) showed complex kinetic profiles, though they did proceed to form the product, albeit at different rates than the boronic acid.[6]
Reactions with Diols: A Deeper Look at Reactivity
The reaction of boronic acids and their esters with diols, such as catechols, is fundamental to their use as sensors and in materials science. Kinetic studies in aqueous solutions have demonstrated a linear relationship between the logarithm of the rate constants and the pKa of the boronic acid.[5] Specifically, the rate of reaction for the neutral boronic acid, RB(OH)₂, decreases with an increasing pKa.[5] In contrast, the rate for the corresponding boronate ion, RB(OH)₃⁻, increases with a higher pKa, indicating a reversal in reactivity.[5]
While it was initially believed that the boronate anion was significantly more reactive than the neutral boronic acid in forming esters with diols, more recent studies suggest that the preferred kinetic pathway is often the addition of the diol to the neutral, trigonal boronic acid.[7][8]
Experimental Protocols
Reproducible experimental data is the bedrock of comparative studies. Below are detailed methodologies for key experiments cited in the comparison of boronic acid and boronate ester kinetics.
Kinetic Analysis of Suzuki-Miyaura Pre-transmetalation Complexes via ¹⁹F NMR Spectroscopy
This protocol is adapted from studies investigating the kinetics of the transmetalation step.[5]
Materials:
-
Palladium complex (e.g., [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂)
-
Boronic acid or boronate ester
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
NMR tubes suitable for low-temperature measurements
Procedure:
-
A solution of the palladium complex is prepared in the chosen anhydrous solvent inside a glovebox.
-
The solution is transferred to an NMR tube and cooled to a low temperature (e.g., -78 °C) in the NMR spectrometer.
-
A separate, pre-cooled solution of the boronic acid or boronate ester (typically 1.0 equivalent relative to the palladium complex) in the same solvent is prepared.
-
The boronic acid/ester solution is added to the NMR tube containing the palladium complex.
-
The reaction mixture is then warmed to the desired temperature for kinetic monitoring (e.g., -30 °C).
-
The progress of the reaction is monitored by acquiring ¹⁹F NMR spectra at regular time intervals.
-
The formation of the cross-coupling product is followed, and the rate constants are determined by fitting the data to a first-order kinetic model.[5]
Kinetic Studies of Boronic Acid-Catechol Reactions via UV-Vis Spectrophotometry
This protocol is a general method for studying the kinetics of boronate ester formation with a chromophoric diol.[5]
Materials:
-
Boronic acid
-
Catechol derivative (e.g., Alizarin Red S or Tiron)
-
Buffered aqueous solution at a specific pH
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Stock solutions of the boronic acid and the catechol derivative are prepared in the buffered aqueous solution.
-
The reaction is conducted under pseudo-first-order conditions, with the concentration of the boronic acid being in large excess over the catechol derivative.
-
The solutions are equilibrated to the desired temperature in the spectrophotometer.
-
The reaction is initiated by mixing the solutions directly in the cuvette.
-
The change in absorbance at a specific wavelength, corresponding to the formation or consumption of a species, is monitored over time.
-
The observed rate constant (k_obs) is determined by fitting the absorbance data to a single exponential function.[5]
-
The individual rate constants for the reaction of the boronic acid and the boronate ion can be determined by analyzing the dependence of k_obs on the boronic acid concentration and the pH.[5]
Visualizing the Workflow and Mechanisms
Diagrams can aid in understanding the experimental workflows and the underlying chemical processes.
Caption: General workflow for comparing the reactivity of boronic acids and boronate esters.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The decision to use a boronic acid versus a boronate ester is a nuanced one, guided by the specific demands of the chemical transformation. Boronic acids offer the advantage of generally higher reactivity, which can be beneficial for rapid synthesis. However, their inherent instability can be a significant drawback. Boronate esters, particularly pinacol esters, provide a stable and reliable alternative, often at the expense of reaction speed. As kinetic studies reveal, however, the structure of the boronate ester can be tuned to dramatically enhance reaction rates, in some cases surpassing the parent boronic acid. By understanding the kinetic principles and the reactivity-stability trade-off, researchers can make more informed decisions to accelerate their research and development efforts, ultimately leading to more efficient and robust synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aablocks.com [aablocks.com]
- 8. pubs.acs.org [pubs.acs.org]
Assessing the Target Selectivity of (3-(Cyclopentylcarbamoyl)phenyl)boronic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
General Mechanism of Action: Reversible Covalent Inhibition
Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases and β-lactamases.[1][2] The key to their inhibitory activity lies in the ability of the boron atom to form a reversible covalent bond with the catalytic serine residue within the enzyme's active site.[2] This interaction mimics the tetrahedral transition state of the natural substrate hydrolysis, thereby blocking the enzyme's catalytic activity.[2] The reversibility of this bond is a crucial feature, offering a balance between potent inhibition and reduced potential for off-target toxicity compared to irreversible inhibitors.
Figure 1: Mechanism of Reversible Covalent Inhibition.
Comparative Inhibitory Activity of Phenylboronic Acid Derivatives
To contextualize the potential activity of this compound, the following table summarizes the inhibitory potency of various substituted phenylboronic acid derivatives against different enzyme targets. The data illustrates how modifications to the phenyl ring can significantly influence both potency and selectivity.
| Compound | Target Enzyme | IC50 / Ki | Reference |
| (2-Benzyloxy-5-chlorophenyl)boronic acid | Hormone-Sensitive Lipase (HSL) | 17 nM (IC50) | [3] |
| (2-Benzyloxy-5-fluorophenyl)boronic acid | Hormone-Sensitive Lipase (HSL) | 140 nM (IC50) | [3] |
| 5-Bromothiophene-2-boronic acid | Hormone-Sensitive Lipase (HSL) | 350 nM (IC50) | [3] |
| Phenylboronic acid derivative 2 | GES-5 (Class A β-lactamase) | 3.5 µM (Ki) | [4] |
| Phenylboronic acid derivative 3 | AmpC (Class C β-lactamase) | 1.1 µM (Ki) | [4] |
| Phenylboronic acid derivative 4 | KPC-2 (Class A β-lactamase) | 1.7 µM (Ki) | [4] |
| Phenylboronic acid derivative 11 | AmpC (Class C β-lactamase) | 28 nM (Ki) | [5] |
Note: The specific structures for compounds 2 , 3 , 4 , and 11 can be found in the cited references. This data is intended to be representative of the range of activities observed for this class of compounds.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency and selectivity of phenylboronic acid derivatives are highly dependent on the nature and position of substituents on the phenyl ring.[6][7] These substituents can engage in additional interactions with the enzyme's active site, thereby influencing binding affinity. For instance, the introduction of a carboxylate group has been shown to improve affinity for AmpC β-lactamase by forming specific polar interactions.[5] The cyclopentylcarbamoyl group in the target compound introduces a relatively bulky and hydrophobic moiety, which could either enhance binding through hydrophobic interactions or cause steric hindrance, depending on the topology of the target enzyme's active site. The meta-position of this substituent will also dictate its spatial orientation within the active site, further influencing its interaction with specific amino acid residues.
Experimental Protocols for Assessing Target Selectivity
To determine the target selectivity of this compound, a systematic approach involving a panel of enzymatic and cellular assays is required.
Enzymatic Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the inhibitory concentration (IC50) of a compound against a specific enzyme.
-
Reagents and Materials:
-
Purified target enzyme
-
Substrate for the target enzyme (e.g., a chromogenic or fluorogenic substrate)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
Microplate reader
-
-
Assay Procedure:
-
Prepare a serial dilution of the inhibitor in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the serially diluted inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the enzyme and inhibitor mixture for a predetermined time at a specific temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Figure 2: Experimental Workflow for IC50 Determination.
Selectivity Profiling
To assess target selectivity, the inhibitory activity of this compound should be tested against a panel of related and unrelated enzymes. A desirable inhibitor will exhibit high potency against the intended target and significantly lower or no activity against other enzymes.
Conclusion
While direct experimental evidence for the target selectivity of this compound is currently lacking, a comparative analysis based on the broader class of phenylboronic acid inhibitors provides a valuable starting point for its evaluation. The established mechanism of reversible covalent inhibition, coupled with an understanding of the structure-activity relationships within this compound class, allows for informed hypothesis generation regarding its potential targets and potency. The provided experimental protocols offer a clear roadmap for researchers to systematically characterize the inhibitory profile and selectivity of this and other novel boronic acid-based compounds.
References
- 1. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationship for aryl and heteroaryl boronic acid inhibitors of hormone-sensitive lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases [mdpi.com]
- 5. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking (3-(Cyclopentylcarbamoyl)phenyl)boronic acid Against Established Factor XIa Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (3-(Cyclopentylcarbamoyl)phenyl)boronic acid and its likely therapeutic target, Factor XIa (FXIa), benchmarked against established inhibitors of this key coagulation cascade enzyme. While specific inhibitory data for this compound is not publicly available, this document will contextualize its potential role as a serine protease inhibitor by comparing its structural class—aryl boronic acids—with other known FXIa inhibitors. The information presented is intended to guide research and development efforts in the pursuit of novel anticoagulants.
Introduction to Factor XIa and Boronic Acid Inhibitors
Factor XIa is a serine protease that plays a crucial role in the amplification phase of the blood coagulation cascade.[1][2] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants.[3] Boronic acids have emerged as a versatile class of reversible covalent inhibitors that target the active site serine of proteases like FXIa.[4] The electrophilic boron atom forms a stable, yet reversible, tetrahedral adduct with the catalytic serine residue, mimicking the transition state of substrate hydrolysis.
Comparative Analysis of Factor XIa Inhibitors
While quantitative inhibitory data for this compound against Factor XIa is not available in the public domain, we can benchmark its structural class against other established FXIa inhibitors. The following table summarizes the inhibitory potency of various classes of FXIa inhibitors.
Table 1: Quantitative Comparison of Selected Factor XIa Inhibitors
| Inhibitor Class | Representative Inhibitor(s) | Target | Inhibition Constant (Kᵢ) / IC₅₀ |
| Aryl Boronic Acids | (3-(Aminomethyl)phenyl)boronic acid derivatives | Factor XIa | Low micromolar affinity[4] |
| 4-Carboxy-2-azetidinones | BMS-262084 | Factor XIa | IC₅₀ = 2.8 nM[1][5] |
| Small Molecule Active-Site Inhibitors | Milvexian | Factor XIa | Kᵢ = 0.11 nM[6] |
| Monoclonal Antibodies | Abelacimab, Osocimab | Factor XI / XIa | N/A (High affinity binding)[7][8] |
| Antisense Oligonucleotides | IONIS-FXIRX | Factor XI mRNA | N/A (Reduces protein expression)[9] |
Signaling Pathway and Experimental Workflow
To understand the context of FXIa inhibition, it is essential to visualize its position in the coagulation cascade and the general workflow for assessing inhibitor potency.
Caption: Intrinsic, Extrinsic, and Common Pathways of the Coagulation Cascade.
The diagram above illustrates the central role of Factor XIa in the intrinsic pathway of the coagulation cascade. Inhibition of FXIa is designed to dampen the amplification of the clotting signal without completely abrogating the ability to form a clot, which is primarily initiated by the extrinsic pathway.
Caption: General Workflow for a Factor XIa Chromogenic Inhibition Assay.
This workflow outlines the key steps involved in determining the inhibitory potency (IC₅₀) of a compound against Factor XIa using a chromogenic substrate assay.
Experimental Protocols
Factor XIa Chromogenic Inhibition Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a test compound against human Factor XIa.
Materials:
-
Human Factor XIa (purified)
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and PEG)
-
Test compound (e.g., this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to achieve a range of desired concentrations.
-
Assay Reaction: a. To each well of a 96-well microplate, add the test compound dilution or vehicle control. b. Add the human Factor XIa solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 405 nm at regular intervals (kinetic assay) or stop the reaction after a fixed time with an appropriate stop solution (e.g., acetic acid) and measure the final absorbance (endpoint assay).[10]
-
Data Analysis: a. Calculate the initial reaction velocity for each concentration of the inhibitor. b. Determine the percentage of inhibition for each concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
Conclusion
While direct experimental data for this compound as a Factor XIa inhibitor is not currently in the public domain, its chemical structure places it within the promising class of aryl boronic acid serine protease inhibitors. The established potency of other boronic acid derivatives against Factor XIa suggests that this compound warrants further investigation. The provided experimental protocol offers a standard method for determining its inhibitory activity. Benchmarking against established inhibitors like BMS-262084 and milvexian will be crucial in evaluating its potential as a novel antithrombotic agent. Further structure-activity relationship (SAR) studies on this and related compounds could lead to the development of highly potent and selective Factor XIa inhibitors with improved therapeutic profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Milvexian: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uaclinical.com [uaclinical.com]
- 8. researchgate.net [researchgate.net]
- 9. bjcardio.co.uk [bjcardio.co.uk]
- 10. Factor X - ChromogenicSubstrates.com [chromogenicsubstrates.com]
A Comparative Guide to Analytical Methods for Boronic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of boronic acids and their derivatives is critical in pharmaceutical development, organic synthesis, and various biomedical research fields. The selection of an appropriate analytical method is paramount to ensure data reliability and achieve research objectives. This guide provides a comprehensive cross-validation of common analytical techniques for boronic acid quantification, presenting their performance characteristics, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Comparative Performance of Analytical Methods
The choice of an analytical method for boronic acid quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and the specific properties of the boronic acid derivative. The following tables summarize the quantitative performance of commonly employed techniques based on available experimental data.
| Parameter | ICP-MS | HPLC-UV | LC-MS/MS | ¹¹B qNMR | Fluorescence Spectroscopy |
| Principle | Elemental analysis of boron | Chromatographic separation and UV absorbance detection | Chromatographic separation and mass spectrometric detection | Nuclear magnetic resonance of the ¹¹B nucleus | Detection of fluorescence changes upon complexation |
| Selectivity | High (for boron element) | Moderate to High | Very High | High (for boron-containing molecules) | High (with specific probes) |
| Sensitivity | Very High | Moderate | Very High | Moderate | High |
| Typical LOD | 0.2 µg/L (for ¹⁰B)[1] | ~1 µM[2] | 1-5 ppm[3] | 0.02% w/w[4] | 0.11 ng/L[5] |
| Typical LOQ | 0.8 ppm[3] | 1.0 µg[6][7] | 20 ng/mL[3] | 0.04% w/w[4] | - |
| Linearity (R²) | >0.999[1] | >0.98[6][7] | >0.99[8] | >0.99[4] | >0.997[9] |
| Accuracy/Recovery (%) | 80-120%[1] | 97.1-105.7%[6][7] | 80-120%[8] | 93.6-106.2%[4] | 86.9-93.2%[5] |
| Precision (%RSD) | <20%[1] | <2.0%[6][7] | <15% | 0.7-2.0%[4] | <5%[10] |
| Throughput | High | High | High | Moderate | High |
| Matrix Effect | Can be significant | Can be significant | Can be significant | Low to negligible[4] | Can be significant |
| Cost | High | Moderate | High | High | Moderate |
| Primary Application | Trace elemental boron analysis, impurity testing | Routine quantification, purity assessment | Trace level quantification, metabolite identification | Structural elucidation, quantification in complex mixtures | High-sensitivity detection, in-situ monitoring |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the key techniques discussed.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
This method is ideal for trace elemental analysis of boron and is often used to quantify residual boronic acids in drug substances.
Sample Preparation:
-
Accurately weigh the sample containing the boronic acid.
-
Digest the sample using a suitable acid mixture (e.g., nitric acid and hydrogen peroxide) in a closed microwave digestion system.
-
Dilute the digested sample to a known volume with deionized water to bring the boron concentration within the calibrated range of the instrument.
ICP-MS Analysis:
-
Instrument: Inductively Coupled Plasma Mass Spectrometer.
-
Plasma Conditions: Optimize plasma gas flow, auxiliary gas flow, and nebulizer gas flow for robust plasma conditions.
-
Isotopes Monitored: Typically ¹⁰B and ¹¹B.
-
Internal Standard: Use an appropriate internal standard (e.g., Scandium) to correct for matrix effects and instrumental drift.
-
Calibration: Prepare a series of calibration standards of known boron concentrations in the same acid matrix as the samples.
-
Analysis: Aspirate the samples and standards into the plasma. The instrument measures the ion intensity for the selected boron isotopes.
-
Quantification: Determine the boron concentration in the samples by comparing their ion intensities to the calibration curve. The concentration of the boronic acid is then calculated stoichiometrically from the boron concentration.[3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the routine quantification and purity assessment of boronic acids.
Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is often employed.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
Detection Wavelength: Set at a wavelength where the boronic acid has significant absorbance (e.g., 254 nm).[11]
Sample Preparation and Analysis:
-
Dissolve the boronic acid sample in a suitable solvent, typically the mobile phase, to a known concentration.
-
Filter the sample through a 0.45 µm filter before injection.
-
Inject a fixed volume of the sample onto the HPLC column.
-
Record the chromatogram and identify the peak corresponding to the boronic acid based on its retention time.
-
Quantify the boronic acid by comparing the peak area to a calibration curve prepared from standards of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level quantification of boronic acids, especially in complex matrices.
LC Conditions:
-
Similar to HPLC-UV, but often using UPLC (Ultra-Performance Liquid Chromatography) for better resolution and faster analysis times. A C18 column is frequently used with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).[8]
MS/MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for boronic acids.[8]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves selecting a specific precursor ion (the molecular ion of the boronic acid) and monitoring a specific product ion after fragmentation.[8]
-
Optimization: Optimize the cone voltage and collision energy for the specific boronic acid to achieve the best signal intensity.
Sample Preparation and Analysis:
-
Sample preparation is similar to HPLC-UV, but may require a more rigorous clean-up step (e.g., solid-phase extraction) for complex matrices to minimize matrix effects.
-
Quantification is performed using a calibration curve, often with the aid of a stable isotope-labeled internal standard to correct for any variations in sample preparation and instrument response.[12]
Quantitative ¹¹B Nuclear Magnetic Resonance (¹¹B qNMR) Spectroscopy
¹¹B qNMR is a powerful technique for both structural elucidation and direct quantification of boron-containing compounds without the need for a reference standard of the analyte.
Sample Preparation:
-
Accurately weigh the boronic acid sample and a certified internal standard of known purity (e.g., triphenyl phosphate) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a quartz NMR tube to avoid background signals from borosilicate glass tubes.[13]
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer equipped with a boron-observe probe.
-
Pulse Sequence: A simple one-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range of boronic acids.
-
Use a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the boron nucleus in both the analyte and the internal standard to ensure full relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Quantification:
-
Apply appropriate window functions (e.g., exponential multiplication) and Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the boronic acid and the internal standard.
-
Calculate the concentration of the boronic acid using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral value
-
N = Number of nuclei contributing to the signal
-
MW = Molecular weight
-
m_IS = Mass of the internal standard
-
V = Volume of the solvent
-
Fluorescence Spectroscopy
This technique relies on the change in fluorescence of a probe upon binding to a boronic acid. It is particularly useful for high-sensitivity detection.
General Protocol:
-
Probe Selection: Choose a fluorescent probe that exhibits a selective and significant change in its fluorescence properties upon interaction with the boronic acid of interest. Alizarin Red S is a common example.[2]
-
Optimization: Optimize the reaction conditions, including pH, solvent, and probe concentration, to achieve the maximum fluorescence response.
-
Sample Preparation: Prepare the boronic acid sample in the optimized buffer system.
-
Measurement:
-
Add the fluorescent probe to the sample solution.
-
Allow the reaction to reach equilibrium.
-
Measure the fluorescence intensity at the optimal excitation and emission wavelengths using a spectrofluorometer.
-
-
Quantification: Create a calibration curve by measuring the fluorescence intensity of a series of standards with known boronic acid concentrations. Determine the concentration of the unknown sample by interpolating its fluorescence intensity on the calibration curve.[9]
Visualizing the Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each analytical method.
Caption: Comparative workflows for boronic acid quantification methods.
Caption: Decision tree for selecting an analytical method.
References
- 1. Selected problems with boron determination in water treatment processes. Part I: comparison of the reference methods for ICP-MS and ICP-OES determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Determination of boron in water samples by dispersive liquid–liquid microextraction based on the solidification of a floating organic drop coupled with a fluorimetric method - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. waters.com [waters.com]
- 12. benchchem.com [benchchem.com]
- 13. par.nsf.gov [par.nsf.gov]
A Comparative Guide to the Stability of (3-(Cyclopentylcarbamoyl)phenyl)boronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stability of active pharmaceutical ingredients (APIs) is a critical parameter influencing drug efficacy, safety, and shelf-life. Arylboronic acids, such as (3-(Cyclopentylcarbamoyl)phenyl)boronic acid, are versatile building blocks in medicinal chemistry, notably for their role in Suzuki-Miyaura cross-coupling reactions. However, their inherent instability can pose significant challenges during synthesis, purification, and storage. This guide provides an objective comparison of the stability of this compound with its common derivatives, supported by experimental data and established protocols.
Core Concepts in Arylboronic Acid Stability
Arylboronic acids are susceptible to several degradation pathways that can impact their purity and reactivity. Understanding these pathways is essential for developing robust handling and formulation strategies.
Key Degradation Pathways:
-
Protodeboronation: This is a primary degradation route where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[1][2] This process is often catalyzed by aqueous acidic or basic conditions.
-
Oxidation: The boron center is susceptible to oxidation, which can be initiated by air, peroxides, or other oxidizing agents, leading to the formation of corresponding phenols and boric acid.[3][4] Studies on peptide boronic acids have shown that the major initial degradation pathway is often oxidative.[3]
-
Dehydration: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[5] This equilibrium can complicate characterization and quantification.
The stability of arylboronic acids is also significantly influenced by pH. The equilibrium between the neutral trigonal form and the anionic tetrahedral boronate form shifts with pH, affecting both stability and reactivity.[1][2]
Enhancing Stability: A Comparison of Boronic Acids and Their Derivatives
To mitigate the inherent instability of boronic acids, they are often converted into more stable derivatives, most commonly boronate esters. This derivatization presents a trade-off between stability and reactivity.
-
This compound (Parent Compound): As a free boronic acid, this compound is expected to exhibit higher reactivity in cross-coupling reactions.[6] However, it is also more prone to the degradation pathways mentioned above, potentially complicating purification by methods like silica gel chromatography and reducing long-term storage stability.[7][8]
-
Boronate Esters (e.g., Pinacol or Epin Esters): Esterification with diols like pinacol or 1,1,2,2-tetraethylethylene glycol (the precursor to Epin esters) significantly enhances stability.[7][8] These derivatives are generally less susceptible to protodeboronation and oxidation, making them easier to handle, purify via chromatography, and store for extended periods.[7][8] While pinacol esters are widely used, they can be prone to hydrolysis.[7] Newer derivatives, such as Epin esters, have demonstrated even greater stability on silica gel.[8] The increased stability of esters often requires harsher conditions or a deprotection step to achieve the same reactivity as the parent boronic acid in subsequent reactions.[6]
-
Potassium Organotrifluoroborates (R-BF3K): These salts are another class of stable boronic acid surrogates. They are bench-stable solids that are easy to handle and do not readily form trimers like free boronic acids. They are often considered "protected boronic acids" and are compatible with a wide range of reaction conditions.
Data Presentation: Stability Comparison
The following table summarizes the qualitative stability differences between a typical arylboronic acid and its common derivatives based on established chemical principles.
| Feature | Arylboronic Acid | Boronate Ester (Pinacol) | Boronate Ester (Epin) | Potassium Trifluoroborate |
| Handling | Moderate | High | High | High |
| Storage Stability | Low to Moderate | High | Very High | Very High |
| Chromatography Stability | Low | Moderate to High | Very High | High |
| Susceptibility to Protodeboronation | High | Low | Very Low | Low |
| Susceptibility to Oxidation | High | Low | Low | Low |
| Reactivity in Coupling | High | Moderate | Moderate | Moderate (requires activation) |
Experimental Protocols
Assessing the stability of this compound and its derivatives requires rigorous experimental testing. Forced degradation studies are essential to identify potential degradation products and pathways.
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to evaluate the stability of the target compound under various stress conditions.[9][10][11]
Objective: To identify the degradation pathways and potential degradation products of the boronic acid or its derivative under stress conditions.
Procedure:
-
Sample Preparation: Prepare solutions of the test compound (e.g., 1 mg/mL) in a suitable solvent system.[10]
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Heat at 60°C for a specified period (e.g., 2-8 hours).[11] Withdraw samples at various time points, neutralize, and dilute for analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Maintain at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.[11] Withdraw samples, neutralize, and dilute for analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Keep the sample at room temperature, protected from light, for a specified period.[11] Withdraw samples and dilute for analysis.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C). Analyze samples at set intervals.
-
Photolytic Degradation: Expose the solid compound and its solution to a light source combining UV and visible light, as specified by ICH Q1B guidelines.
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a quantitative analytical method that separates the intact API from its potential degradation products, thus allowing for an accurate assessment of stability.
Instrumentation: A standard HPLC system with a PDA or UV detector.[12]
Procedure:
-
Column Selection: Screen various columns to achieve optimal separation. A C18 column is often a good starting point.[13]
-
Mobile Phase Optimization: Develop a gradient or isocratic method. A typical mobile phase could consist of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier like acetonitrile or methanol.[13][14] The pH of the mobile phase can be critical for separating boronic acids.[12]
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that degradation products do not interfere with the quantification of the parent compound.
-
Analysis of Stability Samples: Inject the samples from the forced degradation study and any long-term stability studies to determine the percentage of the remaining parent compound and the formation of any impurities.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for comparing the stability and reactivity of a boronic acid with its ester derivative.
Caption: Workflow for comparative stability and reactivity assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ijrpp.com [ijrpp.com]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
Evaluating (3-(Cyclopentylcarbamoyl)phenyl)boronic Acid Analogs for Improved Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating analogs of (3-(Cyclopentylcarbamoyl)phenyl)boronic acid, a class of compounds with potential as therapeutic agents, likely through the inhibition of the proteasome pathway. Due to a lack of publicly available, direct comparative studies on a series of analogs of this specific parent compound, this guide presents a representative analysis based on established structure-activity relationships (SAR) for similar N-substituted phenylboronic acid amides. The experimental data herein is illustrative and intended to guide researchers in their own investigations.
Comparative Efficacy of Analogs
The following table summarizes hypothetical efficacy data for a series of analogs of this compound. These analogs were designed to explore the impact of modifications to the N-cycloalkyl group and substitutions on the phenyl ring. Efficacy is represented by the half-maximal inhibitory concentration (IC50) against the 20S proteasome and a human cancer cell line (e.g., multiple myeloma cell line RPMI-8226).
| Compound ID | Structure | Modification from Parent Compound | 20S Proteasome IC50 (nM) | RPMI-8226 Cell Viability IC50 (nM) |
| Parent | This compound | - | 50 | 150 |
| Analog 1 | (3-(Cyclopropylcarbamoyl)phenyl)boronic acid | N-Cyclopentyl to N-Cyclopropyl | 75 | 220 |
| Analog 2 | (3-(Cyclohexylcarbamoyl)phenyl)boronic acid | N-Cyclopentyl to N-Cyclohexyl | 40 | 120 |
| Analog 3 | (3-(Phenylcarbamoyl)phenyl)boronic acid | N-Cyclopentyl to N-Phenyl | 150 | 450 |
| Analog 4 | (2-Fluoro-3-(cyclopentylcarbamoyl)phenyl)boronic acid | 2-Fluoro substitution on phenyl ring | 30 | 90 |
| Analog 5 | (4-Fluoro-3-(cyclopentylcarbamoyl)phenyl)boronic acid | 4-Fluoro substitution on phenyl ring | 60 | 180 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is based on general SAR principles observed in similar boronic acid-based proteasome inhibitors, where modifications to the N-substituent and phenyl ring can significantly impact potency. Experimental validation is required.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
20S Proteasome Inhibition Assay
This protocol measures the chymotrypsin-like activity of the 20S proteasome in the presence of inhibitor compounds.[1][2][3][4][5]
Materials:
-
Purified human 20S proteasome
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Test compounds (dissolved in DMSO)
-
Proteasome inhibitor control (e.g., Bortezomib)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and control inhibitor in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted test compounds or control to the respective wells.
-
Add 20 µL of a solution containing the 20S proteasome (e.g., 0.5 nM final concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate (e.g., 100 µM final concentration) to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at 1-minute intervals for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with the test compounds.[6][7][8][9]
Materials:
-
Human cancer cell line (e.g., RPMI-8226)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Absorbance microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of this compound analogs.
Caption: Experimental workflow for analog evaluation.
Ubiquitin-Proteasome Signaling Pathway
Phenylboronic acid derivatives often exert their therapeutic effects by inhibiting the proteasome. The diagram below depicts the ubiquitin-proteasome pathway, a major cellular pathway for protein degradation. Boronic acid inhibitors typically target the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[10][11]
Caption: The Ubiquitin-Proteasome Pathway and its inhibition.
References
- 1. stressmarq.com [stressmarq.com]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. content.abcam.com [content.abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasome inhibition with bortezomib enhances activity of topoisomerase I-targeting drugs by NF-kappaB-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Boronic Acid vs. Boric Acid: A Comparative Analysis of Their Impact on Cancer Cell Migration
For Immediate Release
In the landscape of oncological research, the inhibition of cancer cell migration remains a critical target for preventing metastasis, the primary cause of cancer-related mortality. Among the compounds under investigation, boron-containing molecules have shown promise. This guide provides a comparative analysis of two such compounds: boric acid (BA) and its derivative, phenylboronic acid (PBA), focusing on their efficacy in inhibiting cancer cell migration, the underlying molecular mechanisms, and the experimental protocols used for their evaluation.
Executive Summary
Experimental evidence strongly indicates that phenylboronic acid is a more potent and selective inhibitor of cancer cell migration than its parent compound, boric acid .[1][2][3][4] While both compounds can impede the movement of cancer cells, PBA demonstrates significant effects at much lower concentrations.[1][3][5] This enhanced activity is attributed to its targeted inhibition of key signaling pathways that regulate the cellular machinery of migration.
Comparative Performance: A Quantitative Look
Direct comparative IC50 values for migration inhibition are not extensively documented in the literature. However, studies on prostate (DU-145, PC-3) and breast (ZR-75-1) cancer cell lines provide a clear qualitative and semi-quantitative comparison.
Key Findings:
-
Phenylboronic Acid (PBA): Significantly inhibits cancer cell migration at concentrations as low as 1 µM.[1][3][5] It shows selectivity by affecting cancer cells without impacting non-tumorigenic cell lines at these concentrations.[1][6]
-
Boric Acid (BA): Does not show significant inhibition of chemotaxis in the same cell lines at concentrations up to 500 µM.[1][3][5] Some studies have noted a significant decrease in migration of DU-145 prostate cancer cells at a much higher concentration of 1 mM.[1]
| Compound | Cell Line | Effective Concentration for Migration Inhibition | Effect on Non-Tumorigenic Cells |
| Phenylboronic Acid (PBA) | DU-145, PC-3 (Prostate Cancer), ZR-75-1 (Breast Cancer) | Starting from 1 µM | No significant effect at low concentrations |
| Boric Acid (BA) | DU-145, PC-3 (Prostate Cancer), ZR-75-1 (Breast Cancer) | ≥ 1 mM (for DU-145); No significant effect up to 500 µM for others | Not specified at inhibitory concentrations |
Mechanism of Action: Targeting the Rho GTPase Signaling Pathway
Both BA and PBA exert their anti-migratory effects by targeting the Rho family of small GTPases, which are crucial regulators of the actin cytoskeleton and, consequently, cell motility. The key players in this pathway are RhoA, Rac1, and Cdc42.
Treatment with both BA and PBA has been shown to decrease the activity of RhoA and Rac1 in metastatic prostate cancer cells (DU-145).[2] This disruption interferes with the formation of stress fibers and lamellipodia, cellular structures essential for movement. Phenylboronic acid has been demonstrated to be a more potent inhibitor of this pathway than boric acid.[2][7][8] The inhibition of RhoA and Rac1 subsequently leads to decreased activity of their downstream effector, ROCKII, and reduced phosphorylation of the myosin light chain kinase, ultimately impairing the actomyosin contractility required for cell migration.[2][7][8]
Caption: Inhibition of the Rho GTPase signaling pathway by Boric and Phenylboronic Acid.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess cancer cell migration and invasion.
Wound Healing (Scratch) Assay
This assay measures collective cell migration in two dimensions.
Protocol:
-
Cell Seeding: Plate cells in a 6-well or 24-well plate and grow to form a confluent monolayer.
-
Creating the "Wound": Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of Boric Acid, Phenylboronic Acid, or a vehicle control.
-
Imaging: Immediately capture an image of the scratch at time 0 using a phase-contrast microscope. Place the plate back in the incubator.
-
Time-Lapse Imaging: Acquire images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).
-
Analysis: Measure the width of the scratch at different points for each time point. The rate of wound closure is calculated as the change in width over time.
Transwell Migration and Invasion Assay
This assay quantifies the chemotactic ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).
Caption: Workflow for Transwell Migration and Invasion Assays.
Protocol:
-
Insert Preparation:
-
For Migration: Rehydrate Transwell inserts (typically with 8 µm pores) in serum-free medium.
-
For Invasion: Thaw Matrigel on ice and dilute with cold, serum-free medium. Evenly coat the top of the Transwell membrane with the Matrigel solution and incubate at 37°C for at least 1 hour to allow it to solidify.
-
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing the desired concentrations of Boric Acid or Phenylboronic Acid.
-
Assay Assembly:
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the companion plate.
-
Carefully place the prepared Transwell insert into the well, avoiding air bubbles.
-
Add the cell suspension to the upper chamber of the insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period appropriate for the cell type (typically 12-48 hours).
-
Cell Removal and Staining:
-
After incubation, remove the non-migrated cells from the top surface of the membrane using a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde.
-
Stain the fixed cells with a staining solution such as Crystal Violet.
-
-
Quantification:
-
Wash the insert to remove excess stain and allow it to air dry.
-
Count the number of stained, migrated cells in several random fields of view using a microscope. The results are often expressed as the average number of migrated cells per field or as a percentage of the control.
-
Conclusion
The available data clearly positions phenylboronic acid as a more effective inhibitor of cancer cell migration compared to boric acid. Its ability to act at low micromolar concentrations and its selectivity for cancer cells make it a more promising candidate for further investigation in the development of anti-metastatic therapies. The differential potency appears to stem from a more pronounced inhibition of the RhoA/Rac1 signaling pathway. Future research should focus on elucidating the precise molecular interactions that confer this enhanced activity and on evaluating its efficacy in more complex in vivo models.
References
- 1. Phenylboronic acid selectively inhibits human prostate and breast cancer cell migration and decreases viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Phenylboronic acid selectively inhibits human prostate and breast cancer cell migration and decreases viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Structural Analysis of (3-(Cyclopentylcarbamoyl)phenyl)boronic Acid and Alternative Inhibitors Targeting Fatty Acid Amide Hydrolase (FAAH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of (3-(Cyclopentylcarbamoyl)phenyl)boronic acid and other notable inhibitors targeting Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase in the endocannabinoid system, responsible for the degradation of fatty acid amides like anandamide.[1][2] Its inhibition is a promising therapeutic strategy for managing pain, inflammation, and various neurological disorders.[1][3] This document presents quantitative binding data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to facilitate objective comparison and inform future drug development efforts.
Quantitative Comparison of FAAH Inhibitors
The following table summarizes the inhibitory potency of various compounds against FAAH. While specific data for this compound is not publicly available, data for structurally related phenylboronic acids and other classes of FAAH inhibitors are presented to provide a comparative context. Boronic acids are known to act as reversible covalent inhibitors, forming a complex with the catalytic serine residue (Ser241) in the FAAH active site.[1]
| Compound Class | Compound Name/Structure | Target(s) | IC50 | Notes |
| Boronic Acid Derivatives | Phenylboronic acids (general class) | FAAH | Nanomolar to low-micromolar range | Generally selective for FAAH. The aryl ring is directed toward the hydrophobic acyl chain-binding channel of the enzyme. |
| Carbamates | URB597 ([3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate) | FAAH | 4.6 nM (human FAAH) | An irreversible inhibitor that carbamylates the catalytic Ser241.[1][4] It has been shown to be orally bioavailable and effective in various preclinical models.[4] |
| URB937 ([3-(3-carbamoylphenyl)-4-hydroxy-phenyl] N-cyclohexylcarbamate) | FAAH | ED50 (liver FAAH inhibition): 0.3 mg/kg (oral, mouse) | A peripherally restricted FAAH inhibitor, showing high potency in vivo.[5] | |
| α-Ketoheterocycles | OL-135 | FAAH | Kᵢ = 13 nM | A reversible, competitive inhibitor.[6] The electrophilic ketone is critical for its inhibitory activity. |
| PF-04457845 | FAAH | IC50 = 7.2 nM (human FAAH) | A potent and selective irreversible inhibitor that has been investigated in clinical trials.[7][8] It produces sustained elevation of anandamide in the brain.[8] | |
| Piperidine/Piperazine Ureas | PF-750 | FAAH | High selectivity | An irreversible inhibitor that demonstrates high selectivity for FAAH over other serine hydrolases.[1][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. Below are protocols for key experiments in the study of FAAH inhibitors.
1. In Vitro FAAH Inhibition Assay (Fluorometric Method)
This assay is a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against FAAH.[9]
-
Materials:
-
Recombinant human or rat FAAH enzyme.[2]
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[2][10]
-
FAAH Substrate: Arachidonyl 7-amino, 4-methylcoumarin amide (AAMCA).[9]
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well, opaque, flat-bottom plates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the solvent. Thaw the FAAH enzyme on ice and dilute it to the desired concentration in FAAH Assay Buffer.[2]
-
Assay Setup:
-
Inhibitor Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the inhibitor dilution to each well.[10]
-
100% Initial Activity Wells (Control): Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the solvent to these wells.[10]
-
Background Wells: Add 180 µL of FAAH Assay Buffer and 10 µL of the solvent to these wells.[10]
-
-
Pre-incubation (for irreversible inhibitors): Incubate the plate for a defined period (e.g., 5-60 minutes) at 37°C. This step is crucial for time-dependent irreversible inhibitors to allow for covalent bond formation.[2]
-
Reaction Initiation: Add 10 µL of the FAAH substrate (AAMCA) to all wells to initiate the enzymatic reaction.[2][10]
-
Signal Measurement: Immediately incubate the plate at 37°C for 30 minutes.[2][10] Measure the fluorescence intensity with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[2][10] For kinetic measurements, readings can be taken every minute for 30 minutes.[2][10]
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
2. Ex Vivo FAAH Activity Assay
This protocol is used to assess the in vivo efficacy of an FAAH inhibitor after administration to an animal model.[11]
-
Materials:
-
Tissues (e.g., brain, liver) from vehicle- and inhibitor-treated animals.
-
Ice-cold homogenization buffer (e.g., Tris-HCl buffer).[11]
-
Protein concentration assay kit (e.g., BCA assay).
-
FAAH activity assay kit or the in vitro protocol described above.
-
Homogenizer and refrigerated microcentrifuge.
-
-
Procedure:
-
Tissue Collection and Homogenization: At a predetermined time after inhibitor administration, euthanize the animal and rapidly dissect the tissues of interest.[11] Homogenize the tissue in ice-cold homogenization buffer and centrifuge to remove cellular debris.[11][12]
-
Protein Quantification: Determine the total protein concentration of the supernatant.[11]
-
FAAH Activity Measurement: Perform the FAAH activity assay on the tissue homogenates as described in the in vitro protocol, using equal amounts of protein for each sample.
-
Data Analysis: Compare the FAAH activity in the tissues from inhibitor-treated animals to that of the vehicle-treated controls to determine the percentage of in vivo FAAH inhibition.
-
Visualizing Molecular Interactions and Pathways
FAAH Signaling Pathway
Inhibition of FAAH prevents the breakdown of anandamide (AEA), leading to its accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system underlies the therapeutic effects of FAAH inhibitors.[9][13]
Experimental Workflow for IC50 Determination
The following diagram illustrates the logical steps involved in determining the IC50 value of a test compound for FAAH.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fatty Acid Amide Hydrolase Binding in Brain of Cannabis Users: Imaging with the Novel Radiotracer [11C]CURB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (3-(Cyclopentylcarbamoyl)phenyl)boronic acid: A Guide for Laboratory Professionals
For immediate release:
Researchers and drug development professionals handling (3-(Cyclopentylcarbamoyl)phenyl)boronic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with established best practices for chemical waste management. Due to its potential hazards, this compound should be treated as hazardous waste.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to work within a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.[1] Avoid generating dust and prevent the chemical from coming into contact with skin, eyes, or clothing.[2]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]
-
Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.[4] Do not mix boronic acid waste with other chemical waste streams, especially strong acids or bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][5]
-
Containerization:
-
Solid Waste: Collect unused or contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent materials) in a designated, sealable container clearly labeled as "Hazardous Waste".[1]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste. Indicate the solvent and approximate concentration on the label.[4]
-
-
Labeling: The waste container must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's EHS personnel or a licensed waste disposal contractor.[1]
-
Empty Containers: Empty containers that held this compound must be decontaminated before disposal. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect the first rinsate as hazardous waste.[1] Subsequent rinses may also need to be collected as hazardous waste, depending on institutional guidelines. After thorough rinsing and air drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to your institution's procedures for glass or plastic recycling.[1]
Hazard Profile of Structurally Similar Boronic Acids
While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard classifications for structurally related boronic acid derivatives provide essential guidance on its potential risks.
| Hazard Classification | Cyclopentylboronic acid[6] | 4-(Dimethylcarbamoyl)phenylboronic acid[7] | Phenylboronic acid[8] |
| Acute Oral Toxicity | Category 4 | Category 4 | Category 4 |
| Skin Corrosion/Irritation | Category 2 | Category 2 | Not Classified |
| Serious Eye Damage/Irritation | Category 2A | Category 2 | Not Classified |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Category 3 (Respiratory irritation) | Not Classified |
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed procedures and regulatory requirements.
References
Personal protective equipment for handling (3-(Cyclopentylcarbamoyl)phenyl)boronic acid
Disclaimer: This document provides a summary of safety and handling information for (3-(Cyclopentylcarbamoyl)phenyl)boronic acid (CAS No. 850567-24-7) based on available data for structurally similar compounds. It is intended to supplement, not replace, a thorough review of the official Safety Data Sheet (SDS) and your institution's safety protocols.
This guide provides crucial, immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to share hazards common to other substituted phenylboronic acids. Based on data from similar compounds, it should be handled as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2][3] A comprehensive PPE plan is essential to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Activity | Engineering Controls | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Storage and Transport | General laboratory ventilation | Safety glasses with side shields | Not generally required | Not generally required | Laboratory coat |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure | Safety goggles | Nitrile or neoprene gloves | N95 dust mask or higher | Laboratory coat |
| Solution Preparation and Handling | Chemical fume hood | Safety goggles | Nitrile or neoprene gloves | Not required if in fume hood | Laboratory coat |
| Experimental Use | Chemical fume hood | Safety goggles | Nitrile or neoprene gloves | Not required if in fume hood | Laboratory coat |
| Spill Cleanup (Solid) | Well-ventilated area | Safety goggles | Nitrile or neoprene gloves | N95 dust mask or higher | Laboratory coat |
| Spill Cleanup (Liquid) | Chemical fume hood | Safety goggles | Nitrile or neoprene gloves | Not required if in fume hood | Laboratory coat |
| Waste Disposal | Chemical fume hood | Safety goggles | Nitrile or neoprene gloves | Not required if in fume hood | Laboratory coat |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to ensure laboratory safety.
Step 1: Pre-Handling Preparations
-
Review SDS: Obtain and thoroughly read the Safety Data Sheet for this compound. If an SDS is not available, review the SDS for structurally similar compounds such as Phenylboronic acid.
-
Designate Work Area: All handling of the solid and its solutions should be performed in a designated area, such as a chemical fume hood.
-
Assemble PPE: Ensure all necessary PPE is available and in good condition.
-
Prepare Spill Kit: Have a spill kit readily accessible that is appropriate for chemical powders and solutions.
Step 2: Handling the Solid Compound
-
Weighing: Weigh the solid compound in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[1]
-
Transfers: Use appropriate tools (spatulas, weighing paper) to handle the solid. Avoid creating dust.
Step 3: Preparing Solutions
-
Solvent Addition: Add the solid to the solvent slowly in a chemical fume hood.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the solid. Ensure the container is appropriately capped to prevent splashes.
Step 4: Experimental Procedures
-
Reactions: Conduct all reactions involving this compound within a chemical fume hood.
-
Monitoring: Monitor reactions for any unexpected changes.
Step 5: Post-Handling Procedures
-
Decontamination: Clean all equipment and work surfaces thoroughly after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4][5]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any grossly contaminated materials (e.g., weighing paper, paper towels from a spill) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.[6]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Contaminated Labware: Disposable labware should be placed in the solid waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous liquid waste.
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., solvents).[6][7]
-
Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
Final Disposal:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][8] Do not dispose of this chemical down the drain.[8]
Workflow Diagrams
Caption: Safe Handling Workflow for this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. (3-Carbamoylphenyl)boronic acid | C7H8BNO3 | CID 2737814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. carlroth.com [carlroth.com]
- 5. sds.chemdox.com [sds.chemdox.com]
- 6. benchchem.com [benchchem.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. laballey.com [laballey.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
